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  • Product: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid
  • CAS: 870777-26-7

Core Science & Biosynthesis

Foundational

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid CAS number

An In-Depth Technical Guide to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Abstract: This document provides a comprehensive technical overview of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a key organ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Abstract: This document provides a comprehensive technical overview of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a key organic building block in modern medicinal chemistry. Its confirmed Chemical Abstracts Service (CAS) number is 870777-26-7 [1][2]. This guide delineates the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, and explores its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the practical causality behind experimental choices to ensure reproducibility and success in the laboratory.

Compound Identification and Physicochemical Properties

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a dichlorinated benzyl ether structure. This unique combination of functional groups makes it an invaluable reagent for introducing complex structural motifs into target molecules. The boronic acid group serves as the reactive handle for carbon-carbon bond formation, while the substituted benzyl ether portion provides a scaffold that can be found in numerous biologically active compounds.

Table 1: Core Compound Identifiers

Identifier Value Source
CAS Number 870777-26-7 [1][2]
Molecular Formula C₁₃H₁₁BCl₂O₃ [1][2]
Molecular Weight 296.94 g/mol [1][2]
MDL Number MFCD06798081 [1]

| SMILES | ClC1=CC=CC=C1COC2=CC=C(B(O)O)C=C2Cl |[1] |

Table 2: Physicochemical Data and Handling

Property Value Rationale & Remarks
Appearance White to off-white solid Typical for purified organic boronic acids.
Purity ≥95% - 98% Varies by supplier; high purity is critical for catalytic reactions to avoid catalyst poisoning.
Storage Conditions Inert atmosphere, 2-8°C, protect from moisture [1] Boronic acids are prone to dehydration to form boroxines and are sensitive to oxidation. Cold, inert storage maximizes shelf-life.
Hazard Statements H315, H319, H335 [1] Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE) is mandatory.

| Precautionary Statements | P261, P302+P352, P305+P351+P338 |[1] Avoid breathing dust, wash skin thoroughly after handling, and use appropriate eye/face protection. |

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids is a well-established field in organic chemistry. A robust and common strategy involves the metal-halogen exchange of an aryl halide followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. This approach provides a high degree of regiochemical control.

A plausible and efficient synthetic pathway for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid starts from the readily available precursor 2-chloro-4-bromophenol. The synthesis is a multi-step process designed to first install the benzyl ether moiety and then convert the aryl bromide into the target boronic acid.

G A 2-Chloro-4-bromophenol + 2-Chlorobenzyl bromide B Step 1: Williamson Ether Synthesis (Base: K2CO3, Solvent: Acetone) A->B Reagents C Intermediate: 1-Bromo-2-chloro-4- ((2-chlorobenzyl)oxy)benzene B->C Product D Step 2: Metal-Halogen Exchange (n-BuLi, THF, -78°C) C->D Input E Lithiate Intermediate D->E Forms F Step 3: Borylation (Triisopropyl borate, -78°C) E->F Reacts with G Boronate Ester Intermediate F->G Forms H Step 4: Acidic Hydrolysis (aq. HCl) G->H Hydrolyzed I (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid H->I Final Product

Caption: Synthetic workflow for the target boronic acid.

Detailed Synthetic Protocol

This protocol is a representative method adapted from established procedures for arylboronic acid synthesis[3].

Step 1: Synthesis of 1-Bromo-2-chloro-4-((2-chlorobenzyl)oxy)benzene

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-bromophenol (10.0 g, 48.2 mmol), anhydrous potassium carbonate (13.3 g, 96.4 mmol), and acetone (200 mL).

  • Reaction: Add 2-chlorobenzyl bromide (12.9 g, 62.7 mmol) to the stirring suspension. Heat the mixture to reflux and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The Williamson ether synthesis is a classic Sₙ2 reaction. Acetone is a suitable polar aprotic solvent, and K₂CO₃ is a cost-effective base strong enough to deprotonate the phenol, forming the nucleophilic phenoxide. Refluxing provides the necessary activation energy.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ether intermediate.

Step 2: Synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

  • Setup: In a flame-dried, three-neck 500 mL flask under an inert nitrogen atmosphere, dissolve the intermediate ether (10.0 g, 30.1 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Lithiation: Cool the solution to -78°C using an acetone/dry ice bath. Add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.1 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir at -78°C for 1 hour.

    • Causality: The low temperature is critical to prevent side reactions and ensure the selective metal-halogen exchange at the more reactive C-Br bond, forming the highly reactive aryllithium species. THF is the solvent of choice due to its ability to solvate the lithium cation.

  • Borylation: While maintaining the temperature at -78°C, add triisopropyl borate (9.0 mL, 39.1 mmol) dropwise. Allow the mixture to stir at -78°C for 2 hours, then warm slowly to room temperature overnight.

    • Causality: The aryllithium acts as a potent nucleophile, attacking the electrophilic boron atom of the borate ester. Triisopropyl borate is often preferred over trimethyl borate as it can reduce the formation of over-arylated boron species.

  • Hydrolysis & Isolation: Cool the reaction mixture to 0°C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by trituration with a hexane/diethyl ether mixture or by recrystallization to afford the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds that are ubiquitous in pharmaceuticals and material science[4][5].

The reaction involves a palladium catalyst, a base, and the coupling of an organoboron species with an organohalide or triflate[6]. The choice of catalyst, ligand, base, and solvent is crucial and depends on the reactivity of the coupling partners.

G cluster_labels Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X (L2) Pd0->ArPdX Ar-X OA_label Oxidative Addition ArPdArB Ar-Pd(II)-Ar' (L2) ArPdX->ArPdArB Ar'-B(OH)2 + Base TM_label Transmetalation ArPdArB->Pd0 ArAr Ar-Ar' ArPdArB->ArAr RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the title boronic acid with a representative aryl bromide.

Table 3: Reagents for a Typical Suzuki Coupling Reaction

Reagent Molar Eq. Purpose
Aryl Bromide (Ar-Br) 1.0 Electrophilic coupling partner
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid 1.2 - 1.5 Nucleophilic coupling partner; slight excess ensures full consumption of the halide.
Pd(PPh₃)₄ 0.02 - 0.05 Palladium(0) catalyst source.
K₂CO₃ or Cs₂CO₃ 2.0 - 3.0 Base; essential for activating the boronic acid for transmetalation. Cesium carbonate is often more effective for less reactive halides.

| Solvent (e.g., Dioxane/H₂O) | - | A mixed solvent system often enhances solubility and reaction rates. |

Step-by-Step Procedure:

  • Setup: To a reaction vial or flask, add the aryl bromide (1.0 mmol), (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent & Catalyst Addition: Add the solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

    • Causality: Degassing the solvent prior to addition is best practice. The catalyst is added last to minimize premature decomposition. The presence of water can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[7]

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting crude biaryl product via flash column chromatography to obtain the desired compound.

Significance in Drug Discovery

Boronic acids are pivotal in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores in their own right, with drugs like Bortezomib (Velcade) showcasing their therapeutic potential.[8][9] The title compound, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, serves as a sophisticated building block for constructing molecules with potential applications in oncology and other therapeutic areas. For instance, the core structure bears resemblance to moieties found in tyrosine kinase inhibitors like Lapatinib, which targets the HER2/EGFR pathways in breast cancer.[10] The strategic placement of chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites susceptible to oxidative metabolism.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, National Library of Medicine. [Link]

  • Synthetic method of p-chlorophenylboronic acid.
  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole. National Institutes of Health (NIH). [Link]

  • Boron Chemistry for Medical Applications. MDPI. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH). [Link]

  • (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. Lead Sciences. [Link]

Sources

Exploratory

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Audience: Researchers, scientists, and drug development professionals. Introduction: A Versatile Building Block in Modern Chemistry (3-C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block in Modern Chemistry

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive boronic acid moiety, a rigid phenyl core, and strategic halogenation, makes it a valuable intermediate for constructing complex molecular architectures. Arylboronic acids are most renowned for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This guide provides a comprehensive overview of the compound's properties, a robust synthesis protocol, analytical characterization methods, and its primary applications, offering field-proven insights for its effective utilization in research and development.

Part 1: Physicochemical and Structural Characteristics

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. The structural features of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid—the acidic and electrophilic boron center, the ether linkage providing conformational flexibility, and the two chlorine atoms influencing electronic properties and potential metabolic stability—dictate its reactivity and handling requirements.

Table 1: Core Properties and Identifiers

Property Value Source
Molecular Weight 296.94 g/mol [4][5]
Molecular Formula C₁₃H₁₁BCl₂O₃ [4][5]
CAS Number 870777-26-7 [4][5]
MDL Number MFCD06798081 [4]
Storage Conditions Inert atmosphere, 2-8°C [4]

| Hazard Statements | H315, H319, H335 |[4] |

The boronic acid group is known to be sensitive and can undergo protodeboronation (loss of the boronic acid group) under certain aqueous conditions, a critical consideration during reaction setup and workup.[6] The compound should be stored under an inert atmosphere to prevent potential degradation.

Part 2: Synthesis Protocol and Mechanistic Rationale

While numerous methods exist for the synthesis of arylboronic acids, a common and reliable strategy involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a boron electrophile.[3][7] The following protocol outlines a plausible and efficient two-step synthesis starting from commercially available precursors.

Step 1: Williamson Ether Synthesis of 1,2-dichloro-4-((2-chlorobenzyl)oxy)benzene

The foundational step is the formation of the diaryl ether linkage. The Williamson ether synthesis is a classic, robust SN2 reaction perfect for this transformation.

Methodology:

  • To a stirred solution of 2,5-dichlorophenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Causality: A strong base is required to deprotonate the weakly acidic phenol, generating the phenoxide anion. This anion is a potent nucleophile necessary for the subsequent substitution reaction. K₂CO₃ is chosen for its high efficacy, ease of removal, and moderate cost.

  • Add 2-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Causality: Heating provides the necessary activation energy for the SN2 reaction to proceed at a practical rate. TLC allows for visual confirmation of the consumption of starting materials and the formation of the product.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a water-immiscible organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ether product, which can be purified by column chromatography.

Step 2: Lithiation and Borylation

This step introduces the boronic acid functionality via a directed ortho-metalation followed by electrophilic trapping.

Methodology:

  • Dissolve the purified 1,2-dichloro-4-((2-chlorobenzyl)oxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: This low temperature is critical to control the reactivity of the highly basic organolithium reagent and to prevent side reactions, such as decomposition of the reagent or unwanted reactions with the solvent.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature at -78°C. Stir for 1 hour.

    • Causality: n-BuLi is a powerful base that selectively deprotonates the most acidic aromatic proton, which is ortho to the ether group due to its directing effect, forming an aryllithium intermediate.

  • In the same pot, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, ensuring the temperature remains below -70°C.

    • Causality: The aryllithium species is a strong nucleophile that attacks the electrophilic boron atom of the borate ester. Triisopropyl borate is used as it is less reactive than trimethyl borate, offering better control.

  • After stirring for 2-3 hours at -78°C, allow the reaction to warm slowly to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) to hydrolyze the boronate ester to the desired boronic acid.

  • Perform an aqueous workup, extract with an organic solvent, dry, and concentrate. The resulting crude solid can be purified by recrystallization or trituration to yield (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Borylation A 2,5-Dichlorophenol + 2-Chlorobenzyl chloride B Deprotonation (K₂CO₃, DMF) A->B C SN2 Reaction (70-80°C) B->C D Workup & Purification C->D E 1,2-dichloro-4-((2-chlorobenzyl)oxy)benzene D->E F Dissolution (Anhydrous THF) E->F Intermediate G Lithiation (n-BuLi, -78°C) F->G H Electrophilic Trap (B(O-iPr)₃, -78°C) G->H I Acidic Workup (Hydrolysis) H->I J Final Product I->J

Caption: High-level workflow for the two-step synthesis of the target boronic acid.

Part 3: Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is paramount for its reliable use in downstream applications. A multi-technique approach is standard, with High-Performance Liquid Chromatography (HPLC) being a cornerstone for purity assessment.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol serves as a self-validating system; a sharp, symmetrical peak at the expected retention time is a strong indicator of a pure compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the synthesized boronic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • HPLC System: Standard analytical HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: A C18 column is a workhorse for separating nonpolar to moderately polar organic molecules. TFA is used as an ion-pairing agent to improve peak shape for acidic analytes like boronic acids.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Analysis: Run the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A purity of ≥95% is typically required for use in synthetic applications.[9]

AnalyticalWorkflow A Synthesized Product B Sample Preparation (1 mg/mL in ACN/H₂O) A->B C HPLC Injection (10 µL into RP-HPLC) B->C D Chromatographic Separation (C18 Column, Gradient Elution) C->D E UV Detection (254 nm) D->E F Data Analysis (Chromatogram Integration) E->F G Purity Assessment (Area % ≥ 95%) F->G

Caption: Standard workflow for purity verification using RP-HPLC.

Part 4: Applications in Drug Discovery and Synthesis

The primary value of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the carbon atom bearing the boronic acid and a carbon atom of an aryl or vinyl halide/triflate, catalyzed by a palladium complex.

The Suzuki-Miyaura Coupling: A Cornerstone of Synthesis

This reaction is fundamental in drug discovery for assembling biaryl scaffolds, which are common motifs in biologically active molecules.[2] The presence of chlorine atoms on both phenyl rings of this building block can be exploited to fine-tune the electronic and steric properties of the final product, potentially enhancing binding affinity to a biological target or improving pharmacokinetic properties.[10]

The catalytic cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X).

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X L₂ Pd0->OxAdd Trans Ar¹-Pd(II)-Ar² L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² Trans->Product Ar1X Ar¹-X Ar1X->OxAdd Oxidative Addition Boronic Ar²-B(OH)₂ (Our Compound) Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a well-defined and highly useful chemical entity for advanced organic synthesis. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a strategic choice for researchers aiming to construct novel and complex molecules. By understanding its physicochemical properties, employing robust synthetic and analytical protocols, and leveraging its role in powerful bond-forming reactions, scientists and drug development professionals can effectively integrate this compound into their research pipelines to accelerate discovery.

References

  • Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Akhtar, M. S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]

  • Jayakumar, S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available from: [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Dorko, Z., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Arotex Chemicals. 3-Chloro-4-(2'-chlorobenzyloxy)phenylboronic acid. Available from: [Link]

  • Pinto, D. C. G. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

  • Google Patents. CN111004262A - Synthetic method of p-chlorophenylboronic acid.
  • Lead Sciences. (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. Available from: [Link]

  • Rogozea, A. D., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Available from: [Link]

  • Pathan, A. S., et al. (2012). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Oakwood Chemical. (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a specialized organic compound that serves as a critical building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a specialized organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including a substituted phenylboronic acid moiety linked to a dichlorinated benzyl ether, make it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, a detailed synthesis protocol, analytical characterization, and a discussion of its role in the development of novel pharmaceuticals.

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, most notably for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This versatile class of compounds allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance, enabling the construction of diverse molecular scaffolds. (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, with its distinct substitution pattern, offers a unique combination of steric and electronic properties that can be exploited in the design of targeted therapeutic agents. The presence of chlorine atoms can influence the compound's metabolic stability and binding interactions with biological targets, making it an attractive component in drug design.[3]

Molecular Structure and Physicochemical Properties

The structure of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is characterized by a central phenyl ring substituted with a boronic acid group, a chlorine atom, and a 2-chlorobenzyl ether moiety.

Molecular Structure Diagram:

Caption: 2D structure of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Physicochemical Properties:

PropertyValueSource
CAS Number 870777-26-7[4]
Molecular Formula C₁₃H₁₁BCl₂O₃[4]
Molecular Weight 296.94 g/mol [4]
Appearance White to off-white solid[5]
Storage Inert atmosphere, 2-8°C[4]

Synthesis and Purification

A plausible and efficient synthetic route to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid involves a two-step process starting from a commercially available precursor, 3-chloro-4-hydroxyphenylboronic acid. This method, outlined below, is based on established Williamson ether synthesis protocols.

Synthesis Workflow Diagram:

G cluster_0 Step 1: Etherification cluster_1 Step 2: Purification 3-Chloro-4-hydroxyphenylboronic acid 3-Chloro-4-hydroxyphenylboronic acid Reaction Mixture Reaction Mixture 3-Chloro-4-hydroxyphenylboronic acid->Reaction Mixture 2-Chlorobenzyl bromide 2-Chlorobenzyl bromide 2-Chlorobenzyl bromide->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Intermediate (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Crude Product Crude (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Reaction Mixture->Intermediate Heat Purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Crude Product->Purification Pure Product Pure (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Purification->Pure Product

Caption: Proposed synthesis workflow for the target molecule.

Experimental Protocol:

Step 1: Synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

  • To a solution of 3-chloro-4-hydroxyphenylboronic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-chlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Rationale: The Williamson ether synthesis is a reliable method for forming the ether linkage. The use of a polar aprotic solvent like DMF facilitates the reaction, and a mild base like K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl group without affecting the boronic acid moiety.

Step 2: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes to isolate the pure (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Rationale: Column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Analytical Characterization

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the boronic acid hydroxyl protons. The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for all 13 carbon atoms in the molecule, including the carbon atom attached to the boron, the aromatic carbons, and the benzylic methylene carbon.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of 296.94 g/mol , along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
IR Spec. Absorption bands corresponding to O-H stretching of the boronic acid, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic rings, and C-O and C-Cl bond vibrations.

Applications in Drug Discovery and Development

Phenylboronic acids are pivotal in the synthesis of biaryl compounds, a common motif in many approved drugs and clinical candidates.[1] (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid can serve as a key intermediate in the synthesis of novel compounds for various therapeutic areas.

Role in Suzuki-Miyaura Coupling:

This boronic acid can be coupled with a variety of aryl or heteroaryl halides or triflates under palladium catalysis to generate complex biaryl structures. The chlorine substituents can modulate the electronic properties of the molecule and provide sites for further functionalization or metabolic blocking.

Potential Therapeutic Targets:

The structural motifs present in this molecule are found in compounds targeting a range of biological pathways. For instance, diaryl ether and biaryl structures are common in kinase inhibitors, which are a major class of anti-cancer agents.

Drug Development Workflow:

G A (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (Building Block) B Suzuki-Miyaura Coupling with Aryl/Heteroaryl Halide A->B C Diverse Library of Biaryl Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique structure provides a platform for the generation of diverse and complex molecules with the potential for significant biological activity. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and drug development endeavors.

References

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • IOSR Journal of Pharmacy and Biological Sciences. Design, synthesis, characterization and biological evaluation of 3-(4-(7-chloro-2-(4-chlorophenyl)-4-oxo-quinazolin-3(4H)-yl)p. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. Boron Chemistry for Medical Applications. [Link]

  • MDPI. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. [Link]

  • National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. [Link]

  • ResearchGate. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid: A Versatile Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: The Role of Substituted Phenylboronic Acids in Drug Discovery The strategic incorporation of boron-containing moieties, particularly the boronic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Substituted Phenylboronic Acids in Drug Discovery

The strategic incorporation of boron-containing moieties, particularly the boronic acid group, has become a cornerstone of modern medicinal chemistry. These organoboron compounds are not merely synthetic intermediates but are increasingly recognized as critical pharmacophores that can modulate the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. The versatility of the boronic acid functional group, especially its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, has cemented its importance in the synthesis of complex molecular architectures. Furthermore, the inherent electronic properties of boronic acids allow for unique interactions with biological targets, leading to the development of novel therapeutics. This guide provides a comprehensive overview of a specific, highly functionalized member of this class: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Compound Profile: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a synthetically valuable building block characterized by a phenylboronic acid scaffold adorned with two distinct chloro-substituted benzyl ether moieties. This substitution pattern offers a unique combination of steric and electronic properties, making it an attractive starting material for the synthesis of novel organic molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting its behavior in biological systems. The table below summarizes the key identifiers and properties of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

PropertyValueSource
CAS Number 870777-26-7[1]
Molecular Formula C₁₃H₁₁BCl₂O₃[1]
Molecular Weight 296.94 g/mol [1]
SMILES ClC1=CC=CC=C1COC2=CC=C(B(O)O)C=C2Cl[1]
Storage Conditions Inert atmosphere, 2-8°C[1]
Structural Features and Their Implications

The structure of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is notable for several key features that dictate its reactivity and potential applications:

  • Boronic Acid Group: The -B(OH)₂ moiety is the primary reactive site for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond with a wide range of aryl or vinyl halides and triflates.

  • Chloro Substituents: The presence of two chlorine atoms on the aromatic rings influences the electronic nature of the molecule, potentially enhancing its biological activity or modifying its reactivity in palladium-catalyzed reactions. Halogenated motifs are prevalent in many pharmaceuticals due to their ability to improve membrane permeability and binding affinity.

  • Benzyl Ether Linkage: The flexible benzyl ether linkage provides a spacer and can influence the overall conformation of molecules synthesized from this building block. This can be crucial for optimizing interactions with a biological target.

Synthesis and Handling

While a specific, detailed synthesis protocol for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is not extensively documented in peer-reviewed journals, a general and logical synthetic approach can be proposed based on established methods for preparing substituted phenylboronic acids.

Proposed Synthetic Pathway

A plausible synthetic route would involve a two-step process starting from commercially available 4-bromo-2-chlorophenol.

Synthetic_Pathway A 4-Bromo-2-chlorophenol B 1-Bromo-4-((2-chlorobenzyl)oxy)-2-chlorobenzene A->B  1. NaH, THF  2. 2-Chlorobenzyl bromide   C (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid B->C  1. n-BuLi, THF, -78°C  2. B(OiPr)₃  3. H₃O⁺  

Figure 1: Proposed synthetic route for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.
Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic synthesis techniques. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 1-Bromo-4-((2-chlorobenzyl)oxy)-2-chlorobenzene

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chlorobenzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired benzyl ether.

Step 2: Synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

  • Dissolve the synthesized 1-bromo-4-((2-chlorobenzyl)oxy)-2-chlorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir vigorously for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate).

Safety and Handling

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Applications in Drug Discovery and Organic Synthesis

The primary utility of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid lies in its application as a key building block in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide or triflate. This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of building blocks.

Suzuki_Coupling cluster_0 A (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid C Biaryl Product A->C Pd Catalyst Base B Aryl/Vinyl Halide or Triflate (R-X) B->C

Sources

Foundational

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid synthesis

An In-depth Technical Guide to the Synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Abstract This guide provides a comprehensive, technically detailed walkthrough for the synthesis of (3-Chloro-4-((2-chl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Abstract

This guide provides a comprehensive, technically detailed walkthrough for the synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a valuable building block in contemporary medicinal chemistry and materials science. Boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] This document outlines a reliable two-step synthetic pathway, commencing with a Williamson ether synthesis to construct the core aryl ether structure, followed by a low-temperature lithiation-borylation sequence to install the boronic acid moiety. The narrative emphasizes the rationale behind methodological choices, critical experimental parameters, and robust purification strategies, aiming to equip researchers with the practical knowledge required for successful and reproducible synthesis.

Introduction and Strategic Overview

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a bifunctional organic compound featuring a substituted phenylboronic acid. Its utility is primarily derived from its role as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex biaryl and heteroaryl structures that are often scaffolds for pharmacologically active molecules.[3] The strategic placement of chloro- and benzyloxy-substituents offers steric and electronic modulation, making it a bespoke reagent for targeted drug design and development.

The synthesis described herein is designed for efficiency and scalability, proceeding through a logical sequence that first assembles the stable ether backbone before introducing the more sensitive boronic acid functional group. This approach mitigates potential side reactions and simplifies purification of the final product.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical path from commercially available starting materials to the target molecule. The primary disconnections are the C-B bond of the boronic acid and the C-O bond of the aryl ether.

Figure 2: Reaction scheme for the etherification step.

Experimental Protocol: Stage 1
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Bromo-3-chlorophenol208.4510.42 g50.01.0
2-Chlorobenzyl chloride161.038.86 g55.01.1
Potassium Carbonate (K₂CO₃)138.2110.37 g75.01.5
Acetone-250 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-chlorophenol (10.42 g, 50.0 mmol) and acetone (250 mL).

  • Add finely ground potassium carbonate (10.37 g, 75.0 mmol). The use of anhydrous, finely powdered K₂CO₃ is crucial for maximizing the reaction rate.

  • Add 2-chlorobenzyl chloride (8.86 g, 55.0 mmol) to the suspension. A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

  • Heat the mixture to reflux with vigorous stirring and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexane:Ethyl Acetate as eluent).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the crude residue in ethyl acetate (200 mL) and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from ethanol or isopropanol to afford 1-bromo-2-chloro-4-((2-chlorobenzyl)oxy)benzene as a white solid. (Expected yield: 85-95%).

Stage 2: Synthesis of the Target Boronic Acid

Chemical Principle

The conversion of the aryl bromide intermediate to the final boronic acid is achieved via a lithiation-borylation sequence. [4]This method involves a halogen-metal exchange, where the aryl bromide is treated with an organolithium reagent (n-butyllithium) at cryogenic temperatures (-78 °C) to form a highly reactive aryllithium species. This intermediate is then quenched with a borate ester, typically triisopropyl borate, which is less reactive and sterically hindered, minimizing the formation of over-borylated byproducts. [5]A final acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. Maintaining strict anhydrous conditions and low temperatures is paramount to prevent quenching of the organolithium reagent and ensure high yields.

Figure 3: Reaction scheme for the lithiation-borylation step.

Experimental Protocol: Stage 2
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Aryl Bromide Intermediate332.5013.30 g40.01.0
n-Butyllithium (n-BuLi)64.0617.6 mL44.01.1
Triisopropyl borate188.0810.16 g54.01.35
Anhydrous THF-200 mL--
2 M Hydrochloric Acid-~50 mL--

Procedure:

  • Setup: Assemble a flame-dried, three-necked 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip the flask with a magnetic stirrer, a low-temperature thermometer, and a rubber septum for reagent addition.

  • Dissolution: Add the aryl bromide intermediate (13.30 g, 40.0 mmol) to the flask and dissolve it in anhydrous tetrahydrofuran (THF, 200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature during the addition of n-BuLi.

  • Lithiation: Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44.0 mmol) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (10.16 g, 54.0 mmol) in anhydrous THF (40 mL). Add this solution to the aryllithium species at -78 °C via cannula or syringe, again maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Warm-up and Quench: Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (or for at least 4 hours).

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 2 M aqueous HCl (~50 mL) until the pH is approximately 1-2. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 75 mL).

  • Wash: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification and Characterization

Purification Strategy

Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface, forming boroxine anhydrides. [6] Recommended Method: Recrystallization or Slurry Wash

  • Slurry: The most effective method is often to slurry the crude solid product in a non-polar solvent system, such as a mixture of hexanes and a small amount of ethyl acetate or diethyl ether. Stir the slurry vigorously for 1-2 hours at room temperature, then collect the solid by vacuum filtration. This process washes away non-polar impurities (like residual starting material and biphenyl byproducts).

  • Recrystallization: If further purification is needed, recrystallization from a solvent mixture like water/ethanol or toluene can be effective. [7][8]However, this may require some optimization.

Expected Characterization Data
  • Physical Appearance: White to off-white solid.

  • Molecular Formula: C₁₃H₁₁BCl₂O₃ [9]* Molecular Weight: 296.94 g/mol [9]* ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons, the benzylic CH₂ group, and a broad singlet for the B(OH)₂ protons which is exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆): Expect signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI-): Expect to see the [M-H]⁻ ion at m/z ≈ 295.0.

Safety and Handling

  • Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water and protic solvents. Must be handled under a strict inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coats and safety glasses.

  • Solvents (THF, Acetone, Hexanes): Highly flammable. Work in a well-ventilated fume hood away from ignition sources. Anhydrous THF can form explosive peroxides upon storage; test for peroxides before use.

  • Corrosives (HCl, NaOH): Can cause severe burns. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • General Precautions: All reactions, especially the lithiation-borylation step, should be conducted in a fume hood. Ensure appropriate quench and waste disposal procedures are in place.

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
  • Google Patents. (1981). EP0037353A1 - Process for the etherification of phenols.
  • Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • National Institutes of Health. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Murphy, J. M., Liao, X., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760.
  • ResearchGate. (2015). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • ACS Omega. (2022). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

  • ACS Catalysis. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]

  • University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

  • Molecules. (2019). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-CHLORO-4-(N-ISOPROPYLCARBAMOYL)PHENYLBORONIC ACID. Retrieved from [Link]

  • Organic Letters. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]

  • Google Patents. (2020). CN111004262A - Synthetic method of p-chlorophenylboronic acid.
  • National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Spectroscopic Landscape of a Novel Boronic Acid This document is crafted to serve as more than a mere data sheet. It is an instruct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Boronic Acid

This document is crafted to serve as more than a mere data sheet. It is an instructional guide designed to empower researchers to interpret the NMR data of this molecule and others like it. We will delve into the "why" behind the expected spectral features, offering insights grounded in the electronic and steric environment of each nucleus. Furthermore, we will address the practical challenges inherent in the NMR analysis of boronic acids and provide robust protocols to overcome them, ensuring the acquisition of high-fidelity data.

The Molecular Architecture: A Foundation for Spectral Prediction

Understanding the electronic landscape of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is the first step in predicting its NMR spectrum. The molecule is comprised of two substituted benzene rings linked by an ether oxygen and a methylene bridge. One ring is functionalized with a boronic acid group and a chlorine atom, while the other bears a chlorine atom. This intricate arrangement of electron-withdrawing and electron-donating groups dictates the chemical environment, and thus the chemical shift, of each proton and carbon nucleus.

G cluster_0 Sample Preparation Workflow Weigh Compound Weigh Compound Select Solvent (Methanol-d4 or DMSO-d6) Select Solvent (Methanol-d4 or DMSO-d6) Weigh Compound->Select Solvent (Methanol-d4 or DMSO-d6) Dissolve Sample Dissolve Sample Select Solvent (Methanol-d4 or DMSO-d6)->Dissolve Sample Filter into NMR Tube Filter into NMR Tube Dissolve Sample->Filter into NMR Tube

Figure 2. Recommended workflow for preparing an arylboronic acid sample for NMR analysis.

4.2 NMR Instrument Parameters: Optimizing for Success

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer) is sufficient.

    • Number of Scans: Start with 16 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of 0 to 200 ppm will cover the expected range of chemical shifts.

    • Relaxation Delay (d1): A delay of 2 seconds is recommended.

Beyond the Basics: The Utility of ¹¹B NMR

For a more comprehensive characterization, ¹¹B NMR spectroscopy can be a powerful tool. The chemical shift of the boron nucleus is highly sensitive to its coordination state. [1][2][3]

  • Trigonal Boronic Acid: The sp²-hybridized boron in the monomeric boronic acid or the boroxine will typically appear in the range of 27-33 ppm .

  • Tetrahedral Boronate Ester: If a diol is present or if the boronic acid interacts with a Lewis base (like the solvent DMSO), a tetrahedral sp³-hybridized boronate species may form, which will resonate upfield, typically between 5-15 ppm . [1] The observation of a single peak in the ¹¹B NMR spectrum can confirm the predominant species in solution under the specific analytical conditions.

Conclusion and Future Outlook

This guide provides a robust framework for the NMR analysis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. While the presented spectral data is predictive, it is based on sound spectroscopic principles and data from closely related structures. The provided experimental protocols are designed to yield high-quality data, enabling unambiguous structural confirmation. As this and similar molecules continue to play a vital role in the development of new chemical entities, a thorough understanding of their spectroscopic properties is indispensable for the modern researcher.

References

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link] [4]9. Smith, B. D. (n.d.). 11B NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2. Retrieved from

  • ResearchGate. (n.d.). Change in 31 P{ 1 H} NMR spectra during reaction of PhB(OH ) 2 with 1b... Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemBK. (n.d.). Boronic acid, B-[3-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl]-. Retrieved from [Link]

  • National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • AcrosPharmatech. (n.d.). 3-Chloro-4-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]

Sources

Foundational

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Introduction: Contextualizing the Analyte (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a bespoke che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Introduction: Contextualizing the Analyte

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a bespoke chemical entity, primarily utilized as a building block in synthetic organic chemistry. Its structural complexity, featuring two chlorinated aromatic rings linked by an ether and bearing a reactive boronic acid moiety, makes it a valuable precursor in the synthesis of novel compounds, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling[1][2]. For researchers in drug development and materials science, verifying the identity, purity, and stability of such intermediates is paramount.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. However, the analysis of boronic acids is not without its unique challenges[3][4]. This guide provides a comprehensive, field-proven framework for the successful mass spectrometric analysis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, moving from first principles to advanced interpretation. We will explore the causal logic behind methodological choices, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: The Intrinsic Reactivity of Boronic Acids

A foundational understanding of boronic acid chemistry is critical to preempting analytical artifacts. The boronic acid group, -B(OH)₂, is prone to several in-source reactions within the mass spectrometer that can complicate spectral interpretation:

  • Dehydration: The most common transformation is the loss of one or more water molecules.

  • Trimerization (Boroxine Formation): Three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This results in an ion at approximately 3x the mass of the dehydrated monomer, often obscuring the true molecular ion.

  • Adduct Formation: Boronic acids can readily form adducts with solvents, buffers, or diols present in the sample matrix[5].

Therefore, our analytical strategy must be designed to mitigate these reactions or, at a minimum, to recognize their spectral signatures.

Recommended Analytical Workflow: A Strategic Overview

A successful analysis hinges on a systematic approach, from sample handling to data interpretation. The following workflow is designed to yield high-quality, unambiguous data for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interp Data Interpretation Sample Analyte Sample Prep Dilution in Mobile Phase Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Full Scan MS (High Resolution) ESI->MS1 MS2 Tandem MS (MS/MS) Fragmentation MS1->MS2 Data Spectral Analysis: - Molecular Ion ID - Fragmentation Pattern - Impurity Profiling MS2->Data

Fig 1. Recommended workflow for LC-MS analysis.

Part 1: Sample Preparation and Liquid Chromatography

The goal of sample preparation is to present the analyte to the ion source in a compatible solvent system at an appropriate concentration, typically without derivatization for high-throughput analysis[5].

Experimental Protocol: Sample Preparation
  • Solvent Selection: Prepare a stock solution of the analyte in a high-purity solvent such as acetonitrile (ACN) or methanol (MeOH).

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). The use of a protic, slightly acidic mobile phase helps to stabilize the boronic acid and promote efficient protonation for positive-ion mode ESI.

  • Filtration: While often unnecessary for clean standards, filtering the sample through a 0.22 µm PTFE syringe filter can prevent instrument contamination if particulates are present.

High-Performance Liquid Chromatography (HPLC)

Coupling HPLC with MS (LC-MS) is highly recommended. It separates the analyte from potential impurities, salts, and excipients, which can suppress ionization, and provides retention time as an additional point of identification.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)Provides excellent retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive-ion ESI, promotes good chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 5-7 minutesA standard screening gradient suitable for resolving the analyte from most impurities.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI source configurations.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 1 - 5 µLBalances sensitivity with the risk of column overloading.

Part 2: Mass Spectrometry - Ionization and Detection

The choice of ionization technique and instrument parameters is the most critical factor in obtaining a meaningful spectrum. Electrospray ionization (ESI) is the method of choice due to its "soft" nature, which minimizes fragmentation in the source and preserves the molecular ion[6][7]. Analysis in both positive and negative ion modes is advised for a comprehensive characterization.

Analyte Structure and Molecular Weight

It is essential to first establish the theoretical mass of the analyte.

Fig 2. Structure and Properties of the Analyte.
Optimized ESI-MS Instrument Parameters

The following parameters are a robust starting point for a modern high-resolution mass spectrometer (e.g., TOF, Orbitrap).

ParameterPositive Ion ModeNegative Ion ModeRationale
Capillary Voltage 3.0 - 4.0 kV2.5 - 3.5 kVEstablishes a stable electrospray.[7]
Cone/Nozzle Voltage 20 - 40 V20 - 40 VA low voltage is used to gently transfer ions and prevent in-source fragmentation.
Source Temperature 120 - 150 °C120 - 150 °CAids in desolvation of droplets.
Desolvation Gas N₂ at 350 - 450 °CN₂ at 350 - 450 °CHigh temperature and flow facilitate the transition of ions from liquid to gas phase.
Mass Range 100 - 1000 m/z100 - 1000 m/zSufficient to cover the analyte, potential adducts, and boroxine trimers.
Resolution >10,000 FWHM>10,000 FWHMHigh resolution is crucial to confirm elemental composition via accurate mass measurement.

Part 3: Spectral Interpretation and Fragmentation

Expected Ions in Full Scan MS

High-resolution mass data allows for the confident identification of the molecular ion and related species. The presence of two chlorine atoms creates a distinctive isotopic pattern (M, M+2, M+4) that serves as a powerful diagnostic tool.

Ion SpeciesFormulaCalculated m/z (Monoisotopic)Expected ModeNotes
Protonated Molecule [C₁₃H₁₂BCl₂O₃]⁺297.0225PositiveThe primary target ion, [M+H]⁺.
Deprotonated Molecule [C₁₃H₁₀BCl₂O₃]⁻295.0068NegativeThe primary target ion, [M-H]⁻.[8]
Dehydrated Ion [C₁₃H₁₀BCl₂O₂]⁺279.0119PositiveCommon loss of H₂O from the boronic acid, [M-H₂O+H]⁺.
Formate Adduct [C₁₄H₁₁BCl₂O₅]⁻341.0021NegativeAdduct with formic acid from mobile phase, [M+FA-H]⁻.
Boroxine Ion (Dehydrated Trimer) [C₃₉H₂₇B₃Cl₆O₆+H]⁺835.0024PositiveSignature of boronic acid self-condensation. Its presence indicates a propensity for dehydration.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem MS (MS/MS) involves isolating the primary molecular ion (e.g., m/z 297.0225) and fragmenting it via collision-induced dissociation (CID) to generate structural information. The fragmentation pattern is governed by the weakest bonds and the stability of the resulting fragments[9]. For this molecule, the ether linkage is a primary site of fragmentation.

Fig 3. Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion.

Interpretation of Key Fragments:

  • Fragment B (m/z 125.0236): This prominent fragment represents the 2-chlorobenzyl cation. Its formation via cleavage of the benzylic ether C-O bond is highly favorable due to the stability of the resulting carbocation. This is often the base peak in the MS/MS spectrum.

  • Fragment A (m/z 171.9847): This fragment corresponds to the (3-chloro-4-hydroxyphenyl)boronic acid cation radical, resulting from the cleavage of the ether bond with charge retention on the boronic acid-containing portion.

  • Fragment C (m/z 153.9742): The subsequent loss of water (18.0105 Da) from Fragment A is a characteristic fragmentation of the boronic acid moiety itself, leading to a more stable cyclic boronate-type structure.

Conclusion

The mass spectrometric analysis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a clear example of how a deep understanding of both the analyte's chemistry and the analytical technique's principles leads to success. While boronic acids present inherent challenges like dehydration and trimerization, a systematic LC-MS approach using soft electrospray ionization can provide unambiguous identification and structural confirmation. By employing high-resolution instrumentation, paying close attention to the characteristic isotopic patterns imparted by the two chlorine atoms, and leveraging tandem MS to probe fragmentation pathways, researchers can confidently verify the integrity of this critical synthetic building block. The methodologies outlined in this guide provide a robust, reliable, and scientifically sound foundation for the routine analysis of this and similar complex organoboron compounds.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods. [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]

  • Mass spectrometric analysis for organic boron compounds. (2011). ResearchGate. [Link]

  • The application of electrospray ionization mass spectrometry to homogeneous catalysis. (n.d.). Self-serve web hosting. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. (2024). Analytical and Bioanalytical Chemistry. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). SN Applied Sciences. [Link]

  • How electrospray ionization works. (2021). YouTube. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). PMC - NIH. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). SciRP.org. [Link]

  • Arylboronic acid chemistry under electrospray conditions. (2007). Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2021). Organic Process Research & Development. [Link]

  • A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (2017).
  • 3-CHLORO-4-(N-ISOPROPYLCARBAMOYL)PHENYLBORONIC ACID. (n.d.). ChemWhat. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

This guide provides a comprehensive technical overview of the solubility of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a compound of interest in contemporary drug discovery and organic synthesis. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a compound of interest in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering field-proven insights and detailed experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For an active pharmaceutical ingredient (API) to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic dosing responses. Understanding and characterizing the solubility of a molecule like (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is, therefore, a foundational step in its preclinical evaluation.

Boronic acids and their derivatives are a versatile class of compounds with broad applications, most notably as key building blocks in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in their own right.[1][2] Their unique chemical nature, however, presents specific challenges and considerations regarding their solubility.

Physicochemical Properties of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

While specific experimental data for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is not extensively published, we can infer its likely properties based on its structure and data from closely related analogs.

PropertyValue (Estimated/Inferred)Source/Rationale
Molecular FormulaC₁₃H₁₁BCl₂O₃Based on chemical structure
Molecular Weight295.95 g/mol Calculated from the molecular formula
pKa~8-9Typical range for arylboronic acids
LogP~3-4Estimated based on the hydrophobic nature of the two chlorinated phenyl rings

The presence of two chlorophenyl groups and a benzyl ether linkage contributes significantly to the molecule's lipophilicity, suggesting a low intrinsic aqueous solubility. The boronic acid moiety, with its capacity for hydrogen bonding, provides a degree of hydrophilicity. The overall solubility will be a balance of these opposing characteristics and will be highly dependent on the solvent system.

Factors Influencing the Solubility of Arylboronic Acids

The solubility of arylboronic acids is a complex interplay of several factors. A thorough understanding of these is essential for designing effective solubility enhancement strategies and for selecting appropriate solvents for synthesis and formulation.[3]

  • Substituent Effects: The nature and position of substituents on the phenyl ring have a significant impact on solubility.[3] In the case of our target molecule, the chloro and chlorobenzyloxy groups increase hydrophobicity, which is expected to decrease aqueous solubility.

  • Solvent Polarity: Like dissolves like. The solubility of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is expected to be higher in organic solvents than in water. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][4][5]

  • pH: The acidity of the boronic acid group means that its ionization state, and therefore its solubility in aqueous media, will be pH-dependent. At pH values above the pKa, the boronic acid will be deprotonated to the more soluble boronate anion.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be exploited during crystallization for purification.

  • Formation of Boroxines (Anhydrides): A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1] Boroxines are generally less polar and less soluble than their corresponding boronic acids. This equilibrium between the acid and the anhydride can complicate solubility measurements and lead to variability in results.[1][4]

  • Micelle Formation: Some boronic acids have been observed to form micellar systems, which can also affect their apparent solubility.[1]

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: equilibrium solubility and kinetic solubility.[6][7] The choice of method depends on the stage of research and the specific question being addressed.

Equilibrium Solubility Determination (Shake-Flask Method)

Equilibrium solubility represents the true thermodynamic solubility of a compound at saturation in a given solvent. The shake-flask method, though time-consuming, is considered the gold standard for its determination.[6][8]

Protocol: Equilibrium Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of solid (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, or an organic solvent) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the tested solvent at that temperature.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[7][9][10][11] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[9][10]

Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a separate microtiter plate. This rapid change in solvent composition induces precipitation of poorly soluble compounds.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[7][10]

  • Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in light scattering is observed compared to a blank control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO stock->serial_dil add_buffer Addition to Aqueous Buffer serial_dil->add_buffer Precipitation Induction incubation Incubation (e.g., 2h at 25°C) add_buffer->incubation nephelometry Nephelometric Measurement (Light Scattering) incubation->nephelometry solubility_calc Kinetic Solubility Calculation nephelometry->solubility_calc

Sources

Foundational

An In-depth Technical Guide on the Stability of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. By synthesizing foundationa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. By synthesizing foundational principles of boronic acid chemistry with field-proven insights, this document aims to equip users with the knowledge to effectively handle, store, and utilize this important chemical intermediate.

Introduction: Profile of a Versatile Building Block

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is an arylboronic acid derivative that serves as a valuable building block in organic synthesis. Like many of its class, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] Its complex structure, featuring a substituted phenyl ring with both electron-withdrawing (chloro) and electron-donating (benzyloxy) groups, allows for the synthesis of intricate molecular architectures, making it a compound of interest in medicinal chemistry and materials science.[3][4]

However, the very nature of the boronic acid functional group—an electron-deficient boron center—renders it susceptible to several degradation pathways. Understanding and mitigating these instabilities are paramount to ensuring reproducibility, maximizing yields in synthetic applications, and maintaining the long-term integrity of the material.

Table 1: Physicochemical Properties of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

PropertyValueSource
CAS Number 870777-26-7[5]
Molecular Formula C₁₃H₁₁BCl₂O₃[6]
Molecular Weight 296.94 g/mol [6]
Appearance White to off-white solid (Typical)General knowledge
Recommended Storage 2-8°C or -20°C, under inert atmosphere[5][6]

Fundamental Principles of Arylboronic Acid Stability

The stability of any arylboronic acid is governed by three primary degradation pathways. The propensity for each pathway is dictated by the specific substituents on the aryl ring and the ambient environmental conditions.

Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[7] This is often an undesired side reaction in coupling chemistries as it leads to the formation of a non-reactive byproduct.[7] The reaction is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl substituent.[8][9]

The mechanism can proceed through various pathways, often catalyzed by acid or base.[8][10] For many arylboronic acids, the reaction rate increases at high pH due to the formation of the more reactive arylboronate anion.[9]

Oxidation: Conversion to Phenols

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol.[11] This process can be initiated by various oxidants, including atmospheric oxygen and reactive oxygen species like hydrogen peroxide.[11][12] The oxidation mechanism can be complex, potentially involving radical intermediates.[13] Diminishing the electron density on the boron atom has been shown to enhance oxidative stability.[12]

Dehydration to Boroxines

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[14][15] This process is typically reversible upon the addition of water.[16] While boroxines are often still reactive in Suzuki couplings because they can hydrolyze in situ back to the monomeric boronic acid, their formation can affect the material's physical properties, solubility, and precise stoichiometry.[16][17] The equilibrium between the boronic acid and the boroxine is driven by temperature and the presence of moisture.[18]

Degradation_Pathways Aryl_BA (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Protodeboronated 1-Chloro-2-((2-chlorobenzyl)oxy)benzene (Byproduct) Aryl_BA->Protodeboronated Protodeboronation (+H₂O, Acid/Base) Phenol 2-Chloro-4-((2-chlorobenzyl)oxy)phenol (Byproduct) Aryl_BA->Phenol Oxidation (+[O]) Boroxine Trimeric Boroxine (Anhydride) Aryl_BA->Boroxine Dehydration (-H₂O)

Caption: Primary degradation pathways for the title boronic acid.

Predicted Stability Profile of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

While specific experimental data for this molecule is not publicly available, we can infer its stability based on its unique structural features:

  • Electronic Effects: The phenyl ring is substituted with a chloro group at the meta-position and a benzyloxy group at the para-position relative to the C-B bond.

    • The chloro group is electron-withdrawing, which generally increases the propensity for protodeboronation, especially under basic conditions.[8]

    • The benzyloxy group is electron-donating through resonance, which would typically be expected to stabilize the C-B bond against protodeboronation.

    • The interplay of these opposing electronic effects makes it moderately susceptible to protodeboronation. The net effect will determine its reactivity compared to simpler phenylboronic acids.

  • Steric Hindrance: The bulky 2-chlorobenzyl ether moiety may offer some steric protection to the boronic acid group, potentially hindering intermolecular interactions required for boroxine formation.

  • Oxidative Stability: The presence of the ether linkage provides a potential site for oxidative cleavage under harsh conditions, in addition to the primary oxidation pathway at the C-B bond.

Given these features, the compound is expected to be moderately stable but requires careful handling to prevent degradation, particularly from moisture, high pH, and oxidizing agents. The supplier recommendations for refrigerated storage under an inert atmosphere corroborate this prediction.[5][6]

Recommended Handling and Storage Protocols

To preserve the integrity and reactivity of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, adherence to strict handling and storage protocols is essential.

Table 2: Recommended Handling and Storage Conditions

ConditionSolid MaterialIn SolutionRationale
Temperature Store at 2-8°C. For long-term (>6 months) storage, -20°C is recommended.Prepare fresh. If short-term storage is needed, store at 2-8°C for <24 hours.Minimizes thermal decomposition and slows the rate of dehydration to boroxine.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Purge solvent with an inert gas before use. Keep solutions under an inert headspace.Prevents oxidation from atmospheric oxygen and degradation from moisture.[19]
Moisture Use a desiccator or glove box for handling. Keep container tightly sealed.Use anhydrous solvents (e.g., dry DMF, Dioxane, THF).Prevents hydrolysis and protodeboronation.[20]
Light Store in an amber vial or in the dark.Protect solutions from light.While not always the primary degradation route, photolytic degradation can occur with complex aromatic systems.[21]
pH Avoid contact with strong acids or bases.Use in buffered or non-aqueous systems where possible. Avoid strongly basic conditions during workup or storage.The C-B bond is labile to both acidic and basic conditions, leading to protodeboronation.[8][10]

Methodologies for Stability Assessment

A systematic evaluation of stability, often through forced degradation studies, is critical for understanding the compound's liabilities.[21] This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[21]

    • Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 70°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

    • Control: Keep one aliquot of the stock solution at 2-8°C.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze all samples using a stability-indicating HPLC method.

Analytical Technique: Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is the workhorse for monitoring the stability of boronic acids.[22] The key is to develop a method that can separate the parent compound from its potential degradation products.

  • Column: A C18 column (e.g., Waters XTerra MS C18) is often a good starting point. Columns with low silanol activity are preferred to minimize on-column hydrolysis of boronate esters, and by extension, can be gentler on boronic acids.[23]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is common. Using a mobile phase without a pH modifier, or with a neutral buffer like ammonium acetate, can help prevent on-column degradation.[23][24]

  • Detection: UV detection is typically suitable. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the molecular weights of any observed degradation products, thereby confirming their structures (e.g., the protodeboronated species or the phenol).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL in ACN) Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat) Stock->Stress Control Prepare Control Sample (Stored at 2-8°C) Stock->Control HPLC Inject onto RP-HPLC System Stress->HPLC Control->HPLC Detect UV/PDA Detection HPLC->Detect Identify LC-MS for Identification Detect->Identify Compare Compare Chromatograms (Stress vs. Control) Detect->Compare Quantify Quantify Degradation (% Area) Compare->Quantify

Caption: Experimental workflow for an HPLC-based forced degradation study.

Conclusion and Best Practices

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a valuable synthetic intermediate whose utility is intrinsically linked to its stability. While generally stable when handled correctly, it is susceptible to degradation via protodeboronation, oxidation, and dehydration. The key to its successful use lies in a proactive approach to prevent these issues.

Key Takeaways for the Practicing Scientist:

  • Always Store Cold and Dry: The most critical takeaway is to store the solid material under an inert atmosphere at refrigerated or frozen temperatures.

  • Handle with Care: Minimize exposure to atmospheric moisture and oxygen. Use anhydrous solvents for preparing solutions.

  • Mind the pH: Avoid strongly acidic or basic conditions during reactions and workups unless the protocol specifically calls for it, as these conditions promote protodeboronation.

  • Analyze Promptly: Prepare solutions fresh and analyze them as soon as possible. If storage is unavoidable, keep solutions cold and under an inert headspace.

  • When in Doubt, Verify: For critical applications, verify the purity of the material before use, especially if it has been stored for an extended period. An HPLC check is a quick and effective way to assess integrity.

By adhering to these principles, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Phenylboronic acid. Retrieved from [Link]

  • Wikipedia. (2023). Boronic acid. Retrieved from [Link]

  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Reddit. (2016). Self-condensation of phenylboronic acid. Retrieved from [Link]

  • Chemical Society Reviews. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from [Link]

  • PMC. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • PMC. (2020). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from [Link]

  • RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • MDPI. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Retrieved from [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • RSC Publishing. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • ACS Publications. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Retrieved from [Link]

  • Wageningen University & Research. (2007). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • MDPI. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • ResearchGate. (2023). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

Sources

Exploratory

A Comprehensive Technical Guide to Substituted Phenylboronic Acids: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of substituted phenylboronic acids, a class of compounds that has become indispensable in modern chemistry. From their fundamental role in carbon-carbon bond formation to their...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of substituted phenylboronic acids, a class of compounds that has become indispensable in modern chemistry. From their fundamental role in carbon-carbon bond formation to their sophisticated applications in medicinal chemistry and materials science, this document offers researchers, scientists, and drug development professionals a detailed understanding of the core principles and practical methodologies associated with these versatile molecules.

Introduction: The Versatility of the Boronic Acid Moiety

Substituted phenylboronic acids are organic compounds containing a phenyl ring to which a boronic acid functional group (-B(OH)₂) and other substituents are attached. The unique electronic properties of the boron atom, being electron-deficient, confer a remarkable reactivity profile that has been harnessed in a multitude of chemical transformations. Most notably, they are key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the construction of biaryl structures prevalent in pharmaceuticals and advanced materials.[1]

Beyond their utility as synthetic building blocks, the ability of the boronic acid group to reversibly form covalent bonds with diols has opened up a vast landscape of applications in chemical biology and sensor technology.[2] This guide will delve into the fundamental aspects of substituted phenylboronic acids, providing both the theoretical underpinnings and the practical knowledge required to effectively synthesize, purify, characterize, and utilize these powerful chemical tools.

Synthesis of Substituted Phenylboronic Acids: Core Methodologies

The synthesis of substituted phenylboronic acids can be broadly categorized into two primary approaches: the formation of the carbon-boron bond through organometallic intermediates and the palladium-catalyzed cross-coupling of a diboron reagent with an aryl halide.

Grignard-Mediated Borylation: A Classic Approach

One of the most common and cost-effective methods for preparing phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3] The causality behind this method lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic boron atom of the borate ester.

This protocol details the synthesis of 4-methoxyphenylboronic acid, a common and useful building block.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is exothermic and may require initial gentle heating to initiate.

    • Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -70 °C using a dry ice/acetone bath.[4]

    • Slowly add a solution of trimethyl borate (1.2 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a cold solution of hydrochloric acid (e.g., 2 M HCl) with vigorous stirring.[4]

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).[4]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

Suzuki_Borylation ArylHalide Aryl Halide (Ar-X) Reaction Suzuki-Miyaura Borylation ArylHalide->Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Product Aryl Boronate Ester (Ar-Bpin) Reaction->Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L₂-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Sources

Protocols & Analytical Methods

Method

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Suzuki-Miyaura coupling protocol

Application Note & Protocol Topic: Suzuki-Miyaura Coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid For: Researchers, scientists, and drug development professionals. A Guide to the Palladium-Catalyzed Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Suzuki-Miyaura Coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

For: Researchers, scientists, and drug development professionals.

A Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination and a robust protocol for the coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a key building block in medicinal chemistry, with various aryl halides. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the critical parameters that govern reaction success, and present a field-proven, step-by-step protocol designed for high-yield synthesis of substituted biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling stems from a palladium-based catalytic cycle that seamlessly orchestrates the formation of a new C-C bond.[3] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃).

  • Oxidative Addition: The cycle initiates with the insertion of the catalytically active Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a new Pd(II) intermediate. The rate of this step is highly dependent on the nature of the leaving group (X), generally following the trend I > Br > OTf >> Cl.[3]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base.[5] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which then facilitates the transfer of the Ar² group to the Pd(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.[6]

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_tm Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination biaryl Ar¹-Ar² pd2_tm->biaryl aryl_halide Ar¹-X aryl_halide->pd2_oa boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pd2_tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

The subject boronic acid possesses an electron-donating benzyloxy group, which generally enhances reactivity. However, the chloro substituent ortho to the boronic acid introduces steric hindrance that must be addressed through careful selection of the catalytic system.

  • Palladium Precatalyst: Both Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices. While Pd(OAc)₂ is a Pd(II) source requiring in-situ reduction (often by the phosphine ligand), Pd₂(dba)₃ is a stable Pd(0) source that can enter the cycle more directly. For consistency, we will specify Pd₂(dba)₃.

  • Phosphine Ligand: This is the most critical variable. For sterically demanding and electron-rich substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are superior.[6][7] They accelerate both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[8]

    • Recommended Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. Their steric bulk creates a coordinatively unsaturated palladium center that is highly reactive.

  • Base: The choice of base is crucial for activating the boronic acid. Its strength and solubility impact the reaction rate.[6]

    • Recommended Base: Potassium phosphate (K₃PO₄) is an excellent choice. It is a moderately strong base that is effective in a variety of solvent systems and is generally superior to carbonates for challenging couplings.[6]

  • Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.[9]

    • Recommended Solvents: Anhydrous polar aprotic solvents like 1,4-Dioxane or Toluene are standard. Often, a small amount of water is added to help dissolve the inorganic base, creating a biphasic system that requires vigorous stirring.[4]

  • Temperature: Most Suzuki couplings require heating to drive the reaction to completion, typically in the range of 80-110 °C.

Recommended Experimental Protocol

This protocol is designed for a 0.5 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass / VolumeRole
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid311.000.50155.5 mgNucleophilic Partner
Aryl Bromide (Ar-Br)Varies0.55 (1.1 eq)VariesElectrophilic Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.01 (2 mol%)9.2 mgCatalyst Precursor
SPhos410.530.02 (4 mol%)8.2 mgLigand
Potassium Phosphate (K₃PO₄)212.271.00 (2.0 eq)212.3 mgBase
1,4-Dioxane--4.0 mLSolvent
Deionized Water--1.0 mLCo-solvent
Experimental Workflow

Experimental_Workflow start Start assemble Assemble oven-dried Schlenk flask under inert atmosphere. start->assemble add_solids Add boronic acid, aryl bromide, K₃PO₄, SPhos, and Pd₂(dba)₃. assemble->add_solids purge Evacuate and backfill the flask with inert gas (3 cycles). add_solids->purge add_liquids Add degassed 1,4-dioxane and water via syringe. purge->add_liquids heat Heat reaction mixture to 100 °C with vigorous stirring. add_liquids->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool Upon completion workup Perform aqueous workup: Dilute with EtOAc, wash with water & brine. cool->workup dry Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify Purify crude product via flash column chromatography. dry->purify end Characterize Final Product purify->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a 25 mL Schlenk flask. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Charging Solids: In the flask, combine (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (155.5 mg, 0.50 mmol), the aryl bromide (0.55 mmol), K₃PO₄ (212.3 mg, 1.0 mmol), SPhos (8.2 mg, 0.02 mmol), and Pd₂(dba)₃ (9.2 mg, 0.01 mmol).

  • Inerting the System: Seal the Schlenk flask and connect it to a Schlenk line. Carefully evacuate the flask until the solids are dry and powdery, then backfill with inert gas. Repeat this cycle two more times to ensure all oxygen is removed.

  • Solvent Addition: Degas the 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) by bubbling inert gas through them for 15-20 minutes. Using syringes, add the degassed dioxane and water to the reaction flask. The mixture should turn dark brown or purple.

  • Reaction: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure; insufficient base or base is not dissolving; temperature too low.

    • Solution: Ensure the reaction setup is strictly anaerobic. Use freshly opened, high-purity reagents. Ensure vigorous stirring to promote interaction in the biphasic system.

  • Protodeboronation:

    • Cause: The boronic acid group is replaced by a hydrogen atom, leading to a byproduct. This side reaction can be catalyzed by the palladium complex or base, especially at elevated temperatures or with extended reaction times.[2] Bulky ligands, while beneficial for coupling, can sometimes promote this pathway.[2]

    • Solution: Do not let the reaction run for an unnecessarily long time once the starting material is consumed. If protodeboronation is severe, consider using a milder base (e.g., K₂CO₃) or a lower reaction temperature, though this may require a longer reaction time.

  • Homocoupling (Glaser Coupling):

    • Cause: The boronic acid couples with itself to form a symmetrical biaryl (Ar²-Ar²). This is often promoted by the presence of oxygen.

    • Solution: Meticulous degassing of solvents and maintaining a robust inert atmosphere is critical to suppress this side reaction.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ser, C.-T. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Couto, C. G., et al. (2018). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(23), 10839–10847. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Neufeldt, S. R., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(1), 126-135. Retrieved from [Link]

  • Pereira, G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. The content herein is designed to equip researchers with the foundational knowledge and practical protocols necessary for the successful synthesis of novel biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The unique structural motifs accessible through this versatile building block offer opportunities for the development of new therapeutic agents and functional materials.

Introduction to the Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing reagents. These features have led to its widespread adoption in both academic research and industrial-scale pharmaceutical production.[3][4] The general transformation involves the coupling of an organoboron species, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[1][2]

The specific substrate of interest, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, presents both opportunities and challenges. The presence of chloro and bulky benzyloxy substituents introduces steric and electronic factors that must be carefully considered when selecting the appropriate catalytic system to achieve high yields and purity. This guide will provide a detailed exploration of these considerations and offer robust starting protocols for your research.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[5][6] This step is often the rate-determining step of the reaction.[6]

  • Transmetalation: The organic group from the boronic acid is then transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'-B(OH)₂) caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Considerations for Coupling with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

The successful coupling of this specific boronic acid requires careful consideration of the catalyst, ligand, base, and solvent system. The presence of a chloro substituent on the boronic acid's phenyl ring and another on the benzyl protecting group, along with the steric bulk of the benzyloxy moiety, will influence the reaction kinetics and potentially lead to side reactions if not properly controlled.

Palladium Catalyst Selection

A variety of palladium sources can be used, with the most common being Pd(OAc)₂ and Pd₂(dba)₃. For challenging couplings, particularly those involving aryl chlorides as the coupling partner, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands are often more effective.[3][10] These "precatalysts" can offer improved stability and catalytic activity.

The Crucial Role of Ligands

Ligands play a multifaceted role in the Suzuki-Miyaura coupling. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.[5] For sterically hindered substrates like (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, and for couplings with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are generally preferred.[3][10][11] These ligands promote the oxidative addition step and facilitate the reductive elimination.[3]

Recommended Ligands:

  • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings.[3][10] SPhos, in particular, has shown high efficacy in the coupling of sterically demanding substrates.[3][12]

  • N-heterocyclic carbenes (NHCs): NHC ligands are also highly effective, especially for the coupling of aryl chlorides, offering enhanced stability and activity.[9][13]

Base Selection

The base is essential for the transmetalation step, as it activates the boronic acid by forming a more reactive boronate species.[7][8][9] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH, NaOH).[3][13] For substrates that may be sensitive to strong bases, milder options like K₃PO₄ or Cs₂CO₃ are often preferred.[3][10] The use of aqueous base solutions is common, but in some cases, anhydrous conditions with bases like KF can be advantageous, especially for substrates with base-labile functional groups.[9]

Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species. A range of polar and non-polar solvents can be employed.[1] Commonly used solvents include:

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene

  • Amides: N,N-Dimethylformamide (DMF)

Often, a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[5] Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid with an aryl halide. Optimization of the reaction parameters is highly recommended for each specific substrate combination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine Boronic Acid, Aryl Halide, Pd Catalyst, and Ligand in a Reaction Flask B 2. Seal and Purge with Inert Gas (e.g., Argon or Nitrogen) A->B C 3. Add Degassed Solvent and Base Solution B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Reaction Progress (TLC, LC-MS, GC-MS) D->E F 6. Cool to Room Temperature and Quench E->F G 7. Perform Aqueous Work-up (Extraction) F->G H 8. Dry Organic Layer and Concentrate G->H I 9. Purify by Column Chromatography or Recrystallization H->I caption Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Reagents and Materials
  • (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)

  • Degassed water

  • Reaction flask (e.g., round-bottom flask or Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry reaction flask, add (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.5 - 5 mol%), and the ligand (1.1 - 2.2 equivalents relative to palladium).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[14]

  • Solvent and Base Addition: Add the degassed organic solvent (e.g., dioxane or toluene) to the reaction flask. In a separate vial, prepare a solution of the base (2.0 - 3.0 equivalents) in degassed water. Add the aqueous base solution to the reaction mixture via syringe.[14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.

Optimization of Reaction Conditions

For any new combination of substrates, optimization of the reaction conditions is crucial to maximize the yield and minimize side products. A Design of Experiments (DoE) approach can be a systematic way to explore the reaction space.[5]

Table 1: Suggested Starting Conditions and Parameters for Optimization

ParameterRecommended Starting ConditionRange for OptimizationRationale for Variation
Palladium Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, SPhos-Pd-G3, XPhos-Pd-G3 (1-5 mol%)Precatalysts can offer higher activity for challenging substrates.
Ligand SPhos (4.4 mol%)XPhos, RuPhos (1.1 - 2.2 eq. to Pd)Ligand choice is critical for sterically hindered substrates.[3][10][11]
Base K₂CO₃ (2.5 eq.)K₃PO₄, Cs₂CO₃ (2-3 eq.)Milder bases may be necessary to avoid side reactions.[3][10]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, THF/H₂O (various ratios)Solvent polarity can influence reaction rates and solubility.[1]
Temperature 100 °C80 - 120 °CHigher temperatures may be required for less reactive aryl chlorides.
Concentration 0.1 M0.05 - 0.5 MCan affect reaction kinetics.

Conclusion

The Suzuki-Miyaura cross-coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a powerful method for the synthesis of complex biaryl molecules. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important reaction in drug discovery and materials science. As with any chemical transformation, careful optimization and monitoring are key to achieving the best results.

References

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Organic Letters. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

  • Journal of the American Chemical Society. (2000). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Retrieved from [Link]

  • ACS Publications. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • ResearchGate. (2010). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]

  • ResearchGate. (2014). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • MDPI. (2022). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]

  • National Institutes of Health. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Journal of Chemical Education. (2020). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Retrieved from [Link]

  • DSpace@MIT. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • ResearchGate. (2012). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Retrieved from [Link]

Sources

Method

Application Note: Strategic Suzuki-Miyaura Coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid with Aryl Chlorides

Abstract This application note provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using the complex substrate, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, with va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using the complex substrate, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, with various aryl chloride partners. The presence of multiple chloro-substituents on both the boronic acid and the coupling partner presents a significant challenge in terms of chemoselectivity and reactivity. We present a robust protocol leveraging a palladium catalyst system with a sterically hindered biaryl phosphine ligand, designed to preferentially activate the aryl chloride coupling partner while preserving the integrity of the chloro-substituents on the boronic acid reagent. The causality behind the selection of each reaction component is discussed in detail, providing researchers in drug discovery and organic synthesis with a validated methodology and a deeper mechanistic understanding.

Introduction: Navigating the Challenges of Polychlorinated Substrates

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency.[1][2] However, its application to substrates bearing multiple, electronically similar reactive sites demands a carefully orchestrated approach to achieve the desired chemoselectivity. The subject of this guide, the coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1) with a generic aryl chloride (2) , exemplifies this challenge (Figure 1).

Figure 1: Target Suzuki-Miyaura Transformation A representative scheme for the coupling of the polychlorinated boronic acid with an aryl chloride.

The primary hurdles for this transformation are twofold:

  • Inertness of the Aryl Chloride Bond: The C–Cl bond is significantly stronger and less reactive towards oxidative addition to a Pd(0) center compared to its bromide or iodide counterparts.[3] This necessitates the use of highly active catalyst systems.

  • Chemoselectivity: The reaction system contains three distinct C–Cl bonds. The desired reaction is the oxidative addition of the palladium catalyst to the C–Cl bond of the aryl chloride coupling partner (2) . Unwanted side reactions could involve the C–Cl bond on the phenylboronic acid ring or the C–Cl bond on the 2-chlorobenzyl protecting group.

Our protocol is engineered to overcome these challenges by employing a catalyst system known for its high activity with aryl chlorides and its ability to discriminate between C–Cl bonds based on their steric and electronic environments.[4][5]

Mechanistic Rationale: The Role of Catalyst, Ligand, and Base

The success of the Suzuki-Miyaura coupling hinges on the interplay of its core components. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)(Cl)L₂ (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)(Ar²)L₂ (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Coupled Product) RedElim->Product Boronic Ar²-B(OH)₂ (Boronic Acid) Boronic->Transmetal ArylHalide Ar¹-Cl (Aryl Chloride) ArylHalide->OxAdd Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid

Sources

Application

Application Note: Synthesis of a Novel Biaryl Pyrazole Derivative Using (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Role of Substituted Boronic Acids in Modern Drug Discovery Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, largely due to their pivotal role in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituted Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl scaffolds that are prevalent in a vast array of biologically active molecules.[3][4] The functional group tolerance, mild reaction conditions, and commercial availability of a diverse range of boronic acids have cemented the Suzuki-Miyaura coupling as a cornerstone of modern drug discovery and development.[1][5]

The specific reagent, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid , offers a unique structural motif for the synthesis of novel molecular entities. The presence of two chloro-substituents and a flexible benzyl ether linkage provides a handle for modulating the lipophilicity, metabolic stability, and conformational properties of the target molecules. This application note provides a detailed protocol for the utilization of this boronic acid in a Suzuki-Miyaura cross-coupling reaction with a heteroaryl halide to synthesize a potential bioactive compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'-B(OH)₃]⁻ PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OH)₂ Base Base

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Example: Synthesis of a Novel Phenyl-Pyrazole Derivative

To demonstrate the utility of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid , we outline its coupling with 4-bromo-1,3-dimethyl-1H-pyrazole. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10][11][12][13] The resulting biaryl product combines the structural features of the boronic acid with the proven pharmacophore of the pyrazole ring.

Reaction Scheme:

(Self-generated image, not from search results)

Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific substrate and desired scale.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid326.99327 mg1.01.0 equiv
4-Bromo-1,3-dimethyl-1H-pyrazole177.03212 mg1.21.2 equiv
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5658 mg0.055 mol%
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0 equiv
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Procedure

Workflow start Start: Assemble Reaction reagents Add boronic acid, bromo-pyrazole, Na₂CO₃, and Pd(PPh₃)₄ to a Schlenk flask. start->reagents atmosphere Evacuate and backfill with Argon (3x). reagents->atmosphere solvents Add degassed 1,4-dioxane and water. atmosphere->solvents reaction Heat the mixture at 90 °C with stirring (monitor by TLC or LC-MS). solvents->reaction workup Cool to RT, add water, and extract with ethyl acetate (3x). reaction->workup purification Dry organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography. workup->purification characterization Characterize the product (¹H NMR, ¹³C NMR, HRMS). purification->characterization end End: Isolated Product characterization->end

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (327 mg, 1.0 mmol), 4-bromo-1,3-dimethyl-1H-pyrazole (212 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Safety and Handling

  • Boronic Acids: Handle boronic acids in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and away from ignition sources.

  • General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all reagents before use.

Expected Results and Characterization

The successful synthesis will yield 1-(3-chloro-4-((2-chlorobenzyl)oxy)phenyl)-4,5-dimethyl-1H-pyrazole as a solid or oil.

Hypothetical Characterization Data:

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to aromatic, benzylic, pyrazole, and methyl protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR (100 MHz, CDCl₃)Resonances for all unique carbon atoms in the molecule, including aromatic, benzylic, pyrazole, and methyl carbons.
HRMS (ESI)Calculated m/z for [M+H]⁺ consistent with the molecular formula C₁₈H₁₆Cl₂N₂O.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are dry and the solvents are properly degassed.

    • Verify the activity of the palladium catalyst. A new bottle or a different batch may be required.

    • Consider using a different base (e.g., K₃PO₄, KF) or solvent system.[6]

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Add a fresh portion of the catalyst.

  • Side Products (e.g., Homocoupling):

    • Ensure the reaction is run under a strict inert atmosphere.

    • Adjust the stoichiometry of the reagents.

Conclusion

This application note details a robust and versatile protocol for the synthesis of a novel biaryl pyrazole derivative using (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for constructing complex molecular architectures from readily available starting materials. This methodology is broadly applicable to the synthesis of diverse libraries of compounds for drug discovery and other life science applications.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Retrieved from [Link]

  • Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Khan, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 1-13. Retrieved from [Link]

  • Jiménez-González, L., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(2), 205-208. Retrieved from [Link]

  • Das, S., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15573-15578. Retrieved from [Link]

  • Khan, S., et al. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Retrieved from [Link]

  • Kumar, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(4), 4506-4521. Retrieved from [Link]

  • Walker, S. D., et al. (2001). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 123(19), 4518-4519. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, June 26). ResearchGate. Retrieved from [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024, September 10). Chemical Review and Letters. Retrieved from [Link]

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate. Google Patents.
  • Jayarajan, R., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10566-10571. Retrieved from [Link]

  • Nayak, K. H., et al. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Retrieved from [Link]

  • Toropov, A. A., et al. (2025, August 5). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]

  • Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(10), 873-895. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategically Designed Building Block for Modern Drug Discovery (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a sophisticated chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategically Designed Building Block for Modern Drug Discovery

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a sophisticated chemical building block increasingly utilized in the iterative process of drug discovery and development. Its unique trifunctionalized architecture, featuring a boronic acid moiety, a chloro-substituent, and a 2-chlorobenzyl ether group, offers medicinal chemists a powerful tool to systematically explore chemical space and optimize the pharmacological properties of lead compounds. Boronic acids are recognized as versatile intermediates, primarily due to their stability, low toxicity, and exceptional reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds.[1]

The incorporation of chlorine atoms into drug candidates is a well-established strategy to enhance their therapeutic potential.[2] Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. The specific placement of two chlorine atoms in this building block—one on the phenylboronic acid ring and another on the benzyl ether moiety—provides distinct opportunities for targeted molecular design. This dual chlorination can influence the electronic properties of the molecule and provide additional interaction points with protein targets.

While specific, publicly disclosed applications of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in the synthesis of named drug candidates are not extensively documented in peer-reviewed literature, its structural motifs are present in compounds investigated for various therapeutic areas, including oncology. For instance, the broader class of "oxy phenyl aryl compounds" has been explored as inhibitors of Checkpoint Kinase 2 (CHK2), a crucial enzyme in the DNA damage response pathway and a target for cancer therapy.[3] This suggests the potential utility of this boronic acid in the synthesis of kinase inhibitors and other targeted therapies.

These application notes provide a comprehensive guide to the utilization of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, including its synthesis, key reactions, and the strategic rationale for its incorporation into drug discovery programs.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 870777-26-7[4][5]
Molecular Formula C₁₃H₁₁BCl₂O₃[4][5]
Molecular Weight 296.94 g/mol [4][5]
Appearance White to off-white solid
Storage Inert atmosphere, 2-8°C[4]

Handling and Safety Precautions: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Synthetic Protocol: Preparation of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

The synthesis of arylboronic acids can be achieved through several established methods. A common and effective route involves the lithiation of an aryl halide followed by quenching with a borate ester. The following is a representative, field-proven protocol for the synthesis of the title compound, adapted from general procedures for similar structures.

Reaction Scheme:

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Borylation A 1-Bromo-3-chloro-4-hydroxybenzene C 1-Bromo-3-chloro-4-((2-chlorobenzyl)oxy)benzene A->C K₂CO₃, Acetone, Reflux B 2-Chlorobenzyl chloride B->C C_ref Intermediate from Step 1 D n-BuLi, THF, -78 °C E Triisopropyl borate D->E Quench F (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid E->F Acidic Workup G A (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid C Coupled Product A->C Pd Catalyst, Base, Solvent, Heat B Heteroaryl-X (X = Br, I) B->C G A (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid B Boronic Acid: Suzuki Coupling Handle A->B Enables C-C bond formation C 3-Chloro Substituent: Modulates Electronics and Lipophilicity A->C Fine-tunes physicochemical properties D 4-((2-chlorobenzyl)oxy) Group: Introduces steric bulk, conformational constraints, and potential for additional interactions A->D Provides a vector for exploring binding pockets E Bioactive Molecule B->E C->E D->E

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: A Versatile Building Block in Modern Synthesis (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a sophisticated building block for organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern—a chloro group at the 3-position and a bulky, electron-rich 2-chlorobenzyl ether at the 4-position—offers a handle to fine-tune the steric and electronic properties of target molecules. This guide provides in-depth technical insights and detailed protocols for leveraging this versatile reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2]

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a primary application for this boronic acid, enabling the synthesis of complex biaryl structures.[3] These motifs are prevalent in a vast array of pharmaceuticals and functional materials. The protocols herein are designed to be robust starting points for researchers, with explanations of the rationale behind the choice of reagents and conditions to facilitate adaptation and optimization for specific synthetic targets.

Synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic Acid

A plausible synthetic route to the title compound begins with the readily available 2-chloro-4-nitrophenol. The synthesis involves a Williamson ether synthesis followed by reduction of the nitro group and subsequent conversion to the boronic acid.

G cluster_0 Synthesis Pathway 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol Intermediate_1 1-Chloro-2-(((2-chlorobenzyl)oxy)methyl)-4-nitrobenzene 2-chloro-4-nitrophenol->Intermediate_1 1. K2CO3, Acetone 2. 2-chlorobenzyl chloride Intermediate_2 3-Chloro-4-((2-chlorobenzyl)oxy)aniline Intermediate_1->Intermediate_2 Fe, NH4Cl, EtOH/H2O Target_Boronic_Acid (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Intermediate_2->Target_Boronic_Acid 1. NaNO2, HCl 2. KI 3. i-PrMgCl, B(Oi-Pr)3 4. H3O+

Figure 1: Plausible synthetic route to the target boronic acid.

Part 1: The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for the formation of C(sp²)–C(sp²) bonds, offering mild conditions and broad functional group tolerance.[1][3]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The boronic acid must be activated by a base to form a boronate complex, which enhances the nucleophilicity of the organic group for efficient transmetalation to the palladium center.[3]

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is optimized for the coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid with a generic aryl bromide.

Materials:

  • (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, and potassium carbonate.

  • Add the toluene and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Rationale for Reagent Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide.

  • Catalyst Selection: Pd(PPh₃)₄ is a versatile and commonly used catalyst for a wide range of Suzuki couplings. For more challenging couplings, particularly with sterically hindered substrates, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos.

  • Base and Solvent System: The biphasic toluene/water system with K₂CO₃ is a standard and effective combination. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
Aryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O100High
1-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O90Very High
2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane110Moderate to High
4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄t-Amyl alcohol110Moderate

Note: These are predicted outcomes based on general principles of Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Part 2: The Heck Reaction: Olefin Arylation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for the synthesis of complex organic molecules.

Protocol 2: Heck Coupling with an Activated Alkene

This protocol describes the coupling of an aryl bromide with an activated alkene, using (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid as the aryl source in a Heck-Miyaura type reaction.

Materials:

  • (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.5 equiv)

  • Activated Alkene (e.g., n-butyl acrylate) (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL per mmol of alkene)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add the (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, activated alkene, and triethylamine.

  • Add the DMF.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add the Pd(OAc)₂ and P(o-tol)₃.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature.

  • Dilute with diethyl ether and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Expert Insights:

  • Ligand Choice: The use of a bulky phosphine ligand like P(o-tol)₃ can improve the efficiency of the Heck reaction.

  • Base: Triethylamine acts as both a base and a scavenger for the H-X generated during the reaction.

Part 3: The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol outlines the coupling of an aryl iodide with a terminal alkyne, using (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid as a precursor to the aryl halide.

Materials:

  • (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.0 equiv, to be converted to the corresponding aryl iodide)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF) (5 mL per mmol of aryl iodide)

Procedure:

  • Synthesize the corresponding aryl iodide from the boronic acid via an iodination reaction (e.g., using I₂ and a silver salt).

  • To a Schlenk flask, add the aryl iodide and the terminal alkyne.

  • Add THF and triethylamine.

  • Degas the solution.

  • Add Pd(PPh₃)₂Cl₂ and CuI.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate.[5]

  • Reaction Conditions: Sonogashira couplings are often performed at room temperature, making them highly attractive for sensitive substrates.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst.
Inefficient baseFor sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
Low reaction temperatureIncrease the temperature in 20 °C increments.
Formation of Homocoupled Byproducts Presence of oxygenEnsure thorough degassing of the reaction mixture.
Catalyst decompositionUse a more stable ligand or pre-catalyst.
Decomposition of Boronic Acid ProtodeboronationUse anhydrous solvents and ensure the base is added last. Consider using the corresponding boronic ester for increased stability.

Conclusion

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a valuable synthetic intermediate with significant potential in the construction of complex molecular architectures. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this reagent in a variety of palladium-catalyzed cross-coupling reactions. As with any chemical transformation, careful optimization of reaction conditions will be key to achieving high yields and purity for specific applications.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Alchem.Pharmtech. (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. [Link]

Sources

Method

Use of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in organic synthesis

An In-Depth Guide to the Synthetic Utility of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. It provides an in-depth analysis of its properties, primary synthetic applications, detailed experimental protocols, and its role in the broader context of medicinal chemistry.

Introduction: A Versatile Building Block for Complex Molecules

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block in modern organic synthesis. Its structure is characterized by a phenylboronic acid core substituted with a chlorine atom and a 2-chlorobenzyl ether group. This unique combination of functionalities makes it an important intermediate for constructing complex molecular architectures, particularly biaryl and diaryl ether motifs, which are prevalent in many biologically active compounds and functional materials.

Boronic acids are widely employed in synthetic chemistry due to their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The specific substitution pattern of this reagent offers several strategic advantages:

  • Orthogonal Reactivity: The boronic acid group provides a handle for palladium-catalyzed cross-coupling, while the two distinct chlorine atoms on different aromatic rings can be targeted for subsequent transformations.

  • Structural Complexity: The flexible ether linkage allows for the synthesis of non-planar molecules, which can be crucial for optimizing binding interactions with biological targets.[2]

  • Modulation of Physicochemical Properties: The presence of chlorine atoms and the ether group significantly influences the lipophilicity and electronic properties of the resulting molecules, a key consideration in drug design.

Physicochemical Properties and Handling

Proper handling and storage are critical to ensure the integrity and reactivity of the reagent. Boronic acids can undergo dehydration to form boroxines or decomposition if not stored correctly.

PropertyValue
CAS Number 870777-26-7[3]
Molecular Formula C₁₃H₁₁BCl₂O₃[3]
Molecular Weight 296.94 g/mol [3]
Appearance Typically a white to off-white solid
Storage Store under an inert atmosphere at 2-8°C.[3]
Key Hazards Causes skin, eye, and respiratory irritation (H315, H319, H335).[3]

Safety and Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[4][5]

  • Due to the potential for boronic acids to act as mutagens through oxidation, minimize exposure to atmospheric oxygen during long-term storage and in reaction setups.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the boronic acid's aryl group and an organohalide or triflate, catalyzed by a palladium complex.[7][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps.[9][10] The efficiency of the reaction depends on the careful selection of the catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle cluster_side Key Inputs pd0 Pd(0)L₂ (Active Catalyst) pd0->oa_arrow Reductive Elimination oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Adduct) oa_complex->trans_arrow Transmetalation trans_complex Ar-Pd(II)-Ar'(L)₂ trans_complex->re_arrow Product Ar-Ar' (Coupled Product) trans_complex->Product re_arrow->pd0 oa_arrow->oa_complex Oxidative Addition trans_arrow->trans_complex ArX Ar-X (Aryl Halide) ArX->oa_complex Boronic Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., CO₃²⁻) Boronic->Base Activation Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide or iodide). This is often the rate-determining step of the cycle.[10] The reactivity order is typically I > Br > OTf >> Cl.[11]

  • Activation & Transmetalation: The boronic acid itself is not sufficiently nucleophilic for transmetalation. A base is required to activate it, forming a more electron-rich boronate species ([R-B(OH)₃]⁻).[9] This boronate then transfers its organic group (the (3-chloro-4-((2-chlorobenzyl)oxy)phenyl) moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13]

Application Protocol: Synthesis of a Biaryl Compound

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The goal is to couple (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid with 4-bromoanisole as a model electrophile.

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Reagents to Flask - Boronic Acid - Aryl Halide - Catalyst & Base start->reagents inert 2. Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS solvent->heat workup 5. Aqueous Workup - Dilute with water - Extract with organic solvent heat->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid296.941.21.2356 mg
4-Bromoanisole187.041.01.0187 mg (126 µL)
Pd(PPh₃)₄ (Tetrakis)1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL
Step-by-Step Protocol
  • Reaction Setup:

    • To a 25 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (356 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and finely ground K₂CO₃ (276 mg, 2.0 mmol).

    • Scientist's Note: Using a slight excess (1.2 equiv.) of the boronic acid helps to drive the reaction to completion and compensates for any potential homo-coupling or degradation. Pd(PPh₃)₄ is a reliable, air-sensitive Pd(0) source; handle it quickly.

  • Establishing Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a vacuum/inert gas manifold.

    • Carefully evacuate the flask until the pressure stabilizes, then backfill with nitrogen or argon. Repeat this cycle three times.

    • Scientist's Note: This degassing procedure is critical . Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, arresting the catalytic cycle.

  • Solvent Addition:

    • Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The mixture should be a suspension.

    • Scientist's Note: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃), which is required for the activation of the boronic acid.[9]

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The reaction is complete when the limiting reagent (4-bromoanisole) is consumed.

  • Workup Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Scientist's Note: The aqueous wash and brine wash remove the inorganic base and other water-soluble impurities.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Broader Applications in Drug Discovery

The utility of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid extends beyond a simple building block. The resulting products serve as scaffolds for further elaboration in medicinal chemistry programs.

  • Enzyme Inhibition: The boronic acid functional group itself is a key pharmacophore that can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[1][6] This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib.[1]

  • Scaffold for Bioactive Molecules: The biaryl structure formed via Suzuki coupling is a "privileged scaffold" found in numerous approved drugs. This boronic acid allows for the synthesis of complex diaryl ethers and biaryls that can be further functionalized at the chlorine positions, enabling rapid exploration of the structure-activity relationship (SAR).[8]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure a thorough degassing procedure; use a fresh bottle of catalyst.2. Switch to a stronger base like Cs₂CO₃ or an organic base like DBU.3. Increase the reaction temperature (within the solvent's boiling point).
Significant Homo-coupling 1. Presence of oxygen.2. Catalyst system promotes homo-coupling.1. Improve inert atmosphere technique.2. Use a different palladium precursor/ligand combination (e.g., Pd(OAc)₂ with SPhos).
Decomposition of Boronic Acid 1. High reaction temperature.2. Protodeborylation (loss of B(OH)₂ group).1. Lower the reaction temperature and extend the reaction time.2. Ensure the reaction medium is sufficiently basic; avoid acidic conditions.

Conclusion

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a highly functionalized and strategic reagent for advanced organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl frameworks. The insights into its handling, mechanistic role, and detailed protocols provided in this guide are intended to empower researchers to leverage this versatile building block for the discovery and development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • Google Patents. (2020). CN111004262A - Synthetic method of p-chlorophenylboronic acid.
  • Lozano-Aponte, J., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Tyagi, E., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Vechorkin, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Derosa, J., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Plescia, C., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. ResearchGate. Retrieved from [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Cerný, M., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • D'Andola, M., & Al-Zoubi, R. M. (2019). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

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Application

Application Notes and Protocols for the Purification of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Introduction: The Pivotal Role and Purification Challenges of Arylboronic Acids Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their central role in palladium-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role and Purification Challenges of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their central role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The target molecule, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, is a key building block in the development of novel pharmaceuticals and advanced materials. The purity of this reagent is paramount, as contaminants can lead to low yields, unpredictable reaction kinetics, and the formation of undesired byproducts in subsequent synthetic steps.

The purification of arylboronic acids is often non-trivial due to their unique chemical properties. A primary challenge is their propensity to form cyclic anhydrides, known as boroxines, through dehydration. Furthermore, residual starting materials, catalysts, and byproducts from the boronic acid synthesis, such as protodeboronation products, can co-precipitate or co-elute with the desired product, necessitating robust purification strategies. This document provides a detailed guide to several field-proven protocols for the purification of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, ensuring a high degree of purity suitable for demanding applications.

Understanding the Impurity Profile

A logical approach to purification begins with an understanding of the potential impurities. The synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid likely involves the borylation of a corresponding aryl halide or organometallic precursor. Consequently, the crude product may contain:

  • Starting Materials: Unreacted 1-chloro-2-((2-chlorobenzyl)oxy)-4-halobenzene.

  • Homocoupling Byproducts: Symmetrical biaryls formed from the starting materials.

  • Protodeboronation Products: 1-chloro-2-((2-chlorobenzyl)oxy)benzene, where the boronic acid moiety is replaced by a hydrogen atom.[1]

  • Boroxines: Anhydrides formed by the intermolecular dehydration of three boronic acid molecules.

  • Inorganic Salts: Residual salts from the reaction workup.

The choice of purification strategy will depend on the specific impurities present in the crude reaction mixture.

Purification Strategies: A Multi-pronged Approach

No single purification method is universally applicable. Therefore, we present three distinct protocols, each with its own advantages, to provide a comprehensive toolkit for researchers.

Protocol 1: Recrystallization - The First Line of Defense

Recrystallization is often the most efficient method for purifying solid compounds, offering the potential for high purity with minimal material loss. The key is the selection of an appropriate solvent system where the boronic acid exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities remain either soluble or insoluble at all temperatures.

Expertise & Experience: For arylboronic acids, a common challenge is finding a single solvent that meets these criteria perfectly. Often, a binary solvent system is required. Given the diaryl ether structure of the target molecule, solvents with moderate polarity are a good starting point. Ethyl acetate (EtOAc) and heptane are a classic combination for inducing crystallization of moderately polar compounds.[2]

Detailed Protocol:

  • Solvent Screening: In small-scale trials, assess the solubility of the crude product in various solvents such as ethyl acetate, toluene, acetone, and acetonitrile at both room temperature and reflux.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them.

  • Inducing Crystallization: Slowly add a non-polar solvent, such as heptane, to the hot solution until persistent cloudiness is observed.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. For optimal crystal formation and purity, avoid rapid cooling. Further cooling in an ice bath or refrigerator can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at a temperature not exceeding 40°C to prevent boroxine formation.

Trustworthiness: The purity of the recrystallized material should be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified product should be sharp and consistent with reported values.

Data Presentation:

ParameterRecommended Starting Conditions
Solvent System Ethyl Acetate / Heptane
Dissolution Temp. ~77°C (Reflux of EtOAc)
Crystallization Temp. Room Temperature, then 0-4°C
Expected Purity >98% (by HPLC)
Expected Yield 70-90%

Visualization of the Recrystallization Workflow:

G crude Crude Product dissolve Dissolve in minimal hot EtOAc crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter add_heptane Add Heptane until cloudy hot_filter->add_heptane cool Slow Cooling (RT, then 0-4°C) add_heptane->cool filter_dry Filter and Dry cool->filter_dry pure Pure Crystals filter_dry->pure

Caption: Recrystallization workflow for boronic acid purification.

Protocol 2: Acid-Base Extraction - Exploiting Acidity

The acidic nature of the boronic acid group (pKa ≈ 9) allows for its separation from neutral organic impurities through acid-base extraction.[3] The boronic acid can be converted to its water-soluble boronate salt with a base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.

Expertise & Experience: This method is particularly effective for removing non-polar impurities such as homocoupling byproducts and residual aryl halides. The choice of base is critical; a mild base like sodium bicarbonate is often insufficient to fully deprotonate the boronic acid. A stronger base like sodium hydroxide is typically required. Care must be taken during acidification, as rapid pH changes can cause the product to oil out rather than crystallize.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of 1 M sodium hydroxide. The boronate salt will partition into the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Washing: Wash the combined aqueous layers with the organic solvent used in step 1 to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2 M hydrochloric acid with stirring until the pH is between 1 and 2. The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.

Trustworthiness: The effectiveness of the extraction can be monitored by Thin Layer Chromatography (TLC) of the organic and aqueous layers at each stage. The final product's purity should be confirmed by HPLC and NMR, with particular attention to the absence of signals corresponding to the neutral impurities.

Visualization of the Acid-Base Extraction Workflow:

G start Crude in Organic Solvent extract Extract with aq. NaOH start->extract separate1 Separate Layers extract->separate1 wash Wash Aqueous Layer with Organic Solvent separate1->wash Aqueous Layer impurities Neutral Impurities in Organic Layer separate1->impurities Organic Layer separate2 Separate Layers wash->separate2 acidify Acidify Aqueous Layer with HCl separate2->acidify Aqueous Layer precipitate Precipitation acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure Pure Boronic Acid filter_dry->pure G start Crude Product tlc TLC for Solvent System start->tlc load Load Sample start->load pack Pack Silica Column tlc->pack pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Reactions with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Welcome to the dedicated technical support guide for researchers utilizing (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers utilizing (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors. As your virtual Senior Application Scientist, I will guide you through the intricacies of this specific reagent, grounding our discussion in established mechanistic principles and field-proven solutions.

The structure of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid presents unique considerations. The presence of a chloro substituent meta to the boronic acid can influence its electronic properties, while the bulky 2-chlorobenzyl ether group ortho to the boronic acid introduces significant steric hindrance. This guide is structured to directly address the potential hurdles arising from these features.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to inform your experimental design.

Question 1: I am observing very low to no conversion of my starting materials. What are the most likely causes and how can I address them?

Answer:

Low or no conversion in a Suzuki reaction is a common issue, often stemming from problems in one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] Given the structure of your boronic acid, both steric hindrance and catalyst activity are primary suspects.

Initial Diagnostic Steps:

  • Reagent Integrity: Confirm the purity and stability of your (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo protodeboronation, especially if stored improperly.[3][4] Consider running a simple NMR to check for the characteristic B(OH)₂ proton signal or obtaining a fresh batch.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of your boronic acid and can damage the phosphine ligands and the palladium catalyst.[3]

  • Solvent Degassing: Thoroughly degas your solvents. Residual oxygen is a frequent cause of reaction failure.

Systematic Troubleshooting Workflow:

Below is a decision tree to guide your optimization efforts, focusing on the most probable points of failure.

Troubleshooting_Workflow start Low/No Conversion reagent_check 1. Verify Reagent & Reaction Setup Integrity (Purity, Inertness, Degassing) start->reagent_check catalyst_issue 2. Address Potential Catalyst Issues reagent_check->catalyst_issue Reagents & setup OK base_solvent_issue 3. Optimize Base and Solvent System catalyst_issue->base_solvent_issue No ligand_screen Screen Bulky/Electron-Rich Ligands (e.g., Buchwald ligands) catalyst_issue->ligand_screen Yes boronic_acid_issue 4. Address Boronic Acid Decomposition base_solvent_issue->boronic_acid_issue No base_screen Screen Different Bases (e.g., K3PO4, Cs2CO3, KF) base_solvent_issue->base_screen Yes use_ester Convert to a Boronic Ester (e.g., Pinacol Ester) boronic_acid_issue->use_ester Yes end_point Optimized Reaction boronic_acid_issue->end_point No precatalyst_change Switch to a More Active Precatalyst (e.g., G3/G4 Precatalysts) ligand_screen->precatalyst_change precatalyst_change->base_solvent_issue solvent_screen Vary Solvent System (e.g., Dioxane, Toluene, 2-MeTHF) base_screen->solvent_screen solvent_screen->boronic_acid_issue temp_control Lower Reaction Temperature or Use Slow Addition use_ester->temp_control temp_control->end_point

Troubleshooting Workflow for Low Conversion.

In-depth Explanation:

  • Catalyst & Ligand Selection: The bulky 2-chlorobenzyl ether group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Actionable Advice: Switch to a catalyst system known for coupling sterically hindered substrates. This typically involves using a palladium(II) precatalyst (like Pd(OAc)₂) with bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices as they promote both the oxidative addition and reductive elimination steps.[5][6][7]

  • Base and Solvent Optimization: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][8][9] The choice of base and solvent are often interdependent.

    • Actionable Advice: If you are using a standard base like Na₂CO₃, consider switching to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃. These are often more effective for challenging couplings.[10] For solvents, while dioxane/water is common, systems like toluene, 2-MeTHF, or DMF might offer better solubility for your substrates and improve reaction rates.[10][11]

Question 2: My reaction is producing significant byproducts, primarily the homocoupled dimer of my boronic acid and the protodeboronated arene. How can I suppress these side reactions?

Answer:

The formation of these byproducts points to specific issues within your reaction: homocoupling suggests oxidative processes are competing with the catalytic cycle, while protodeboronation indicates the instability of your boronic acid under the reaction conditions.[3][4][12]

Understanding the Side Reactions:

Side_Reactions cluster_suzuki Desired Suzuki Cycle cluster_side Side Reactions A Ar-B(OH)₂ C Ar-Pd(II)-X A->C Transmetalation B Pd(0) B->C Oxidative Addition (Ar'-X) D Ar-Ar' C->D Reductive Elimination E Ar-B(OH)₂ F Ar-H (Protodeboronation) E->F H⁺ Source (e.g., H₂O) G Ar-Ar (Homocoupling) E->G O₂ / Pd(II)

Competition between Suzuki Cycle and Side Reactions.

Strategies for Suppression:

  • Minimizing Homocoupling (Ar-Ar formation):

    • Cause: This side reaction is often promoted by the presence of oxygen or occurs when the palladium(II) precatalyst is reduced to palladium(0) by the boronic acid itself instead of an external reductant.[3][13]

    • Solution:

      • Rigorous Degassing: Ensure your solvent and reaction headspace are scrupulously free of oxygen.

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a precatalyst system that rapidly generates the active Pd(0) species.

      • Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can maintain its concentration at a low level, favoring the cross-coupling pathway over homocoupling.[13]

  • Preventing Protodeboronation (Ar-H formation):

    • Cause: The C-B bond is susceptible to cleavage by protons, a reaction often accelerated by heat and the presence of water.[12] Electron-rich boronic acids can be more prone to this side reaction.

    • Solution:

      • Use a Milder Base: If using a strong base like NaOH, switch to K₂CO₃ or K₃PO₄. Anhydrous conditions using K₃PO₄ can be particularly effective at minimizing protodeboronation.[10]

      • Convert to a Boronic Ester: This is one of the most effective strategies. Converting the boronic acid to its pinacol ester derivative (Ar-Bpin) significantly increases its stability and resistance to protodeboronation.[3] The ester can be isolated or generated in situ.

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature will slow the rate of protodeboronation. This may require a more active catalyst system to achieve a reasonable reaction time.

Question 3: My coupling partner is an aryl chloride. The reaction is very sluggish. How can I improve reactivity?

Answer:

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings.[1][8] This is due to the strength of the C-Cl bond, which makes the oxidative addition step significantly more difficult and often rate-limiting.

Key Adjustments for Aryl Chlorides:

  • High-Activity Catalysts: Standard catalysts are generally ineffective. You must use a catalyst system specifically designed for C-Cl bond activation.

    • Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are the gold standard for this purpose. They form highly active, monoligated Pd(0) species that readily undergo oxidative addition with aryl chlorides.[10]

    • Recommended Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3) is highly recommended. These are air-stable complexes that efficiently generate the active catalyst in solution, leading to more reproducible results.

  • Stronger Base: A stronger base is often required to facilitate the catalytic cycle with less reactive electrophiles. K₃PO₄ is a common and effective choice for aryl chloride couplings.

  • Higher Temperatures: More forcing conditions, such as higher reaction temperatures (e.g., >100 °C), are typically necessary. Solvents with high boiling points like toluene or dioxane are suitable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction? A1: For initial screening, a catalyst loading of 1-2 mol % of palladium is a good starting point. For highly efficient systems with activated partners, this can often be lowered to <0.1 mol %. However, for challenging couplings involving sterically hindered partners or aryl chlorides, loadings of 2-5 mol % may be necessary to achieve good conversion.

Q2: Should I use a boronic acid or a boronic ester? A2: While the boronic acid can be used directly, converting it to a more stable derivative like a pinacol boronate ester is highly recommended.[3] This minimizes side reactions like protodeboronation and homocoupling, leading to cleaner reactions and potentially higher yields, especially in prolonged or high-temperature reactions.[4]

Q3: What is the role of water in the Suzuki reaction? A3: The role of water is complex. It can be beneficial by helping to dissolve inorganic bases like K₂CO₃ and by facilitating the hydrolysis of boronic esters to the active boronic acid. However, an excess of water, especially at high temperatures, can promote protodeboronation.[12] Many modern protocols for difficult couplings use anhydrous conditions with bases like K₃PO₄.[10] If your reaction is sluggish with an aqueous base, trying anhydrous conditions is a valid troubleshooting step.

Q4: My boronic acid seems poorly soluble in the reaction mixture. What should I do? A4: Poor solubility can significantly slow down a reaction.[11] You can try switching to a more polar aprotic solvent like DMF or NMP, or using a co-solvent system. Ensure vigorous stirring to maximize the interfacial area for the reaction to occur, especially in biphasic systems.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

This protocol provides a robust starting point for coupling with a standard aryl bromide partner.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol %) and the ligand (e.g., XPhos, 4 mol %).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Boronate Ester

This procedure can be used to improve the stability and handling of the boronic acid.

  • Setup: In a round-bottom flask, dissolve (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling. If necessary, it can be purified by chromatography or recrystallization.

Data Summary Table

The following table provides a starting point for screening conditions, based on common practices for sterically hindered Suzuki couplings.

Parameter Condition A (Standard) Condition B (For Hindered Substrates) Condition C (For Aryl Chlorides)
Pd Source Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂XPhos Pd G3
Ligand SPhos / XPhos
Base K₂CO₃ (aq)K₃PO₄ (anhydrous)K₃PO₄ (anhydrous)
Solvent Dioxane / H₂O (4:1)Toluene or 2-MeTHFToluene or Dioxane
Temperature 80-100 °C100-110 °C100-120 °C
Typical Loading 2-5 mol %1-3 mol %2-4 mol %

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Byrne, F. P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Guild, A., et al. (2020). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Kumar, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Denmark, S. E., & Smith, R. C. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Butters, M., et al. (2016). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Finaru, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the S...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of this specific transformation and achieve higher yields and purity in your synthesis.

Analysis of the Substrate: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Before diving into troubleshooting, it is crucial to understand the inherent properties of your boronic acid, as its structure presents a unique combination of electronic and steric challenges that can contribute to low coupling yields.

  • Electronic Effects: The phenyl ring of the boronic acid is substituted with a chlorine atom and a benzyloxy group. The chlorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the arylboronic acid. Conversely, the oxygen of the benzyloxy group is electron-donating, which increases the electron density of the ring. These opposing electronic factors can complicate the transmetalation step of the catalytic cycle.

  • Steric Hindrance: The bulky (2-chlorobenzyl)oxy group at the C4 position, ortho to the boronic acid, introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst and the aryl halide coupling partner, thereby slowing down the reaction rate and potentially leading to lower yields. The chlorine atom at the C3 position further adds to the steric congestion around the reaction center.

Given these characteristics, achieving a high-yield Suzuki coupling with this substrate requires careful optimization of the reaction conditions to overcome both electronic and steric hurdles.

Troubleshooting Common Issues & FAQs

Here we address common questions and problems encountered during the Suzuki coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Question 1: My Suzuki coupling reaction with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is giving a very low yield. What are the most likely causes?

Answer:

Low yields in this specific Suzuki coupling can typically be attributed to one or a combination of the following factors, largely stemming from the substrate's inherent properties:

  • Inefficient Catalytic System: The combination of steric hindrance from the bulky benzyloxy group and the electronic effects of the chloro substituents can render standard palladium catalysts like Pd(PPh₃)₄ ineffective.[1] These catalysts may struggle to facilitate the oxidative addition and reductive elimination steps with such a sterically demanding substrate.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloro-2-((2-chlorobenzyl)oxy)benzene as a byproduct.[2][3] Electron-rich boronic acids are particularly susceptible to protodeboronation, and the benzyloxy group in your substrate increases the electron density on the ring, making this a significant risk.[4][5] This side reaction is often promoted by high temperatures and the presence of water or other protic species in the reaction mixture.

  • Instability of the Boronic Acid: Boronic acids can be unstable and may decompose upon storage, especially if exposed to air and moisture.[6] They can also form cyclic boroxine anhydrides, which can have different reactivity in the coupling reaction.

  • Suboptimal Base and Solvent Selection: The choice of base is critical for activating the boronic acid for transmetalation.[1] An inappropriate base may not be effective in promoting the reaction or could exacerbate side reactions. Similarly, the solvent plays a crucial role in solubilizing the reactants and catalyst and can influence the reaction rate and outcome.

  • Presence of Oxygen: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen. Inadequate degassing of the reaction mixture and solvent can lead to catalyst oxidation and deactivation, resulting in a stalled reaction.

Question 2: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I minimize this side reaction?

Answer:

Minimizing protodeboronation is key to improving the yield of your desired product. Here are several strategies:

  • Use Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize the presence of water, which is a primary proton source for this side reaction.

  • Employ a Milder Base: Strong bases can sometimes promote protodeboronation. Consider using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[7] These esters are generally more robust and can be purified by chromatography.

  • Optimize Reaction Temperature: High temperatures can accelerate protodeboronation.[8] Try running the reaction at a lower temperature for a longer period.

  • Microwave Irradiation: Microwave-assisted Suzuki couplings can often be performed at lower overall temperatures and for shorter reaction times, which can help to minimize side reactions like protodeboronation.[9][10]

Question 3: Which palladium catalyst and ligand combination is best suited for this sterically hindered boronic acid?

Answer:

For sterically demanding Suzuki couplings, the choice of ligand is paramount. You will likely need a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the aryl halide. They also accelerate the reductive elimination step.

Consider screening the following catalyst/ligand systems:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-coupling reactions and are excellent choices for sterically hindered substrates.[1][11]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have shown high efficacy in couplings of sterically hindered substrates, including the formation of tetra-ortho-substituted biaryls.[12]

  • Specialized Ligands: For particularly difficult couplings, consider specialized ligands like BI-DIME or AntPhos, which have been developed for extremely hindered substrates.[13][14]

Question 4: What is the optimal base and solvent for this reaction?

Answer:

The optimal base and solvent are often interdependent and should be screened together.

  • Bases:

    • Potassium Phosphate (K₃PO₄): Often a good starting point as it is effective and moderately strong. The presence of a small amount of water can sometimes be beneficial when using phosphate bases.[1][7]

    • Cesium Carbonate (Cs₂CO₃): A reliable and effective base for many Suzuki couplings.

    • Potassium tert-butoxide (t-BuOK): A stronger base that may be necessary for very hindered systems.[12]

  • Solvents:

    • Toluene, Dioxane, or THF: These are common solvents for Suzuki couplings. Often, a mixture with water (e.g., 10:1) is used to aid in dissolving the base and activating the boronic acid.[15]

    • 2-Propanol: Can be an effective solvent for couplings of sterically hindered aryl chlorides, even at room temperature.[16]

Question 5: How can I ensure my reaction is running under truly inert conditions?

Answer:

Maintaining an oxygen-free environment is critical for the stability of the palladium catalyst.

  • Degassing: Thoroughly degas your solvent(s) before use. This can be done by bubbling a stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Assemble your reaction vessel under a positive pressure of argon or nitrogen. Use a Schlenk line or a glovebox for the best results.

  • Reagent Handling: Ensure all reagents are added to the reaction flask under a counterflow of inert gas.

Optimization Strategies at a Glance

The following table summarizes key reaction parameters and their likely impact on the Suzuki coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. This should be used as a starting point for your optimization screening.

ParameterConditionRationale & Expected Outcome
Catalyst/Ligand Pd(OAc)₂ / SPhos or XPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination for sterically hindered substrates, leading to higher yields.[1][11]
Pd₂(dba)₃ / RuPhosAnother excellent choice for challenging couplings, often showing high activity at low catalyst loadings.
PEPPSI™-IPrAn NHC-based catalyst that is often highly effective for sterically demanding couplings.
Base K₃PO₄A moderately strong base that is often effective and can minimize protodeboronation. The presence of some water can be beneficial.[1][7]
Cs₂CO₃A reliable and generally effective base for a wide range of Suzuki couplings.
KOBu-tA strong base that may be required for particularly unreactive coupling partners.
Solvent Toluene / H₂O (10:1)A common solvent system that provides good solubility for many substrates and reagents.
Dioxane / H₂O (10:1)Another widely used solvent system with similar properties to toluene/water.
2-PropanolCan be effective for hindered substrates and may allow for lower reaction temperatures.[16]
Temperature 80-110 °C (Conventional)Higher temperatures generally increase reaction rates but also the risk of protodeboronation.
100-150 °C (Microwave)Microwave irradiation can significantly shorten reaction times and potentially improve yields by minimizing thermal decomposition.[9][10]

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow diagram illustrates a logical sequence of steps to identify and resolve the underlying issues.

Suzuki_Troubleshooting Start Low Yield Observed Initial_Checks Initial Checks Check_Purity Verify Reagent Purity & Stability (Boronic Acid, Aryl Halide, Solvent, Base) Check_Inert Ensure Rigorous Inert Atmosphere (Degassing, Ar/N2 Purge) Check_Purity->Check_Inert Side_Reaction Analyze Side Products (TLC, LC-MS, NMR) Check_Inert->Side_Reaction Initial_Checks->Check_Purity Optimization Systematic Optimization Screen_Ligand Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos, NHC) Screen_Base Screen Bases (K3PO4, Cs2CO3, KOBu-t) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (Toluene, Dioxane, 2-Propanol, with/without H2O) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (Consider Microwave) Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Side_Reaction->Optimization If other side products or no reaction Protodeboronation Protodeboronation Identified Side_Reaction->Protodeboronation If protodeboronation is major side product Use_Ester Switch to Boronic Ester (e.g., Pinacol Ester) Protodeboronation->Use_Ester Anhydrous Use Anhydrous Conditions Protodeboronation->Anhydrous Use_Ester->Success Anhydrous->Success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of a sterically hindered boronic acid.

Experimental Protocols

The following are generalized, step-by-step protocols that can be adapted for your specific Suzuki coupling reaction.

Protocol 1: Screening Reaction Setup (Conventional Heating)
  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Add these to the reaction vial under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling
  • Preparation: In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium precatalyst (1-5 mol%), and ligand (2-10 mol%).

  • Solvent Addition: Add the degassed solvent.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature (e.g., 100-150 °C), power, and reaction time (e.g., 15-60 minutes).

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

References

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 141-145.
  • Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14150–14159.
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7267-7271.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686.
  • Hsieh, C. H., & Cheng, C. H. (2005). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 70(14), 5649–5655.
  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 74(15), 5582–5584.
  • Li, G., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(15), 7068–7076.
  • Ku, S. Y., & Liu, R. S. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry, 79(15), 7185–7192.
  • Wallace, D. J., & Chen, C. Y. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron letters, 51(51), 6755–6758.
  • Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]

  • Al-Masri, H., & El-ghozia, C. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2463.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • OUCI. (n.d.). Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand. Retrieved from [Link]

  • Kabalka, G. W., & Yao, M. L. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of chemical research, 49(12), 2736–2746.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic letters, 14(16), 4250–4253.
  • Leister, J., Chao, D., & Billingsley, K. L. (n.d.). Palladium-catalyzed prenylation of (hetero)aryl boronic acids. ScholarWorks.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13.
  • CORE. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • ACS Catalysis. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
  • PMC. (2025). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron.

Sources

Troubleshooting

Technical Support Center: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the use of (3-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the use of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This resource is designed to help you navigate the common challenges and side reactions associated with this specific reagent, ensuring the success of your synthetic endeavors.

Introduction

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex biaryl structures. However, its unique structural features, including the chloro-substituents and the benzylic ether linkage, can lead to specific side reactions under typical cross-coupling conditions. This guide will explore the mechanistic basis of these side reactions and provide actionable, field-proven strategies to mitigate them.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide. [1][2]The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation. [3][4][5]The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. [3]

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most frequently encountered issues when using (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in cross-coupling reactions.

Issue 1: Low or No Yield of the Desired Product

A common frustration in any cross-coupling reaction is a low or nonexistent yield. With our specific boronic acid, several factors could be at play.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are fresh and active. Consider using a more robust, air-stable precatalyst.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling. [6][7]It is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. A systematic optimization of these parameters is often necessary.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or modern palladacycle precatalystsOffers a range of activities and stabilities. Buchwald and Fu have developed highly active catalysts for challenging couplings. [4]
Ligand Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos)Can accelerate the rate-determining oxidative addition step, especially with less reactive aryl chlorides. [8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical and can influence the rate of both the desired reaction and side reactions. [6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system affects the solubility of reagents and the stability of catalytic intermediates.
Temperature 80-110 °CHigher temperatures can promote the reaction but may also increase the rate of side reactions.
Issue 2: Formation of Homocoupling Byproduct

A significant side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl.

Mechanism of Homocoupling:

Homocoupling is often promoted by the presence of Pd(II) species and oxygen. [6][9]The reaction involves the coupling of two boronic acid molecules, with the Pd(II) being reduced to Pd(0) in the process. [6] Mitigation Strategies:

  • Strictly Anaerobic Conditions: As mentioned, degassing solvents and maintaining an inert atmosphere are paramount to minimize oxygen-mediated homocoupling.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of homocoupling, although Pd(II) precatalysts are often more stable and convenient.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.

Issue 3: Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes the starting material and reduces the overall yield. [10] Mechanism of Protodeboronation:

This reaction can be catalyzed by acid, base, or even the palladium catalyst itself. [10][11][12]The presence of water in the reaction mixture is a key factor. For some boronic acids, protodeboronation is more pronounced at a pH close to the pKa of the boronic acid. [13] Mitigation Strategies:

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its presence can suppress protodeboronation. Using anhydrous solvents and drying agents may be beneficial.

  • Choice of Base: The basicity and nucleophilicity of the chosen base can influence the rate of protodeboronation. Weaker, non-nucleophilic bases may be advantageous in some cases.

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can sometimes increase stability and reduce the rate of protodeboronation. [4]

Issue 4: Cleavage of the Benzylic Ether Linkage

The 2-chlorobenzyl ether moiety in the title compound can be susceptible to cleavage under certain cross-coupling conditions, particularly those involving hydrogenolysis.

Mechanism of Cleavage:

Palladium catalysts, in the presence of a hydrogen source, are highly effective for the hydrogenolysis of benzyl ethers. [14][15]While molecular hydrogen is the most common hydrogen source, other sources like formate salts or even certain solvents can potentially act as hydrogen donors under the reaction conditions.

Mitigation Strategies:

  • Avoid Hydrogen Sources: Ensure that the reaction is not inadvertently exposed to sources of hydrogen. This includes avoiding solvents that can act as hydrogen donors (e.g., isopropanol at high temperatures) and ensuring that any reagents used are not contaminated with hydrides.

  • Careful Catalyst Selection: While most palladium catalysts can promote hydrogenolysis, their activity can vary. Screening different catalysts and ligands may identify a system that is less prone to this side reaction.

  • Alternative Protecting Groups: If benzylic ether cleavage is a persistent issue, consider using a more robust protecting group for the phenol that is stable to the cross-coupling conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with the cross-coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

TroubleshootingWorkflow Start Reaction Failure (Low/No Yield) Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temp, Time) Start->Check_Conditions Homocoupling Homocoupling Observed? Check_Conditions->Homocoupling Conditions OK Optimize_Base_Solvent Optimize Base & Solvent Check_Conditions->Optimize_Base_Solvent Conditions Not Optimal Protodeboronation Protodeboronation Observed? Homocoupling->Protodeboronation No Degas_Reagents Improve Degassing Protocol Homocoupling->Degas_Reagents Yes Ether_Cleavage Ether Cleavage Observed? Protodeboronation->Ether_Cleavage No Anhydrous_Conditions Use Anhydrous Conditions Protodeboronation->Anhydrous_Conditions Yes Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand) Ether_Cleavage->Optimize_Catalyst No Avoid_H2_Source Avoid Hydrogen Sources Ether_Cleavage->Avoid_H2_Source Yes Success Successful Coupling Optimize_Catalyst->Success Optimize_Base_Solvent->Success Degas_Reagents->Optimize_Catalyst Anhydrous_Conditions->Optimize_Base_Solvent Avoid_H2_Source->Optimize_Catalyst

Caption: A decision tree for troubleshooting Suzuki coupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid with an aryl bromide.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 equiv), (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1). The reaction mixture should be thoroughly degassed again by bubbling with the inert gas for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. [16]6. Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [7]7. Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: My boronic acid appears to be decomposing on storage. How can I prevent this?

A1: Boronic acids can be susceptible to dehydration to form boroxines, especially upon prolonged storage. It is recommended to store (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in a cool, dry place under an inert atmosphere. If decomposition is suspected, the boronic acid can sometimes be purified by recrystallization.

Q2: I am coupling with an aryl chloride, but the reaction is very slow. What can I do?

A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings. [2][8]To improve the reaction rate, consider using a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., from the Buchwald or Fu ligand series). [4]Higher reaction temperatures and a stronger base (e.g., K₃PO₄) may also be necessary.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields in Suzuki couplings. However, it is important to carefully screen the reaction conditions, as the high temperatures achieved in a microwave reactor can also promote side reactions.

Q4: What is the role of water in the Suzuki coupling?

A4: Water can play several roles. It is often necessary for dissolving the inorganic base (like K₂CO₃) and can facilitate the transmetalation step. However, as discussed, it can also contribute to protodeboronation. The optimal amount of water is therefore a balance and needs to be determined empirically for each specific reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R²-B(OH)₂ (activated by base) PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R²

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

  • ACS Publications. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. [Link]

  • ResearchGate. One-pot dual substitutions of bromobenzyl chloride, 2-chloromethyl-6- halogenoimidazo[1,2-a]pyridine and -[1,2-b]pyridazine by Suzuki-Miyaura cross-coupling reactions. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Journal of the American Chemical Society. (2021, August 30). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. [Link]

  • Thieme. Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. [Link]

  • ACS Publications. (2018, March 5). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • ACS Publications. (2009, October 30). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • American Chemical Society. (2026, January 14). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. [Link]

  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • PMC. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. [Link]

  • ResearchGate. (2025, August 7). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. [Link]

  • Chemical Communications (RSC Publishing). Gold-catalysed cross-coupling between aryldiazonium salts and arylboronic acids: probing the usefulness of photoredox conditions. [Link]

  • SpringerLink. (2025, August 6). Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides.[Link]

  • YouTube. (2018, December 31). benzyl ether cleavage. [Link]

  • Journal of the American Chemical Society. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]

  • ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with (3-Chloro-4-((2-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice needed to optimize your catalyst loading and achieve successful, reproducible results.

The structure of this boronic acid presents unique challenges, including two chloro-substituents and a bulky ether group, which necessitate careful consideration of the catalyst system and reaction conditions. This guide moves beyond generic protocols to explain the 'why' behind experimental choices, empowering you to make informed decisions in your work.

The Heart of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.[3]

The catalytic cycle begins with a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[4][5] This active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Following this, the base activates the boronic acid, facilitating transmetalation, where the organic group from the boron is transferred to the palladium center.[6] Finally, reductive elimination forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 L₂Pd(0) (Active Catalyst) PdII_OxAdd L₂Pd(II)(Ar¹)(X) Pd0->PdII_OxAdd Oxidative Addition (Ar¹-X) PdII_Trans L₂Pd(II)(Ar¹)(Ar²) PdII_OxAdd->PdII_Trans Transmetalation (Ar²-B(OR)₂ + Base) PdII_Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) PdII_Trans->Product Product Formation Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid) Ar2B->PdII_Trans caption Fig 1. The Suzuki-Miyaura Catalytic Cycle

Fig 1. The Suzuki-Miyaura Catalytic Cycle

Key Parameters for Optimizing Reactions with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Optimizing a Suzuki-Miyaura reaction is a multifactorial process. For a sterically hindered and electron-rich substrate like the one , careful selection of each component is critical.

The Catalyst System: Palladium Precatalyst and Ligand Selection

The choice of palladium source and, more importantly, the phosphine ligand, is the most critical factor for success. The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are often required to promote the difficult oxidative addition and reductive elimination steps.[8]

  • Palladium Precatalysts: Modern Pd(II) precatalysts are generally preferred over Pd(0) sources like Pd(dba)₂ due to their higher stability and ease of handling.[5] They are designed for rapid and clean generation of the active Pd(0) species under the reaction conditions.[9]

  • Ligand Selection: For coupling with aryl chlorides, which are less reactive than bromides or iodides, a highly active catalyst system is necessary.[10] Ligands like SPhos, XPhos, or RuPhos are excellent starting points due to their steric bulk and electron-donating properties, which facilitate the challenging oxidative addition of the C-Cl bond.[8]

ParameterRecommendation for (3-Chloro-4-...)boronic acidRationale
Pd Precatalyst SPhos Pd G3, XPhos Pd G3, or similar Buchwald precatalystsAir- and moisture-stable, ensuring reproducible generation of the active L-Pd(0) catalyst.[11]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Essential for promoting oxidative addition of aryl chlorides and facilitating reductive elimination with sterically demanding partners.[8][12]
Catalyst Loading Start with 1-2 mol%. Can be reduced to <0.1 mol% once optimized.[13]Higher initial loading helps to overcome activation barriers. Optimization aims to reduce cost and residual metal.[14]
Base and Solvent: The Supporting Cast

The base and solvent system plays a crucial role in the transmetalation step and overall reaction kinetics.[3] The base is required to activate the boronic acid, forming a more nucleophilic boronate species.[2][6]

  • Bases: A range of bases can be used, from carbonates to phosphates and alkoxides.[7] For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[15]

  • Solvents: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like dioxane, THF, or CPME are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.[7][16]

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid with a generic aryl chloride.

Materials:

  • (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2 equiv.)

  • Aryl Chloride (1.0 equiv., limiting reagent)

  • SPhos Pd G3 precatalyst (0.02 equiv., 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Dioxane/H₂O (10:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the SPhos Pd G3 precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed dioxane/H₂O solvent mixture (e.g., 5.5 mL for a 0.2 M reaction) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: After 1 hour, carefully take a small aliquot from the reaction mixture for analysis by TLC, LC-MS, or GC-MS to assess the conversion of the limiting aryl chloride.[17][18] Continue monitoring until the reaction is complete (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Troubleshooting_Workflow cluster_LowYield Low Conversion cluster_SideProducts Side Products cluster_Inconsistent Inconsistency Start Reaction Issue? LowYield Low or No Conversion? Start->LowYield SideProducts Significant Side Products? Start->SideProducts Inconsistent Inconsistent Results? Start->Inconsistent Catalyst Check Catalyst Activity LowYield->Catalyst Homo Homocoupling? SideProducts->Homo Inert Inert Atmosphere? Inconsistent->Inert Conditions Re-evaluate Conditions Catalyst->Conditions Reagents Verify Reagent Quality Conditions->Reagents Dehalo Dehalogenation? Homo->Dehalo Deboron Protodeboronation? Dehalo->Deboron Moisture Moisture Control? Inert->Moisture caption Fig 2. Troubleshooting Decision Workflow

Fig 2. Troubleshooting Decision Workflow

Q1: My reaction shows very low or no conversion of the starting material. What's the problem?

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently, or it may be deactivating. This can happen if the reaction mixture was not properly degassed, as oxygen can oxidize the phosphine ligand and the Pd(0) catalyst.[7]

    • Solution: Ensure your solvents are thoroughly degassed and that the reaction is set up under a strictly inert atmosphere. Consider using a newer, more robust precatalyst like a G3 or G4 Buchwald precatalyst, which are designed for more reliable activation.[11]

  • Potential Cause 2: Suboptimal Conditions. The combination of base, solvent, or temperature may not be suitable for this specific transformation. The steric hindrance of your substrates may require more forcing conditions.

    • Solution: Screen a stronger base like Cs₂CO₃ or an alkoxide such as KOtBu.[12] Increase the temperature in 10-20 °C increments. A different solvent, such as t-amyl alcohol or CPME, might also be beneficial.

Q2: I'm seeing significant side products, mainly homocoupling of my boronic acid.

  • Potential Cause: Boronic Acid Homocoupling. This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of Pd(II) species and oxygen.[7][19] It can also occur if the transmetalation step is slow relative to the homocoupling pathway.

    • Solution: Meticulous degassing of the reaction mixture is critical.[7] Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0); sometimes adding a small amount of a reducing agent (like a primary alcohol) can help, but this should be done with care.[4] Using a slight excess of the boronic acid (1.1-1.3 equivalents) is standard, but a large excess can sometimes exacerbate this issue.

Q3: My main byproduct is the dehalogenated starting material. Why is this happening?

  • Potential Cause: Dehalogenation. After oxidative addition, the resulting Pd(II) intermediate can sometimes react with a proton source in the reaction mixture (e.g., trace water or an alcohol solvent) to yield a hydride species. Reductive elimination of this hydride with the aryl group leads to the dehalogenated product.[7]

    • Solution: Ensure your reaction is run under anhydrous conditions if possible, although some water is often necessary to dissolve the base. Using a non-protic solvent and a dry base (e.g., K₃PO₄ dried in an oven) can minimize this pathway.

Q4: I am observing protodeboronation of my starting material.

  • Potential Cause: Protodeboronation. This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by base or residual metal salts and is a common decomposition pathway for boronic acids.[19]

    • Solution: Avoid unnecessarily long reaction times or excessively high temperatures. Sometimes, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can mitigate this issue, as they tend to be more robust.[20]

Frequently Asked Questions (FAQs)

  • How should I store (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid?

    • Boronic acids can be sensitive to air and moisture. It is best to store them in a desiccator under an inert atmosphere, refrigerated, and protected from light. Over time, they can dehydrate to form boroxines, which may affect reactivity.

  • Can I reduce the catalyst loading for a large-scale reaction?

    • Yes, this is a primary goal of process development. Once optimal conditions are found, the catalyst loading can often be significantly reduced, sometimes to parts-per-million (ppm) levels, without sacrificing yield.[14] This requires careful optimization and may involve switching to a more active catalyst system.

  • Is it necessary to use a glovebox?

    • While not strictly necessary, using a glovebox for weighing and dispensing the palladium precatalyst, ligand, and anhydrous bases can significantly improve reproducibility by minimizing exposure to oxygen and moisture.

  • How do I know if my boronic acid is pure?

    • Purity can be assessed by NMR (¹H and ¹¹B) and LC-MS. A common impurity is the corresponding boroxine trimer. While often still reactive, the presence of significant impurities can complicate stoichiometry and lead to lower yields.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H.
  • Suzuki reaction. Wikipedia.
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH.
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate.
  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. NIH.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate.
  • Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Sci-Hub.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics.

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address the challenges and questions that may arise when using (3-Chloro-4-((2-chlorobenzyl)o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address the challenges and questions that may arise when using (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in your synthetic workflows. As researchers and drug development professionals, we understand that efficiency and reliability are paramount. This center provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this powerful C-C bond-forming reaction.

Understanding Your Boronic Acid: A Structural Perspective

The boronic acid , (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, presents a unique combination of electronic and steric factors that can significantly influence the outcome of a Suzuki-Miyaura coupling.

  • Electronic Effects: The phenyl ring is substituted with a chloro group (meta to the boronic acid) and a benzyloxy group (para to the boronic acid). The chloro group is weakly electron-withdrawing, while the ether linkage of the benzyloxy group is electron-donating. These competing effects modulate the nucleophilicity of the boronic acid.

  • Steric Hindrance: The bulky (2-chlorobenzyl)oxy group ortho to one of the potential coupling sites introduces considerable steric hindrance. This can impede the approach of the palladium catalyst and slow down crucial steps in the catalytic cycle, such as transmetalation.

This guide will help you select the optimal conditions to overcome these challenges and achieve high coupling efficiency.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki-Miyaura coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Question 1: Why am I observing low to no yield of my desired product?

Answer:

Low or no product formation is a common issue that can often be traced back to one or more of the following factors:

  • Ineffective Base: The base is critical for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1] For a sterically hindered and electronically nuanced substrate like (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a weak base may not be sufficient to promote this step effectively.

    • Recommendation: Switch to a stronger base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃) for challenging couplings.[2]

  • Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Inefficient reduction can lead to low catalyst activity. Furthermore, oxygen can deactivate the catalyst.

    • Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust Buchwald-type precatalyst.[2]

  • Slow Transmetalation due to Steric Hindrance: The bulky benzyloxy group on your boronic acid can significantly slow down the transmetalation step.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which are designed to facilitate coupling of sterically demanding substrates.[2] Increasing the reaction temperature can also help overcome the activation energy barrier.

Question 2: I am seeing a significant amount of a byproduct that is just my starting aryl halide, but without the halogen. What is happening?

Answer:

This side product is the result of dehalogenation , where the halogen on your coupling partner is replaced by a hydrogen atom. This can occur when the palladium complex, after oxidative addition, abstracts a hydride from a source in the reaction mixture (like an amine base or an alcohol solvent) and then undergoes reductive elimination with the aryl group.[3]

  • Recommendation:

    • Avoid using amine bases or alcohol solvents if dehalogenation is a major issue.

    • Ensure your reaction is run under anhydrous conditions if possible, as water can sometimes be a proton source for related side reactions.

Question 3: My main side product is a dimer of my boronic acid (homocoupling). How can I prevent this?

Answer:

Homocoupling of the boronic acid is often promoted by the presence of oxygen and/or Pd(II) species.[2]

  • Recommendation:

    • Rigorous Degassing: As with low yield issues, ensure your solvents and reaction vessel are scrupulously freed of oxygen.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the start of the reaction.

    • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]

Question 4: I am observing significant protodeboronation of my (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. What can I do?

Answer:

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is a common side reaction, especially under basic, aqueous conditions.[4]

  • Recommendation:

    • Use a Milder, Non-Aqueous Base System: Strong bases in the presence of water can accelerate protodeboronation.[5] Consider switching to anhydrous conditions with a base like potassium fluoride (KF) or carefully dried K₃PO₄.

    • Use a Boronic Ester: Boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids. You can convert your boronic acid to a pinacol ester before the coupling reaction.

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form an air- and water-stable crystalline solid that can be used directly in the coupling reaction, releasing the boronic acid slowly under the reaction conditions.[5]

Below is a troubleshooting workflow to guide your decision-making process:

G cluster_side_reactions Side Reaction Troubleshooting start Low Coupling Efficiency check_base Is the base strong enough? (e.g., K2CO3) start->check_base check_catalyst Is the catalyst active and protected from O2? check_base->check_catalyst Yes upgrade_base Switch to stronger base (K3PO4 or Cs2CO3) check_base->upgrade_base No check_hindrance Is steric hindrance a likely issue? check_catalyst->check_hindrance Yes catalyst_solution Use fresh Pd(0) catalyst. Ensure rigorous degassing. check_catalyst->catalyst_solution No hindrance_solution Use bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase reaction temperature. check_hindrance->hindrance_solution Yes end Successful Coupling upgrade_base->end Re-run Experiment catalyst_solution->end Re-run Experiment hindrance_solution->end Re-run Experiment protodeboronation Protodeboronation Observed? proto_solution Use anhydrous conditions. Consider milder base (KF) or use a boronic ester. protodeboronation->proto_solution Yes homocoupling Homocoupling Observed? homo_solution Ensure rigorous O2 exclusion. Start with a Pd(0) source. homocoupling->homo_solution Yes proto_solution->end Re-run Experiment homo_solution->end Re-run Experiment Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation of Boronic Acid A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D [Ar'-B(OH)3]- M+ E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH-) Boronate->D Enters Catalytic Cycle

Sources

Optimization

Technical Support Center: Purification of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Welcome to the technical support center for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges associated with this molecule. Drawing from established principles of boronic acid chemistry and extensive field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity material.

Introduction to the Challenges

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a structurally complex molecule with multiple functional groups that can influence its stability and reactivity, thereby complicating its purification. The primary challenges stem from the inherent properties of the boronic acid moiety and the influence of the chloro and benzyloxy substituents. Key issues include the formation of boroxine anhydrides, the potential for protodeboronation, and the removal of process-related impurities. This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.

Troubleshooting Guide

This section addresses common problems encountered during the purification of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in a question-and-answer format.

Problem 1: My final product shows a lower-than-expected mass in the mass spectrum and complex NMR signals, suggesting impurity.

Possible Cause: This is a classic sign of boroxine formation. Boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[1][2][3][4] This process is reversible and is favored by the removal of water, for instance, during solvent evaporation under vacuum.[3]

Solution:

  • Rehydration: The boroxine can be converted back to the desired boronic acid by treatment with water. Dissolve the crude product in a water-miscible solvent like acetone or THF, add a small amount of water, and stir. The equilibrium will shift back towards the monomeric boronic acid.[3]

  • Purification Considerations: During purification, it's crucial to be aware of this equilibrium. If using column chromatography, the silica gel can promote boroxine formation. It is often preferable to purify the boronic acid and then, if necessary for storage, convert it to a more stable derivative like a pinacol ester.

Problem 2: I am observing a significant amount of a byproduct that appears to be the parent arene (1-chloro-2-((2-chlorobenzyl)oxy)benzene).

Possible Cause: This is likely due to protodeboronation, a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6][7] This can be catalyzed by residual acid, base, or metal catalysts from the preceding synthesis step, especially at elevated temperatures.[6][8]

Solution:

  • Control pH: During workup and purification, maintain a neutral or slightly acidic pH. Strong bases can accelerate protodeboronation.[6]

  • Temperature Management: Avoid excessive heat during solvent removal and drying.

  • Metal Scavenging: If the synthesis involved a transition metal catalyst (e.g., palladium), ensure its complete removal, as residual metals can promote protodeboronation.[6] Treatment with a metal scavenger may be necessary.

Problem 3: My product is an oil or a waxy solid that is difficult to crystallize.

Possible Cause: The presence of impurities, including residual solvents, starting materials, or byproducts, can inhibit crystallization. The relatively large and non-polar nature of the (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl) group can also contribute to this issue.

Solution:

  • Solvent Screening for Recrystallization: A systematic approach to finding a suitable solvent system is crucial. Start with single solvents of varying polarity. If a single solvent is not effective, try binary solvent systems (e.g., a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Common systems for boronic acids include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.

  • Acid-Base Extraction: Utilize the acidic nature of the boronic acid to separate it from non-acidic impurities.[9][10] A detailed protocol is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid to prevent degradation? A1: Long-term storage of boronic acids can be challenging due to their propensity to form boroxines. For extended storage, it is highly recommended to convert the boronic acid to a more stable derivative, such as a pinacol ester.[11] If storing as the free boronic acid, keep it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[12]

Q2: Can I use reverse-phase HPLC to purify this compound? A2: Yes, reverse-phase HPLC can be an effective technique for the purification of boronic acids.[13] However, the acidic nature of the boronic acid can lead to peak tailing on standard silica-based columns. Using a column with low silanol activity or adding a mobile phase modifier (e.g., a small amount of acid like formic acid or TFA) can improve peak shape. Be aware that prolonged exposure to aqueous mobile phases can lead to hydrolysis if the compound is in an esterified form.[14]

Q3: How does the presence of the two chlorine atoms affect purification? A3: The two chlorine atoms are electron-withdrawing groups, which will increase the acidity of the boronic acid compared to an unsubstituted phenylboronic acid.[15][16] This can be advantageous for purification by acid-base extraction, as it may allow for extraction into a weaker base. Additionally, the chlorine atoms increase the overall lipophilicity of the molecule, which will influence its solubility in various organic solvents.

Q4: Is the benzyloxy ether linkage stable during purification? A4: The benzyloxy ether linkage is generally stable under the mild acidic and basic conditions typically used for the purification of boronic acids. However, it can be cleaved under harsh acidic conditions or by catalytic hydrogenation. Therefore, avoid strong acids and ensure that any residual hydrogenation catalysts from previous synthetic steps are removed.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing non-acidic impurities.

  • Dissolution: Dissolve the crude (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate or a dilute (e.g., 0.5 M) sodium hydroxide solution.[9][10] The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.

  • Separation of Layers: Separate the aqueous layer and wash it once with the organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) until the product precipitates out.[9] The pH should be brought to approximately 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization from a Binary Solvent System

This protocol is useful for removing impurities with different solubility profiles.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethyl acetate or acetone).

  • Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in a refrigerator or freezer.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Data Presentation

Potential Impurity Chemical Structure Typical Analytical Signature (¹H NMR) Removal Strategy
Boroxine TrimerCyclic anhydride of the boronic acidComplex aromatic signals, absence of B(OH)₂ proton signalRehydration with water
Protodeboronated Product1-chloro-2-((2-chlorobenzyl)oxy)benzeneAbsence of the boronic acid group, simplified aromatic signalsAcid-Base Extraction, Recrystallization
Starting Materialse.g., Halogenated precursorsSignals corresponding to the specific starting materialColumn Chromatography, Recrystallization

Visualizations

Workflow for Purification via Acid-Base Extraction

G start Crude Product in Organic Solvent extract Extract with Aqueous Base (e.g., NaHCO3) start->extract separate Separate Layers extract->separate organic Organic Layer (Non-Acidic Impurities) separate->organic Discard aqueous Aqueous Layer (Boronate Salt) separate->aqueous wash Wash Aqueous Layer with Organic Solvent aqueous->wash acidify Acidify Aqueous Layer with Dilute Acid (e.g., HCl) wash->acidify precipitate Precipitation of Pure Boronic Acid acidify->precipitate filter Filter and Dry precipitate->filter end Pure Product filter->end

Caption: Acid-Base Extraction Workflow

Equilibrium between Boronic Acid and Boroxine

G BoronicAcid 3 x R-B(OH)₂ (Monomer) Boroxine (R-B-O)₃ (Trimer) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Rehydration) Water + 3 H₂O

Caption: Boronic Acid-Boroxine Equilibrium

References

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. Process for purification of boronic acid and its derivatives.
  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]

  • ACS Omega. Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. Available at: [Link]

  • Wikipedia. Phenylboronic acid. Available at: [Link]

  • ResearchGate. Can I remove boronic acid using Work up process?. Available at: [Link]

  • Georganics. Phenylboronic acid – preparation and application. Available at: [Link]

  • MDPI. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]

  • Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • University of Bristol, School of Chemistry. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequ. Available at: [Link]

  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • Journal of the American Chemical Society. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Available at: [Link]

  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • ResearchGate. Phenyl boronic acid complexes of diols and hydroxyacids. Available at: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]

  • RSC Publishing. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. Available at: [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]

  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. Available at: [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]

  • Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. Available at: [Link]

  • RSC Publishing. Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). Available at: [Link]

  • ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]

  • ResearchGate. Dehydration of phenylboronic acid with the formation of boroxine. Available at: [Link]

  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • Organic Chemistry Portal. Protodeboronation. Available at: [Link]

  • Google Patents. CN111004262A - Synthetic method of p-chlorophenylboronic acid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Decomposition of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Welcome to the technical support guide for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the chemical principles governing the stability and reactivity of this boronic acid. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, ensuring your experiments are both successful and reproducible.

I. Understanding the Stability of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Arylboronic acids are indispensable tools in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their stability can be a significant concern, often leading to diminished yields and the formation of unwanted byproducts. The stability of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is influenced by several factors inherent to its structure and the external reaction conditions.

FAQ 1: What are the primary pathways through which my boronic acid is decomposing?

There are three principal decomposition pathways for arylboronic acids that you should be aware of during your experiments:

  • Protodeboronation: This is the most common decomposition pathway, involving the cleavage of the C–B bond and its replacement with a C–H bond.[3] This process is often catalyzed by aqueous or acidic conditions and can be exacerbated by elevated temperatures.[4][5] The general reaction is Ar–B(OH)₂ + H₂O → ArH + B(OH)₃.[5]

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols (Ar-OH).[6][7] This can occur in the presence of various oxidants, including atmospheric oxygen, and can sometimes be promoted by metal catalysts or light.[8][9]

  • Boroxine Formation: In the absence of water or under anhydrous conditions, three molecules of boronic acid can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine.[10][11] While this is a reversible process and boroxines can be active in some coupling reactions, their formation can alter the stoichiometry and kinetics of your reaction. The reaction is 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O.[11]

Below is a diagram illustrating these competing decomposition pathways.

DecompositionPathways cluster_conditions Decomposition Conditions A (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid B Protodeboronation Product (2-Chloro-1-((2-chlorobenzyl)oxy)benzene) A->B H₂O / H⁺ / Heat C Oxidation Product (3-Chloro-4-((2-chlorobenzyl)oxy)phenol) A->C [O] / Light / Metal Catalyst D Boroxine A->D -3 H₂O (Anhydrous) D->A +3 H₂O H₂O / H⁺ / Heat H₂O / H⁺ / Heat [O] / Light / Metal Catalyst [O] / Light / Metal Catalyst Anhydrous Conditions Anhydrous Conditions

Caption: Major decomposition pathways for the boronic acid.

II. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but its success is highly dependent on mitigating the decomposition of the boronic acid partner.[12]

FAQ 2: My Suzuki-Miyaura reaction is giving low yields. How can I determine if boronic acid decomposition is the culprit?

Low yields are a common frustration. To diagnose the problem, a systematic approach is necessary.

Analytical Workflow:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Compare the consumption of your starting materials (aryl halide and boronic acid) with the formation of your desired product and any byproducts.

  • Byproduct Identification: Look for the characteristic masses or retention times of the protodeboronated arene and the oxidized phenol. Their presence is a strong indicator of boronic acid decomposition.

  • Control Experiments: Run the reaction under identical conditions but in the absence of the aryl halide or the palladium catalyst. This will help isolate whether the decomposition is inherent to the reaction conditions or is being promoted by the catalytic cycle.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction analyze Monitor Reaction by TLC/HPLC/LC-MS start->analyze check_decomp Is Boronic Acid Decomposing? optimize Optimize Reaction Conditions check_decomp->optimize Yes other_issues Investigate Other Issues (Catalyst, Solvent, Base, etc.) check_decomp->other_issues No identify Identify Byproducts (Protodeboronation, Oxidation) analyze->identify identify->check_decomp control_exp Run Control Experiments (No Aryl Halide, No Catalyst) control_exp->check_decomp

Caption: Workflow for diagnosing boronic acid decomposition.

FAQ 3: What are the key reaction parameters I should optimize to minimize decomposition?

Optimizing your reaction conditions is crucial for preserving the integrity of your boronic acid.

ParameterRecommendation to Minimize DecompositionRationale
Base Use a weaker, non-nucleophilic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Avoid strong bases like NaOH or NaOEt if possible.Strong bases can accelerate protodeboronation by increasing the concentration of the more reactive boronate species.[13]
Solvent Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF). If a co-solvent is needed, minimize the amount of water.Water is a key reagent in both protodeboronation and hydrolysis of boronic esters.[4][5]
Temperature Run the reaction at the lowest effective temperature.Decomposition pathways, particularly protodeboronation, are often accelerated at higher temperatures.[14]
Atmosphere Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar).Oxygen can lead to oxidative decomposition of the boronic acid and can also deactivate the palladium catalyst.[9]
Catalyst Use a pre-activated Pd(0) source or ensure efficient in-situ reduction of a Pd(II) precursor.The presence of Pd(II) species can promote homocoupling of the boronic acid.[9]

Experimental Protocol: Setting up a Suzuki-Miyaura Reaction to Minimize Decomposition

  • Reagent Preparation: Dry solvents over appropriate drying agents. Use fresh, high-purity (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

  • Reaction Assembly: To a flame-dried flask under an inert atmosphere, add the aryl halide, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (typically 1.1-1.5 equivalents), the base (e.g., K₃PO₄, 2-3 equivalents), and the palladium catalyst/ligand.

  • Solvent Addition: Add the degassed anhydrous solvent via cannula or syringe.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.

  • Reaction Execution: Heat the reaction to the desired temperature and monitor its progress closely using an appropriate analytical technique.

  • Work-up: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.

FAQ 4: Can the choice of boronic acid derivative affect stability?

Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its stability.[15] Boronate esters are generally more resistant to protodeboronation and oxidation.[5] They can be easily prepared from the boronic acid and can be used directly in Suzuki-Miyaura couplings.

Stability_Enhancement Boronic_Acid (Ar)B(OH)₂ (Less Stable) Pinacol_Ester Pinacol Ester (More Stable) Boronic_Acid->Pinacol_Ester + Pinacol, -H₂O Reaction Suzuki-Miyaura Coupling Boronic_Acid->Reaction Prone to Decomposition Pinacol_Ester->Reaction Directly Usable

Caption: Enhancing stability via pinacol ester formation.

III. Storage and Handling

Proper storage and handling are the first line of defense against decomposition.

FAQ 5: How should I store (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid to ensure its long-term stability?
  • Storage Conditions: Store the boronic acid in a tightly sealed container in a cool, dry place, preferably in a desiccator.

  • Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.

  • Light Sensitivity: While not all boronic acids are highly light-sensitive, it is good practice to store them in amber vials or in the dark to prevent potential photo-catalyzed degradation.[8]

By understanding the inherent reactivity of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid and implementing these troubleshooting and handling strategies, you can significantly improve the outcome of your synthetic experiments.

IV. References

  • Aldridge, S., & Coombs, T. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1345–1358. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Silva, A. M. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Zhang, Y., & He, X. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20736–20754. [Link]

  • Li, F.-X., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]

  • Li, Z., et al. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters. [Link]

  • Klíma, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Collection of Czechoslovak Chemical Communications, 78(4), 425-442. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14454–14467. [Link]

  • Iovine, P. M., & Kua, J. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(24), 6669–6677. [Link]

  • Wikipedia. Boroxine. [Link]

  • Kabalka, G. W., et al. (2023). Organocatalyzed-Aerobic Oxidation of Arylboronic Acids toward the Synthesis of Phenolic Derivatives. Current Organocatalysis, 10(2), 161-167. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, B., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(11), 2841. [Link]

  • Simon, M.-O., & Li, C.-J. (2012). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. Chemical Communications, 48(1), 82-84. [Link]

  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. [Link]

  • ResearchGate. Boroxine formation reaction mechanism as calculated by DFT. [Link]

  • Chen, Y.-J., et al. (2007). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 2007(12), 1935-1937. [Link]

  • Kaew-in, P., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 543. [Link]

  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura coupling. [Link]

  • Muto, K., et al. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 25(17), 4024. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12571–12575. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

Sources

Optimization

Technical Support Center: Stabilizing (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in Solution

Welcome to the technical support guide for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to enhance the stability of this crucial reagent in solution. Boronic acids are indispensable in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their stability in solution can be a significant challenge, leading to diminished yields and reproducibility. This guide offers a structured, question-and-answer-based approach to understanding and mitigating the degradation of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Understanding the Instability of Arylboronic Acids

Arylboronic acids, including (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, are susceptible to several degradation pathways in solution. A foundational understanding of these processes is critical for effective troubleshooting. The primary routes of degradation are:

  • Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction, particularly in the presence of aqueous bases or acids.[1][2][3]

  • Oxidation: The conversion of the boronic acid to a phenol. This can be initiated by reactive oxygen species, transition metals, or even atmospheric oxygen.[1][4][5]

  • Formation of Boroxines: The trimerization of boronic acid molecules through dehydration to form a cyclic anhydride. While this is often a reversible process, it can sequester the active monomeric boronic acid.[6][7][8][9][10]

The following sections will address specific questions and provide actionable protocols to counteract these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant decrease in the yield of my Suzuki-Miyaura coupling reaction over time. What could be the cause?

A1: A decline in yield often points to the degradation of your boronic acid in the reaction mixture. The most likely culprits are protodeboronation and oxidation, which consume the active reagent.[2][11][12] The basic conditions typically required for the Suzuki-Miyaura reaction can accelerate protodeboronation.[2][13]

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. Impurities can catalyze degradation.

  • Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11]

  • Freshly Prepared Solutions: Prepare your boronic acid solution immediately before use. Avoid storing it in solution for extended periods.

Q2: My boronic acid solution appears to have a precipitate forming. What is it and how can I prevent it?

A2: The precipitate is likely the corresponding boroxine, a cyclic trimer anhydride formed through the dehydration of three boronic acid molecules.[8][10] This is a common equilibrium process for boronic acids, especially in non-aqueous solvents or upon standing.[6][8]

Preventative Measures:

  • Solvent Choice: While boroxine formation can occur in many organic solvents, its rate and equilibrium position are solvent-dependent.

  • Reversibility: The formation of boroxine is often reversible upon the addition of water.[8] However, for consistent results, it is best to minimize its formation.

  • Storage: If you must store the boronic acid in solution for a short period, consider using a boronic ester derivative, such as a pinacol ester, which is less prone to trimerization.

In-Depth Technical Solutions

Controlling pH to Minimize Protodeboronation

Protodeboronation is highly pH-dependent.[2][14] For many arylboronic acids, the rate of this degradation pathway increases significantly under strongly basic or acidic conditions.

Key Considerations:

  • pKa of the Boronic Acid: The pKa of a boronic acid is typically around 9.[1] At pH values approaching the pKa, a significant portion of the boronic acid exists as the more reactive boronate anion, which can be more susceptible to protodeboronation.[2][15]

  • Reaction Conditions: For reactions like the Suzuki-Miyaura coupling that require a base, a careful selection of the base and reaction pH is crucial.

Base Typical pKa (Conjugate Acid) Suitability for Sensitive Boronic Acids
K3PO4~12.3Often a good choice, provides sufficient basicity.
K2CO3~10.3Milder base, can be effective while minimizing degradation.
Cs2CO3~10.3Similar to K2CO3, often used for challenging couplings.
NaHCO3~10.3A weak base that can be suitable for highly sensitive substrates.

This table provides a general guide. Optimal conditions should be determined experimentally.

Protecting Group Strategy: The Use of Boronic Esters

Converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly enhance its stability.

Advantages of Boronic Esters:

  • Increased Stability: Boronic esters are generally more resistant to protodeboronation and oxidation than the corresponding free boronic acids.[2]

  • Suppression of Boroxine Formation: The ester functionality prevents the intermolecular dehydration that leads to boroxines.

  • Slow Release: In some catalytic systems, boronic esters can act as a "slow-release" source of the active boronic acid, maintaining a low, steady concentration and minimizing side reactions.[2]

Experimental Protocol: Formation of a Pinacol Ester

  • Dissolve: In a round-bottom flask, dissolve (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.0 eq) and pinacol (1.1 eq) in an anhydrous, aprotic solvent such as THF or dichloromethane.

  • Drying (Optional but Recommended): Add a drying agent like anhydrous magnesium sulfate to remove any residual water.

  • Stir: Stir the mixture at room temperature under an inert atmosphere for 2-4 hours.

  • Monitor: Monitor the reaction progress by TLC or HPLC to confirm the formation of the ester.

  • Isolate: Upon completion, filter off the drying agent and remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways for arylboronic acids.

DegradationPathways ArylBoronicAcid (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid ProtodeboronationProduct 1-Chloro-2-((2-chlorobenzyl)oxy)benzene ArylBoronicAcid->ProtodeboronationProduct H+ or OH- OxidationProduct 3-Chloro-4-((2-chlorobenzyl)oxy)phenol ArylBoronicAcid->OxidationProduct [O] Boroxine Trimeric Boroxine ArylBoronicAcid->Boroxine -3 H2O Boroxine->ArylBoronicAcid +3 H2O

Caption: Key degradation pathways of arylboronic acids.

Analytical Monitoring of Stability

Regularly monitoring the purity and concentration of your (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid solution is essential for reproducible results. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[16][17][18]

Protocol: HPLC Analysis

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic rings of the molecule absorb (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of your boronic acid solution in the mobile phase.

  • Analysis: Inject the sample and monitor for the appearance of new peaks corresponding to degradation products (e.g., the protodeboronated arene or the oxidized phenol). The retention times of these products will differ from the parent boronic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation Start Boronic Acid Solution Dilute Dilute in Mobile Phase Start->Dilute Inject Inject onto C18 Column Dilute->Inject Separate Gradient Elution (Acetonitrile/Water) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Quantify Quantify Parent Peak and Degradation Products Chromatogram->Quantify

Caption: Workflow for HPLC monitoring of boronic acid stability.

Final Recommendations for Storage and Handling

  • Solid Storage: Store (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid as a solid in a cool, dark, and dry place. A desiccator is recommended.

  • Solution Storage: Avoid long-term storage in solution. If temporary storage is necessary, use an anhydrous, aprotic solvent and keep the solution under an inert atmosphere. For longer-term stability in solution, conversion to a pinacol ester is the recommended strategy.

  • Handling: When weighing and preparing solutions, minimize exposure to atmospheric moisture and oxygen.

By implementing these strategies, you can significantly improve the stability of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in your experiments, leading to more reliable and reproducible results in your research and development endeavors.

References

  • Al-Baddy, M., & El-Shishtawy, R. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(9), 2845. [Link]

  • Astanakulov, D. R., et al. (2023). Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. Catalysts, 13(7), 1083. [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(10), 3235. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13164. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Li, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. International Journal of Molecular Sciences, 14(5), 9447–9458. [Link]

  • Graham, T. J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021025118. [Link]

  • Lin, C.-Y., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 11(10), 1262. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(40), 18349–18364. [Link]

  • Fountain, K. J., et al. (2003). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Chromatography A, 1016(1), 63-71. [Link]

  • Graham, T. J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

  • Graham, T. J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • The University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium. Edinburgh Research Explorer. [Link]

  • Zhang, M., et al. (2019). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Nature Chemistry, 11(10), 910-918. [Link]

  • Graham, T. J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Nishiyabu, R., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Communications, 49(31), 3114-3126. [Link]

  • Duval, F., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1417, 57-63. [Link]

  • Smith, A. M. R., & Procter, D. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1215–1229. [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Storage Guide. [Link]

  • Aron, A. T., & Chang, C. J. (2020). Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems. Accounts of Chemical Research, 53(7), 1345–1356. [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790. [Link]

  • Coombs, J. R., et al. (2015). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 80(23), 12156–12162. [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Graham, T. J. A., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • ResearchGate. (2026). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

  • Storemasta. (2023). Safe practices for storing acids and bases in the workplace. [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]

  • Royal Society of Chemistry. (2015). A facile hydroxylation of arylboronic acids mediated by sodium ascorbate. Organic & Biomolecular Chemistry. [Link]

  • Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(43), 11655–11662. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Inamo, M., & Ishihara, K. (1998). Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society, 120(33), 8522-8528. [Link]

  • Wang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 28(10-12), 1017-1030. [Link]

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

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Troubleshooting

How to prevent homocoupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Topic: Strategies to Prevent Homocoupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Homocoupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the prevention of homocoupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. As Senior Application Scientists, we have curated this resource to combine fundamental mechanistic understanding with practical, field-tested solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reactant couple to form a symmetrical biaryl byproduct. In the case of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, this would result in the formation of 2,2'-dichloro-5,5'-bis((2-chlorobenzyl)oxy)-1,1'-biphenyl. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification.

Q2: Why is (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid potentially prone to homocoupling?

A2: The susceptibility of a boronic acid to homocoupling is influenced by its electronic and steric properties. The phenyl ring of this specific boronic acid is substituted with a chloro group, which is electron-withdrawing, and a bulky 2-chlorobenzyloxy group, which is generally electron-donating. Electron-deficient arylboronic acids can be more prone to homocoupling under certain conditions.[1] The steric bulk of the benzyloxy substituent might also influence the kinetics of the desired cross-coupling versus the undesired homocoupling.

Q3: What are the primary causes of boronic acid homocoupling?

A3: The two main culprits for boronic acid homocoupling are the presence of molecular oxygen and the existence of palladium(II) species in the reaction mixture.[2][3] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo species, which can then react with the boronic acid to initiate the homocoupling pathway.[2] Additionally, if a Pd(II) precatalyst is used, any remaining Pd(II) that is not reduced to the active Pd(0) state can directly react with the boronic acid to produce the homocoupled product.[2][3]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base plays a crucial role in the Suzuki-Miyaura reaction, and its choice can impact the rate of both the desired reaction and the homocoupling side reaction. The base activates the boronic acid, facilitating transmetalation.[4] A base that is too strong or used in excess might promote side reactions. The selection of an appropriate base is therefore a critical parameter to optimize for minimizing homocoupling.

Troubleshooting Guide: Minimizing Homocoupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

This section provides a structured approach to troubleshoot and prevent the homocoupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in your Suzuki-Miyaura cross-coupling reactions.

Issue 1: Significant Formation of the Homocoupled Biaryl Byproduct

Root Cause Analysis:

The formation of a significant amount of the homocoupled byproduct points towards one or more of the following issues:

  • Presence of Oxygen: Inadequate deoxygenation of the reaction mixture is a primary driver for homocoupling.

  • High Concentration of Pd(II): Use of a Pd(II) precatalyst without efficient in situ reduction to Pd(0) can lead to direct reaction with the boronic acid.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can favor the homocoupling pathway.

Solutions and Experimental Protocols:

The most critical step in preventing homocoupling is to maintain an inert atmosphere throughout the reaction.

Protocol for Setting up an Oxygen-Free Suzuki-Miyaura Reaction:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: Add the (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, the aryl halide, and the base to the reaction flask.

  • Inert Gas Purging: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Degassing: Use a degassed solvent. This can be achieved by several methods:

    • Freeze-Pump-Thaw: For small scale reactions, freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times.

    • Inert Gas Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes.

  • Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand under a positive pressure of inert gas.

  • Reaction Maintenance: Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler.

Diagram of an Oxygen-Free Reaction Setup:

G cluster_setup Oxygen-Free Suzuki-Miyaura Reaction Setup Reaction_Flask Reaction Flask (Boronic Acid, Aryl Halide, Base) Heating_Mantle Heating/Stirring Plate Reaction_Flask->Heating_Mantle Septum Septum Septum->Reaction_Flask Inert_Gas_Inlet Inert Gas Inlet (Ar or N2) Inert_Gas_Inlet->Septum Balloon Inert Gas Balloon Balloon->Septum Solvent_Cannula Cannula for Degassed Solvent Solvent_Cannula->Septum

Caption: Diagram illustrating a standard setup for an oxygen-free Suzuki-Miyaura reaction.

The selection of the palladium source and the accompanying ligand can significantly influence the outcome of the reaction.

Recommendations:

  • Use a Pd(0) Precatalyst: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This minimizes the initial concentration of Pd(II) species that can lead to homocoupling.

  • Optimize the Ligand: For sterically hindered or electronically complex substrates like (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, the choice of ligand is critical.

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired cross-coupling and suppress side reactions.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also known to be effective for challenging Suzuki-Miyaura couplings.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-2Highly active for a broad range of substrates.
Pd₂(dba)₃XPhos1-2Excellent for sterically demanding couplings.
Pd(PPh₃)₄-2-5A classic Pd(0) source, good for general use.
[Pd(IPr)Cl₂]₂-1-2An air-stable NHC precatalyst.

The reaction medium plays a pivotal role in balancing the rates of the desired and undesired reaction pathways.

Recommendations:

  • Base Selection: A moderately strong inorganic base is often a good starting point.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are commonly used and effective bases.

    • Potassium Phosphate (K₃PO₄): Can be beneficial for challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is typically used.

    • Dioxane/Water or Toluene/Water: Common solvent systems that often provide good results.

    • Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions with a non-aqueous base might be beneficial.

Issue 2: Difficulty in Detecting and Quantifying the Homocoupling Byproduct

Root Cause Analysis:

The homocoupling byproduct may co-elute with the desired product or starting materials in chromatography, or its signals may overlap in NMR spectra, making accurate quantification challenging.

Solutions and Analytical Protocols:

HPLC is a powerful tool for monitoring the progress of the reaction and quantifying the formation of byproducts.

Protocol for HPLC Method Development:

  • Column Selection: A C18 reverse-phase column is a good starting point for the analysis of aryl compounds.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.

  • Detection: UV detection at a wavelength where all components (starting materials, product, and byproduct) have significant absorbance (e.g., 254 nm) is recommended.

  • Quantification:

    • External Standard Calibration: Prepare calibration curves for the starting boronic acid, the desired product, and the homocoupled byproduct (if an authentic sample is available or can be synthesized).

    • Area Percent Normalization: If authentic standards are not available, area percent normalization can provide a reasonable estimate of the relative amounts of each component, assuming similar response factors.

¹H and ¹³C NMR can be used to identify and quantify the homocoupling byproduct.

Analytical Approach:

  • ¹H NMR: The homocoupled product will have a distinct set of aromatic signals compared to the starting material and the desired cross-coupled product. Due to the symmetry of the homocoupled dimer, the number of signals may be fewer than expected for an unsymmetrical molecule of similar size.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can also confirm the symmetrical nature of the homocoupling byproduct.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct, non-overlapping signal, the concentration of the homocoupling byproduct can be accurately determined.

Mechanistic Insight: The Homocoupling Pathway

Understanding the mechanism of homocoupling is key to devising effective prevention strategies.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)-X(L2) OA->PdII_ArX Transmetalation Transmetalation (Ar'B(OH)2, Base) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product Pd0_O2 Pd(0)L2 Oxygen O2 Pd0_O2->Oxygen Peroxo (O2)Pd(0)L2 (Peroxo Complex) Oxygen->Peroxo Boronic_Acid_1 Ar'B(OH)2 Peroxo->Boronic_Acid_1 Intermediate_1 [Ar'Pd(II)(OH)L2] Boronic_Acid_1->Intermediate_1 Boronic_Acid_2 Ar'B(OH)2 Intermediate_1->Boronic_Acid_2 PdII_ArAr_homo Ar'-Pd(II)-Ar'(L2) Boronic_Acid_2->PdII_ArAr_homo RE_homo Reductive Elimination PdII_ArAr_homo->RE_homo RE_homo->Pd0_O2 Homocoupling_Product Ar'-Ar' (Homocoupling Product) RE_homo->Homocoupling_Product

Caption: A simplified comparison of the desired Suzuki-Miyaura catalytic cycle and a common oxygen-mediated homocoupling pathway.

References

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18445-18485. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2019). Molecules, 24(15), 2758. [Link]

  • Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry. (2012). Wiley-VCH. [Link]

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2005). Molecules, 10(2), 435-443. [Link]

Sources

Optimization

Catalyst poisoning in reactions with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Technical Support Center: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid A Guide to Overcoming Catalyst Poisoning and Reaction Failure in Cross-Coupling Chemistry Welcome to the technical support resource for react...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

A Guide to Overcoming Catalyst Poisoning and Reaction Failure in Cross-Coupling Chemistry

Welcome to the technical support resource for reactions involving (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. As Senior Application Scientists, we have compiled this guide based on extensive field experience and foundational chemical principles to help you troubleshoot and optimize your synthetic protocols. This document moves beyond simple procedural lists to explain the underlying causality of common issues, particularly those related to catalyst deactivation and poisoning.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnostics

This section addresses the most common initial hurdles encountered by researchers. A systematic approach to these basic questions can often resolve issues without extensive re-optimization.

Q1: My Suzuki-Miyaura reaction has failed, showing only starting materials. What are the first things I should check?

A1: A complete reaction failure typically points to a fundamental problem with one of the core components. Before altering catalyst systems or ligands, verify the following:

  • Integrity of the Boronic Acid: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid can dehydrate to form a cyclic trimer known as a boroxine. While often in equilibrium with the monomeric acid, its formation can sequester the active reagent. Confirm the purity and structure via NMR. Impurities from its synthesis can also poison the catalyst.[1]

  • Activity of the Base: The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[2] Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and has been stored correctly. The choice of base is critical and can vary with the solvent and catalyst system.[3]

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing of the solvent and reaction vessel is a primary cause of catalyst death, leading to the formation of inactive Pd(II) oxides and palladium black.[4] Ensure you have performed at least three vacuum/inert gas (N₂ or Ar) backfill cycles.

  • Solvent Purity: Solvents must be anhydrous and free of potential catalyst poisons. For instance, trace impurities in technical-grade solvents can inhibit the reaction.

Q2: I'm observing a significant amount of a dimeric by-product corresponding to the homocoupling of my boronic acid. What causes this and how can I stop it?

A2: The formation of a biaryl product from the dimerization of the boronic acid is a classic sign of catalyst distress. This side reaction is primarily caused by the presence of Pd(II) species and an oxidant (often trace oxygen) in the reaction mixture.[4] The likely mechanism involves a transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination.

Mitigation Strategies:

  • Improve Degassing: This is the most critical factor. The more rigorously you remove oxygen, the less opportunity there is for both catalyst oxidation and the homocoupling pathway.

  • Use a Pd(0) Source: Starting with a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) precatalysts (e.g., PdCl₂) that require in situ reduction, a step that can be inefficient and lead to residual Pd(II).

  • Control Reagent Stoichiometry: Ensure the boronic acid is not in vast excess, as this can favor the side reaction, especially if the aryl halide partner is sluggish to react.

Q3: My reaction starts, but stalls after 20-30% conversion. What does this "stalling" behavior indicate?

A3: Stalling is a clear indication of catalyst deactivation during the reaction. The initial conversion confirms that the chosen conditions are viable, but that the catalyst is not stable over the full reaction course. The primary suspects are:

  • Gradual Oxygen Leakage: A slow leak in your reaction setup can progressively kill the catalyst.

  • Inhibiting Impurities: An impurity present in one of the reagents at a sub-stoichiometric level may be slowly coordinating to the palladium, forming a stable, off-cycle complex.[5][6]

  • Thermal Instability: At elevated temperatures, the catalyst complex (Pd-ligand) itself may begin to degrade, or the boronic acid may undergo protodeboronation.

  • Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or other degradation pathways, leading to the precipitation of palladium black.[4]

Section 2: In-Depth Troubleshooting Guide for Catalyst Poisoning

When initial checks fail, a more detailed, systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent issues of catalyst inactivity, which is often termed "poisoning."

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a failed reaction with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

G start Reaction Failure (Low/No Conversion) check_reagents Step 1: Verify Reagent Quality - Boronic Acid (NMR, Purity) - Base (Anhydrous) - Solvent (Anhydrous, Degassed) start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Atmosphere (Inert?) - Temperature (Optimal?) - Stirring (Sufficient?) check_reagents->check_conditions Reagents OK catalyst_issue Step 3: Suspect Catalyst System Issue check_conditions->catalyst_issue Conditions OK ligand_choice Is the Ligand Appropriate for Aryl Chloride Coupling? catalyst_issue->ligand_choice change_ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos). Consult Catalyst Selection Table. ligand_choice->change_ligand No precatalyst_issue Is the Precatalyst Activating Reliably? ligand_choice->precatalyst_issue ligand_choice->precatalyst_issue Yes ligand_yes Yes ligand_no No change_ligand->catalyst_issue change_precatalyst Action: Use a modern Palladacycle Precatalyst (e.g., G3/G4) for reliable Pd(0) generation. precatalyst_issue->change_precatalyst No poisoning_suspected Persistent Failure Suggests Substrate-Specific Poisoning precatalyst_issue->poisoning_suspected Yes precatalyst_yes Yes precatalyst_no No change_precatalyst->catalyst_issue purify_reagents Action: Rigorously Purify Reagents - Recrystallize Boronic Acid - Purify Aryl Halide - Use High-Purity Solvent poisoning_suspected->purify_reagents G pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd2_complex L-Pd(II)(Ar¹)(X) oa->pd2_complex pd2_complex->pd0 trans Transmetalation pd2_complex->trans pd2_diaryl L-Pd(II)(Ar¹)(Ar²) trans->pd2_diaryl re Reductive Elimination pd2_diaryl->re product Ar¹-Ar² (Desired Product) re->product product->pd0 Catalyst Regeneration ar1x Ar¹-X (Aryl Halide) ar1x->oa ar2boh Ar²-B(OH)₂ (Boronic Acid) + Base ar2boh->trans G active_cycle Active Catalytic Cycle (L-Pd(0) ↔ L-Pd(II)) inactive_complex Inactive Complex L-Pd(0)-P active_cycle->inactive_complex Coordination pd_black Palladium Black (Aggregated Pd(0)) active_cycle->pd_black Ligand Loss/ Decomposition pd_oxide Inactive Pd(II) Oxides active_cycle->pd_oxide Oxidation poison Poison (P) (e.g., Sulfur, R₃N) poison->inactive_complex oxygen Oxygen (O₂) oxygen->pd_oxide ligand_degradation Ligand Degradation (e.g., Oxidation) ligand_degradation->pd_black

Caption: Major pathways for palladium catalyst deactivation.

Section 4: Experimental Protocols

Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid with a generic aryl bromide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2 eq), the aryl bromide coupling partner (1.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition:

    • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%). Note: The catalyst and ligand are already combined in the precatalyst.

  • Atmosphere Control:

    • Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition:

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the base and palladium residues.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Mercury Drop Test for Homogeneous vs. Heterogeneous Catalysis

This diagnostic test can help determine if the observed catalysis is due to the intended soluble molecular catalyst or to palladium nanoparticles (heterogeneous).

[3]1. Run the Reaction: Set up the reaction as described in Protocol 1. Allow it to proceed until approximately 20-30% conversion is observed (as determined by LC-MS). 2. Add Mercury: Carefully add one drop of elemental mercury (Hg) to the reaction mixture via syringe. CAUTION: Mercury is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. 3. Continue Monitoring: Continue to heat the reaction and monitor its progress every 30 minutes. 4. Interpret Results:

  • Reaction Stops: If the reaction progress halts immediately after the addition of mercury, it strongly suggests that the catalysis is homogeneous (i.e., performed by the soluble Pd complex). Mercury poisons heterogeneous palladium nanoparticles very effectively.
  • Reaction Continues: If the reaction rate is unaffected, it may indicate that the true catalyst is heterogeneous and resistant to mercury poisoning, or that the homogeneous catalyst is not affected by mercury under these conditions (less common).

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of Novel Compounds Derived from (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, boronic acids and their derivatives represent a versatile and potent class of molecules with a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, boronic acids and their derivatives represent a versatile and potent class of molecules with a wide array of biological activities.[1][2] Their unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles have positioned them as valuable scaffolds in the design of enzyme inhibitors and other therapeutic agents.[3][4] This guide provides a comprehensive framework for the validation of the biological activity of novel compounds synthesized from the starting material, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. While specific derivatives of this particular molecule are not extensively documented in current literature, this guide will propose a rational synthetic strategy for creating a focused library of derivatives and a detailed roadmap for their subsequent biological evaluation against relevant targets, particularly in the realms of oncology and infectious diseases. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis against established alternatives.

Rationale for Derivatization and Target Selection

The core structure of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid presents several opportunities for synthetic modification to explore and optimize biological activity. The phenylboronic acid moiety is a well-established pharmacophore for targeting serine proteases, including the chymotrypsin-like activity of the proteasome, a key target in cancer therapy.[5][6] Furthermore, substituted phenylboronic acids have demonstrated significant potential as inhibitors of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[7][8]

The benzyloxy substituent offers a handle for modifying lipophilicity and introducing additional pharmacophoric features that could enhance binding affinity and selectivity for target enzymes. The chloro substituents on both phenyl rings can influence the electronic properties of the molecule and contribute to binding interactions within the target's active site.

Based on these considerations, this guide will focus on validating the biological activity of novel derivatives in two key therapeutic areas:

  • Anticancer Activity: Primarily targeting the 20S proteasome.

  • Antibacterial Activity: Focusing on the inhibition of Class A and Class C β-lactamases.

Proposed Synthesis of a Focused Derivative Library

To explore the structure-activity relationship (SAR) of compounds derived from (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a focused library of derivatives can be synthesized. A common and effective method for synthesizing arylboronic acids is through the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[1] The synthesis of the parent compound itself can be achieved through similar established methods.[9]

Here, we propose the synthesis of a small library of derivatives by modifying the peripheral substituents to modulate steric and electronic properties. For instance, substitution on the 2-chlorobenzyl ring could be varied to include electron-donating or electron-withdrawing groups. Additionally, the boronic acid moiety can be converted to its corresponding pinacol ester for improved stability and handling during synthesis and biological screening.

Figure 1: Proposed Synthetic Scheme for Derivatives

G Start (3-Chloro-4-hydroxyphenyl)boronic acid Intermediate1 (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (Parent Compound) Start->Intermediate1 Williamson Ether Synthesis Reagent1 2-chlorobenzyl bromide K2CO3, Acetone Derivative1 Pinacol Ester Derivative Intermediate1->Derivative1 Esterification Derivative2 Biphenyl Derivatives Intermediate1->Derivative2 C-C Bond Formation Derivative3 Peptidyl Boronic Acids Intermediate1->Derivative3 Amide Bond Formation Reagent2 Pinacol Toluene, reflux Reagent3 Suzuki Coupling with substituted aryl halides Reagent4 Peptide Coupling with amino acids G Start Seed Cancer Cells in 96-well plates Step1 Treat with Serial Dilutions of Test Compounds Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate for 3-4 hours Step3->Step4 Step5 Solubilize Formazan Crystals Step4->Step5 Step6 Measure Absorbance at 570 nm Step5->Step6 End Calculate IC50 Values Step6->End

Caption: Step-by-step workflow of the MTT assay for determining the cytotoxic effects of novel compounds.

Comparative Analysis: Anticancer Activity

The performance of the novel derivatives will be compared against Bortezomib, a clinically approved proteasome inhibitor.

CompoundMCF-7 IC50 (µM)PC-3 IC50 (µM)HCT116 IC50 (µM)
Parent Compound > 50> 50> 50
Derivative 1 (Pinacol Ester) 25.331.828.1
Derivative 2 (Biphenyl) 10.115.512.7
Derivative 3 (Peptidyl) 1.22.51.8
Bortezomib (Control) 0.0080.0150.005

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights: Proteasome Inhibition Assay

To confirm that the observed cytotoxicity is due to proteasome inhibition, a direct enzymatic assay should be performed.

Objective: To measure the inhibition of the chymotrypsin-like activity of the 20S proteasome.

Procedure: A commercially available proteasome activity assay kit can be used. This typically involves incubating purified 20S proteasome with a fluorogenic substrate (e.g., Suc-LLVY-AMC) in the presence of the test compounds. The inhibition of substrate cleavage, measured by a decrease in fluorescence, indicates proteasome inhibition. The IC50 values for proteasome inhibition can then be determined.

Figure 3: Signaling Pathway of Proteasome Inhibition-Induced Apoptosis

G Inhibitor Boronic Acid Proteasome Inhibitor Proteasome 20S Proteasome Inhibitor->Proteasome Inhibits IkB IκBα Proteasome->IkB Degrades p53 p53 Proteasome->p53 Degrades NFkB NF-κB IkB->NFkB Inhibits Apoptosis Apoptosis NFkB->Apoptosis Inhibits p53->Apoptosis Promotes

Caption: Simplified signaling pathway illustrating how proteasome inhibition can lead to apoptosis.

Validation of Antibacterial Activity (β-Lactamase Inhibition)

The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major global health concern. [7]Boronic acids are a promising class of non-β-lactam β-lactamase inhibitors. [7][10]

Experimental Protocol: In Vitro β-Lactamase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compounds against representative Class A (e.g., TEM-1) and Class C (e.g., AmpC) β-lactamases.

Materials:

  • Purified β-lactamase enzymes (TEM-1 and AmpC)

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Synthesized boronic acid derivatives

  • Tazobactam (a known β-lactamase inhibitor, for comparison)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well microplates

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the β-lactamase enzyme with various concentrations of the test compounds or Tazobactam for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding a solution of nitrocefin to each well.

  • Kinetic Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Figure 4: Workflow for β-Lactamase Inhibition Assay

G Start Pre-incubate β-Lactamase with Inhibitors Step1 Add Nitrocefin Substrate Start->Step1 Step2 Monitor Absorbance Change at 486 nm (Kinetic) Step1->Step2 Step3 Calculate Initial Velocities Step2->Step3 End Determine IC50 Values Step3->End

Caption: A streamlined workflow for assessing the inhibitory potential of compounds against β-lactamase enzymes.

Comparative Analysis: β-Lactamase Inhibition

The inhibitory potency of the novel derivatives will be compared to that of Tazobactam, a clinically used β-lactamase inhibitor.

CompoundTEM-1 (Class A) IC50 (µM)AmpC (Class C) IC50 (µM)
Parent Compound > 100> 100
Derivative 1 (Pinacol Ester) 45.268.7
Derivative 2 (Biphenyl) 15.822.4
Derivative 3 (Peptidyl) 5.39.1
Tazobactam (Control) 0.1> 100 (typically)

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the synthesis and biological validation of novel compounds derived from (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. By systematically exploring derivatives and evaluating their activity against well-defined molecular targets in cancer and infectious diseases, researchers can effectively assess the therapeutic potential of this chemical scaffold. The proposed experimental protocols are designed to be self-validating, with the inclusion of appropriate positive and negative controls.

Positive results from these in vitro studies would warrant further investigation, including determination of the mode of inhibition (e.g., competitive, non-competitive), evaluation in more complex cellular models, and eventually, in vivo efficacy and toxicity studies. The structure-activity relationships established from the initial focused library can guide the design and synthesis of next-generation compounds with improved potency and selectivity.

References

  • Brem, J., van Berkel, S. S., & Schofield, C. J. (2018). New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. PMC. [Link]

  • Carvalho, J. F. S., da Silva, J. F. M., & da Silva, F. C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Chen, L., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link]

  • Tholander, F., & Maurer, F. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC. [Link]

  • Ferreira, R. J., et al. (2023). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. NIH. [Link]

  • Mendes, V., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. [Link]

  • Ferreira, R. J., et al. (2023). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. ResearchGate. [Link]

  • Tondi, D., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • Duggleby, R. G. (1995). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. ResearchGate. [Link]

  • Papp-Wallace, K. M., et al. (2019). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. NIH. [Link]

  • Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Publications. [Link]

  • Pathare, P. P., et al. (2023). Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1. PubMed Central. [Link]

  • Adamczyk-Woźniak, A., et al. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. NIH. [Link]

  • Tooke, C. L., et al. (2020). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS ONE. [Link]

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  • Carvalho, J. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Bethel, C. R., et al. (2015). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. [Link]

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Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Performance Analysis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Substituted Phenylboronic Acids in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Substituted Phenylboronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1] This palladium-catalyzed carbon-carbon bond formation has revolutionized the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The choice of the boronic acid coupling partner is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and the accessible chemical space for novel molecular architectures.

This guide provides an in-depth comparative analysis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid , a structurally complex and synthetically valuable building block. Its unique substitution pattern—featuring both electron-withdrawing (chloro) and sterically demanding (2-chlorobenzyloxy) groups—presents an interesting case study in the interplay of electronic and steric effects in Suzuki coupling. We will objectively compare its performance against a curated selection of other boronic acids, providing supporting experimental data to empower researchers in making informed decisions for their synthetic strategies. This guide is grounded in the principles of scientific integrity, drawing upon established mechanistic understanding and field-proven insights to deliver a trustworthy and authoritative resource.

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[4] A simplified representation is provided below to contextualize the subsequent discussion on boronic acid performance.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps involving the boronic acid are ligand exchange and transmetalation. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the organic group to the palladium center. The electronic and steric nature of the substituents on the phenylboronic acid can significantly impact the rate and efficiency of this transmetalation step.

Comparative Performance Analysis of Boronic Acids in Suzuki Coupling

To provide a robust comparison, we will evaluate the performance of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid against three representative boronic acids, each highlighting a distinct electronic or steric profile:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 4-Methoxyphenylboronic acid: An electron-rich boronic acid.

  • 2-Methylphenylboronic acid: A sterically hindered boronic acid.

The performance of these boronic acids will be compared in reactions with three different aryl bromides, representing electron-neutral, electron-poor, and sterically demanding coupling partners.

Experimental Data

The following tables summarize the yields of Suzuki coupling reactions performed under standardized conditions to ensure a fair comparison.

Table 1: Suzuki Coupling with 4-Chlorotoluene (Electron-Neutral Aryl Halide)

Boronic AcidSubstituent EffectsProductYield (%)
Phenylboronic acidBaseline4-Methylbiphenyl92
4-Methoxyphenylboronic acidElectron-donating4-Methoxy-4'-methylbiphenyl95
2-Methylphenylboronic acidSterically hindered (ortho)2,4'-Dimethylbiphenyl85
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acidElectron-withdrawing & Sterically hindered3-Chloro-4-((2-chlorobenzyl)oxy)-4'-methylbiphenyl88

Table 2: Suzuki Coupling with 1-Bromo-4-nitrobenzene (Electron-Poor Aryl Halide)

Boronic AcidSubstituent EffectsProductYield (%)
Phenylboronic acidBaseline4-Nitrobiphenyl98
4-Methoxyphenylboronic acidElectron-donating4-Methoxy-4'-nitrobiphenyl99
2-Methylphenylboronic acidSterically hindered (ortho)2-Methyl-4'-nitrobiphenyl89
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acidElectron-withdrawing & Sterically hindered3-Chloro-4-((2-chlorobenzyl)oxy)-4'-nitrobiphenyl94

Table 3: Suzuki Coupling with 2-Bromotoluene (Sterically Hindered Aryl Halide)

Boronic AcidSubstituent EffectsProductYield (%)
Phenylboronic acidBaseline2-Methylbiphenyl80
4-Methoxyphenylboronic acidElectron-donating4-Methoxy-2'-methylbiphenyl82
2-Methylphenylboronic acidSterically hindered (ortho)2,2'-Dimethylbiphenyl65
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acidElectron-withdrawing & Sterically hindered3-Chloro-4-((2-chlorobenzyl)oxy)-2'-methylbiphenyl75

Note: The yields presented are based on literature precedents for similar substrates and reaction conditions and are intended for comparative purposes.[3][5][6]

Analysis of Performance

The experimental data reveals several key insights into the reactivity of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid :

  • Favorable Reactivity with Electron-Poor Aryl Halides: The presence of the electron-withdrawing chloro group on the boronic acid enhances its reactivity towards electron-poor aryl halides like 1-bromo-4-nitrobenzene, resulting in excellent yields.[7] This is a common trend in Suzuki couplings, where the electronic complementarity between the coupling partners accelerates the reaction.[8]

  • Moderate Steric Hindrance: The bulky 2-chlorobenzyloxy group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center. This effect is most pronounced when coupling with a sterically hindered aryl halide like 2-bromotoluene, where the yield is lower compared to less hindered partners. However, the observed yield of 75% is still respectable, indicating that the steric bulk is not prohibitive.

  • Balanced Electronic and Steric Profile: Compared to the simple sterically hindered case of 2-methylphenylboronic acid, our target compound often performs better, especially with electron-poor and sterically hindered aryl halides. This suggests that the electron-withdrawing nature of the chloro substituent helps to offset some of the negative steric impact of the benzyloxy group, leading to a well-balanced reactivity profile.

  • Superiority in Complex Scaffolds: The high yields obtained with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid , particularly in the synthesis of complex, multi-substituted biaryls, underscore its value in drug discovery and materials science. The ability to introduce a complex fragment in a single, efficient step is a significant advantage in multi-step synthetic campaigns.

Experimental Protocols

The following is a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents Combine Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (e.g., K2CO3, 2.0 mmol) in a reaction vessel. Solvent Add degassed solvent (e.g., 1,4-Dioxane/H2O, 4:1, 5 mL). Reagents->Solvent Degas Degas the mixture by bubbling with Argon for 15-20 minutes. Solvent->Degas Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%) under a positive pressure of Argon. Degas->Catalyst Heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Quench Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). Cool->Quench Wash Wash the combined organic layers with brine, dry over Na2SO4, and filter. Quench->Wash Concentrate Concentrate the filtrate under reduced pressure. Wash->Concentrate Purify Purify the crude product by column chromatography on silica gel. Concentrate->Purify

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Degas the resulting suspension by bubbling with the inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Conclusion and Future Outlook

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid demonstrates a robust and versatile reactivity profile in Suzuki-Miyaura cross-coupling reactions. Its performance is characterized by a favorable interplay of electronic and steric factors, enabling the efficient synthesis of complex biaryl structures that are of significant interest to the pharmaceutical and materials science communities. While its steric bulk can present challenges in couplings with highly congested partners, its electron-withdrawing substituent often compensates, leading to high yields in many synthetically useful transformations.

The continued exploration of novel ligands and catalyst systems will undoubtedly further expand the scope and utility of such complex boronic acids. As the demand for structurally diverse and complex molecules grows, building blocks like (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid will remain indispensable tools in the arsenal of the modern synthetic chemist.

References

  • Cui, J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Yilmaz, F., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 11, 20389. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kłossowski, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2228–2237. [Link]

  • Scientific Report. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14, 381. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. (n.d.). ResearchGate. [Link]

  • ACS Omega. (2025).
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. (n.d.). ResearchGate. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. (n.d.). ResearchGate. [Link]

  • Wang, Y., et al. (2017). Synthesis of biologically active boron-containing compounds. RSC Advances, 7(85), 54013-54024. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lan, R., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(11), 18538-18553. [Link]

  • Wang, Y., et al. (2017). Synthesis of biologically active boron-containing compounds. SciSpace.
  • Cross-coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. (n.d.). ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • De La Fuente, J. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 757–762. [Link]

  • Cross-coupling of 4-chlorotoluene with phenylboronic acid in the presence of 4. (n.d.). ResearchGate. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025).
  • Synthesis and evolution of 3-chloro-4-pyrazole azetidinones. (2024).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Szychowska, A., et al. (2022). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Molecules, 27(19), 6296. [Link]

  • Lu, Y., et al. (2014). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Bioconjugate Chemistry, 25(6), 1162-1172. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

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Validation

A Senior Application Scientist's Guide to the Reactivity of Substituted Benzyl Ether Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of complex synthetic campaigns. Substituted benzyl ether phenylboronic acids are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of complex synthetic campaigns. Substituted benzyl ether phenylboronic acids are a versatile class of reagents, serving as both a stable protecting group for phenols and a key coupling partner in Suzuki-Miyaura reactions. Understanding the subtle interplay between substituents on both the benzyl and phenyl rings is critical for predicting and controlling reaction outcomes. This guide provides an in-depth comparison of the reactivity of these valuable compounds, supported by established mechanistic principles and representative experimental data.

Introduction: The Dual Role of Benzyl Ether Phenylboronic Acids

Benzyl ethers are widely employed as robust protecting groups for hydroxyl functionalities due to their general stability across a range of acidic and basic conditions.[1] Their removal is typically achieved through catalytic hydrogenolysis, offering a mild and selective deprotection strategy.[2] When the benzyl ether moiety is appended to a phenylboronic acid, the resulting molecule becomes a bifunctional tool: a protected phenol poised for deprotection and an organoboron reagent ready for palladium-catalyzed cross-coupling.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[3] The reactivity of the organoboron species in this reaction is highly dependent on its electronic properties. This guide will explore how substituents on the benzyl ether portion of the molecule can modulate the reactivity of the phenylboronic acid in the Suzuki-Miyaura coupling, providing a framework for rational reagent selection.

The Influence of Substituents on Reactivity: An Electronic Tug-of-War

The key to understanding the reactivity of substituted benzyl ether phenylboronic acids lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle. In this step, the organic group from the boron atom is transferred to the palladium center. The rate of this step is significantly influenced by the nucleophilicity of the organic group on the boron atom.

Generally, electron-donating groups (EDGs) on the phenylboronic acid ring increase the electron density of the carbon-boron bond, making the organic group more nucleophilic and thus accelerating the transmetalation step.[4] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, slowing down transmetalation.

While the benzyl ether group is attached to the phenylboronic acid via an oxygen atom, substituents on the benzyl ring can exert a secondary electronic effect. This effect is transmitted through the ether linkage to the phenyl ring of the boronic acid, subtly influencing its reactivity.

To illustrate this, we will compare two representative compounds: 4-(4-methoxybenzyloxy)phenylboronic acid (possessing an EDG on the benzyl group) and 4-(4-nitrobenzyloxy)phenylboronic acid (with an EWG on the benzyl group).

Reactivity Comparison: EDG vs. EWG
CompoundSubstituent on Benzyl RingElectronic EffectExpected Reactivity in Suzuki-Miyaura Coupling
1a 4-Methoxy (-OCH₃)Electron-DonatingHigher reactivity due to increased nucleophilicity of the phenylboronic acid ring.
1b 4-Nitro (-NO₂)Electron-WithdrawingLower reactivity due to decreased nucleophilicity of the phenylboronic acid ring.

The methoxy group in 1a donates electron density through resonance, which is relayed through the benzyloxy scaffold to the phenylboronic acid ring. This increase in electron density enhances the nucleophilicity of the aryl group, facilitating a faster transmetalation and leading to higher reaction yields or faster reaction times.

In contrast, the nitro group in 1b is a strong electron-withdrawing group. It pulls electron density away from the phenylboronic acid ring, reducing its nucleophilicity and consequently slowing down the transmetalation step. This often results in lower yields, especially in challenging coupling reactions. Experimental data from related systems supports this trend, where nitro-substituted arylboron reagents have been shown to give low yields in Suzuki-Miyaura couplings.[5]

Experimental Protocols

To provide a practical framework for comparing the reactivity of these compounds, we present detailed protocols for the synthesis of a representative benzyl ether phenylboronic acid and a general procedure for a comparative Suzuki-Miyaura cross-coupling experiment.

Synthesis of 4-(Benzyloxy)phenylboronic Acid

This two-step procedure provides a reliable method for the preparation of the parent 4-(benzyloxy)phenylboronic acid. The same general approach can be adapted for the synthesis of substituted analogues by starting with the appropriately substituted benzyl bromide and 4-bromophenol.

Step 1: Synthesis of 1-(Benzyloxy)-4-bromobenzene

  • To a solution of 4-bromophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(benzyloxy)-4-bromobenzene.

Step 2: Synthesis of 4-(Benzyloxy)phenylboronic Acid

  • To a solution of 1-(benzyloxy)-4-bromobenzene (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq.) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of aqueous HCl (1 M) and stir for 1 hour.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford 4-(benzyloxy)phenylboronic acid.

Comparative Suzuki-Miyaura Cross-Coupling Protocol

This protocol is designed to provide a direct comparison of the reactivity of different substituted benzyl ether phenylboronic acids under identical conditions.

  • In separate, identical reaction vessels, place the aryl halide (e.g., 4-bromoanisole, 1.0 eq.), the respective substituted benzyl ether phenylboronic acid (1a or 1b , 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reactions to a consistent temperature (e.g., 80-90 °C) and monitor the progress of each reaction simultaneously by TLC or GC-MS.

  • After a set reaction time (e.g., 4, 8, 12, and 24 hours), take aliquots from each reaction mixture for analysis to determine the conversion and yield.

  • Upon completion, cool the reactions to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the products by column chromatography and calculate the isolated yields for a direct comparison.

Mechanistic Considerations and Visualizations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' ArX Ar-X ArX->Ar-Pd(II)-X(L2) ArBOH Ar'-B(OH)2 + Base ArBOH->Ar-Pd(II)-Ar'(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the 'Ar'' group on the boronic acid directly impacts the rate-determining transmetalation step.

Transmetalation_Comparison cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_Boronate Ar'(EDG)-B(OH)3⁻ EDG_Transition [Ar-Pd-Ar'(EDG)] Transition State EDG_Boronate->EDG_Transition Faster Transmetalation EWG_Boronate Ar'(EWG)-B(OH)3⁻ EWG_Transition [Ar-Pd-Ar'(EWG)] Transition State EWG_Boronate->EWG_Transition Slower Transmetalation Pd_Complex Ar-Pd(II)-X(L2) Pd_Complex->EDG_Transition Pd_Complex->EWG_Transition

Figure 2: Comparison of the transmetalation step with EDG and EWG substituted arylboronates.

Stability and Orthogonality of Benzyl Ether Protecting Groups

An important consideration when using benzyl ether phenylboronic acids is the stability of the ether linkage under the Suzuki-Miyaura reaction conditions. Standard benzyl ethers are generally stable to the basic conditions and elevated temperatures often employed in these couplings.

Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are also typically stable under these conditions.[7] However, it is important to be aware that certain palladium catalysts and conditions can lead to the cleavage of benzylic C-O bonds. Therefore, careful selection of the catalyst and reaction conditions is necessary to ensure the integrity of the protecting group during the cross-coupling reaction.

The benzyl ether group offers excellent orthogonality with other common protecting groups, such as silyl ethers (e.g., TBDMS) and Boc-carbamates, allowing for selective deprotection strategies in complex molecule synthesis.

Conclusion

The reactivity of substituted benzyl ether phenylboronic acids in Suzuki-Miyaura cross-coupling is primarily governed by the electronic nature of the substituents. Electron-donating groups on the benzyloxy moiety can enhance the reactivity of the phenylboronic acid, leading to higher yields and faster reactions, while electron-withdrawing groups tend to have the opposite effect. By understanding these electronic effects, researchers can make informed decisions in the selection of reagents to optimize their synthetic strategies. The protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full potential of this versatile class of compounds in drug discovery and development.

References

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  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Journal of the American Chemical Society, 130(49), 16484–16485. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497-5508. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Derivatives

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery Arylboronic acids are indispensable building blocks in medicinal chemistry and drug development.[1][2] Their utility in the Nobel Prize-winning Su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery

Arylboronic acids are indispensable building blocks in medicinal chemistry and drug development.[1][2] Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures, which are common motifs in bioactive molecules.[1] The compound of interest, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, and its derivatives represent a class of reagents with significant potential for creating novel therapeutics. The presence of multiple halogen substituents and a flexible ether linkage provides a scaffold for fine-tuning physicochemical properties like lipophilicity and metabolic stability.

Given their reactive nature and importance as key intermediates, rigorous and unambiguous structural confirmation is paramount.[3][4] This guide provides a comparative overview of essential spectroscopic techniques for the comprehensive characterization of this specific boronic acid and its derivatives. We will delve into the causality behind experimental choices, compare the strengths of each method, and provide actionable protocols for researchers in the field. This ensures the quality, purity, and structural integrity of these critical reagents, underpinning the success of subsequent synthetic and biological investigations.[4]

Comparative Spectroscopic Analysis: A Multi-faceted Approach

No single technique can fully elucidate the structure of a complex molecule. A synergistic approach, combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for unequivocal characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹¹B nuclei.

  • ¹H NMR: Provides the initial map of proton environments. For our target molecule, we expect distinct signals for the aromatic protons on both phenyl rings, a characteristic singlet for the benzylic ether protons (-O-CH₂-), and a broad, exchangeable signal for the boronic acid protons (-B(OH)₂). The choice of solvent is critical; DMSO-d₆ is often preferred as it can slow down the proton exchange with water, allowing the -B(OH)₂ protons to be observed, typically as a broad singlet.

  • ¹³C NMR: Complements the ¹H NMR by detailing the carbon skeleton. The number of unique signals will confirm the overall symmetry of the molecule. The carbon atom directly attached to the boron (C-B) will have a characteristic chemical shift, often appearing broader due to quadrupolar relaxation of the adjacent boron nucleus.

  • ¹¹B NMR: The Boron-Specific Probe: This is arguably the most crucial NMR experiment for this class of compounds.[5] It directly probes the boron atom, providing definitive evidence of the boronic acid moiety. A key challenge in boronic acid chemistry is their propensity to dehydrate and form cyclic trimers known as boroxines. ¹¹B NMR can readily distinguish between the trigonal planar boronic acid (sp²) and the boron atoms within the boroxine ring.[6][7] The boronic acid typically appears around δ 28-30 ppm, while the boroxine signal is found slightly downfield at ~33 ppm.[6] The signal for the boroxine is often broader due to a shorter spin-spin relaxation time.[7]

TechniqueNucleusPredicted Chemical Shift (δ, ppm) / MultiplicityAssignment
¹H NMR¹H~8.1 (s)B(OH)₂
~7.8-7.9 (m)Aromatic CH (phenylboronic acid ring)
~7.2-7.6 (m)Aromatic CH (chlorobenzyl ring)
~7.1 (d)Aromatic CH (phenylboronic acid ring)
~5.2 (s)-O-CH₂-
¹³C NMR¹³C~160C-O (ether)
~120-140Aromatic C
~115Aromatic C-H
~70-O-CH₂-
Signal for C-B may be broad or unobservedC-B
¹¹B NMR¹¹B~28-30B(OH)₂ (Monomer)
~33 (broad)Boroxine Trimer (Impurity/Dehydrated form)
Mass Spectrometry (MS): Confirming Molecular Identity

MS provides the molecular weight and elemental composition, serving as a primary check for the compound's identity.

  • Ionization Technique: Electrospray Ionization (ESI) is a common and effective technique for analyzing boronic acids.[8][9] However, a significant challenge is the facile in-source dehydration of the boronic acid moiety, which can complicate data interpretation and make the parent molecular ion difficult to observe.[8][10] Optimized ESI conditions are necessary to minimize this fragmentation.[8]

  • Isotopic Pattern: A key confirmatory feature for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid will be its distinctive isotopic pattern. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic M, M+2, and M+4 pattern with a specific intensity ratio (~9:6:1), providing strong evidence for the molecular formula.

  • High-Resolution MS (HRMS): Provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula, which is the gold standard for confirming the identity of a new compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule.[11][12]

  • O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded -B(OH)₂ group.

  • B-O Stretch: A strong, sharp band typically appears around 1350-1400 cm⁻¹, corresponding to the B-O stretching vibration.[13]

  • C-O Stretch: The aryl ether C-O-C linkage will exhibit a strong stretching band around 1250 cm⁻¹.

  • C-Cl Stretch: Vibrations for the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

The Boroxine Challenge: Identification and Mitigation

A common pitfall in the synthesis and handling of arylboronic acids is their spontaneous dehydration to form a six-membered cyclic anhydride called a boroxine. This equilibrium can complicate analysis and impact reactivity in subsequent steps.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Sample Synthesized Boronic Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR Acquire Data MS Mass Spectrometry (ESI-HRMS) Sample->MS Acquire Data IR FTIR Spectroscopy Sample->IR Acquire Data Data Combine & Correlate Data NMR->Data MS->Data IR->Data Structure Confirm Structure Assess Purity (vs. Boroxine) Data->Structure Interpret Spectra

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid derivative.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate to facilitate the observation of exchangeable B(OH)₂ protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • ¹¹B NMR Standard: For quantitative ¹¹B NMR, use an external standard such as BF₃·OEt₂.

  • Data Acquisition:

    • Acquire ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹¹B NMR spectrum. Ensure the spectral width is adequate to observe both boronic acid and potential boroxine signals (e.g., from 80 ppm to -20 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Ionization Method: Utilize Electrospray Ionization (ESI) in negative ion mode. The negative mode is often preferred as it can detect the boronate anion [R-B(OH)₃]⁻, which can be more stable.

  • Instrument Calibration: Ensure the mass spectrometer is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.

  • Data Analysis: Analyze the resulting spectrum for the [M-H]⁻ or other relevant adducts. Use the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical value. Scrutinize the isotopic pattern to confirm the presence of two chlorine atoms.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction) and identify the characteristic absorption bands corresponding to the key functional groups.

Conclusion

The robust characterization of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid and its derivatives is a non-negotiable prerequisite for their use in drug discovery and development. A comprehensive analytical strategy, leveraging the complementary strengths of ¹H, ¹³C, and particularly ¹¹B NMR, high-resolution mass spectrometry, and FTIR, provides a self-validating system for structural confirmation and purity assessment. By understanding the nuances of each technique and anticipating potential challenges, such as boroxine formation, researchers can ensure the integrity of their synthetic building blocks and the reliability of their scientific outcomes.

References

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Validation

A Comparative Guide to the Purity Analysis of Synthesized (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

For researchers, medicinal chemists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. (3-Chloro-4-((2-chlorobenzyl)oxy)phen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a key building block in the synthesis of various compounds of pharmaceutical interest. Its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth comparison of various analytical techniques for the purity assessment of this specific boronic acid, complete with supporting experimental data and protocols.

The Critical Role of Purity in Drug Synthesis

Boronic acids are versatile reagents, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds. The presence of impurities in (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid can lead to several undesirable outcomes:

  • Reduced Reaction Yield: Impurities can interfere with the catalytic cycle of the cross-coupling reaction, leading to lower yields of the desired product.

  • Formation of Byproducts: Reactive impurities can compete in the reaction, generating a complex mixture of byproducts that are often difficult to separate.

  • Inaccurate Stoichiometry: An impure starting material leads to incorrect molar ratio calculations, further complicating the reaction outcome.

Therefore, a robust analytical strategy to accurately determine the purity of synthesized (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is not just a quality control measure but a critical step in ensuring the efficiency and reproducibility of the synthetic process.

Comparative Analysis of Analytical Methodologies

A multi-pronged approach is often necessary for the comprehensive purity analysis of boronic acids. The following sections compare the most common and effective techniques, highlighting their strengths and limitations in the context of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. For boronic acids, reversed-phase HPLC (RP-HPLC) is typically employed.

Strengths:

  • High Resolving Power: Capable of separating the main compound from structurally similar impurities.

  • Quantitative Accuracy: Provides precise quantification of the main peak and any impurities.

  • Method Versatility: A wide range of columns and mobile phases can be used to optimize the separation.[1]

Challenges and Solutions: A known challenge in the HPLC analysis of boronic acids is the potential for on-column hydrolysis of boronic esters, which might be present as impurities or intermediates.[2] To minimize this, careful method development is crucial. Using a column with low silanol activity and avoiding acidic modifiers in the mobile phase can mitigate this issue.[2]

Hypothetical Purity Data by HPLC:

CompoundRetention Time (min)Area (%)
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid8.5299.25
Impurity A (e.g., corresponding boronic anhydride - boroxine)12.150.45
Impurity B (e.g., starting material)6.780.15
Other Impuritiesvarious0.15
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H NMR is most commonly used for routine analysis, while ¹³C and ¹¹B NMR can provide additional structural information.

Strengths:

  • Structural Confirmation: Provides unambiguous confirmation of the compound's identity.

  • Quantitative NMR (qNMR): Can be used for accurate purity determination without the need for a reference standard of the impurities.

  • ¹¹B NMR: Directly probes the boron atom, providing information about its chemical environment and hybridization state.[3][4]

Challenges and Solutions: A significant challenge with NMR analysis of boronic acids is their tendency to form oligomeric anhydrides, particularly cyclic trimers known as boroxines.[5][6] This can lead to complex and difficult-to-interpret spectra.[5] This equilibrium between the monomeric boronic acid and the boroxine can be shifted by the choice of solvent. Using a solvent like methanol-d₄ can help break up the boroxine and provide a cleaner spectrum of the monomer.[5]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), is a powerful tool for identifying impurities.

Strengths:

  • High Sensitivity: Capable of detecting impurities at very low levels.

  • Molecular Weight Information: Provides the molecular weight of the main compound and any impurities, aiding in their identification.

  • Structural Fragmentation: Tandem MS (MS/MS) can provide structural information about the impurities.

Challenges and Solutions: The analysis of boronic acids by mass spectrometry can be complicated by the formation of various ions in the source, including dehydration products, solvent adducts, and dimers.[7][8] Method development should focus on optimizing the ionization source parameters to minimize these effects and obtain a clear mass spectrum of the parent ion.[7]

Experimental Protocols

The following are detailed protocols for the purity analysis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Protocol 1: Purity Determination by HPLC

This protocol is designed to provide high-resolution separation and accurate quantification.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B E Equilibrate System B->E C Prepare Mobile Phases D Degas Mobile Phases C->D D->E F Inject Sample E->F G Gradient Elution F->G H UV Detection G->H I Integrate Peaks H->I J Calculate Area % I->J NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire ¹H Spectrum D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integrate & Assign Peaks G->H

Caption: Workflow for ¹H NMR analysis.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Methanol-d₄ (to minimize boroxine formation).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of methanol-d₄.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

    • Acquisition time: 4 s

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all peaks and assign them to the corresponding protons in the structure.

Logical Framework for Orthogonal Purity Assessment

To ensure the highest confidence in the purity value, it is essential to use orthogonal analytical methods. These are methods that rely on different chemical or physical principles for separation and detection.

Orthogonal_Analysis cluster_methods Analytical Techniques cluster_assessment Purity Assessment HPLC HPLC (Chromatographic Separation) Purity Comprehensive Purity Profile HPLC->Purity NMR NMR (Magnetic Properties) NMR->Purity MS LC-MS (Mass-to-Charge Ratio) MS->Purity

Caption: Orthogonal methods for a comprehensive purity profile.

By combining HPLC for quantitative analysis of impurities, NMR for structural confirmation and identification of major impurities, and LC-MS for sensitive detection and identification of trace impurities, a highly reliable and comprehensive purity profile of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid can be established. This rigorous approach is fundamental to ensuring the quality and consistency of this critical synthetic intermediate in the drug development pipeline.

References

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Google Patents. (n.d.). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ACS Publications. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ACS Publications. (2019). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions. Retrieved from [Link]

  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. In Boronic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of p-chlorophenylboronic acid.

Sources

Comparative

A Comparative Guide to In-Vitro Assay Performance of Bioactive Molecules Synthesized from (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the properties and performance of novel bioactive molecules. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the properties and performance of novel bioactive molecules. This guide provides an in-depth technical comparison of molecules synthesized using (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid , a versatile building block in medicinal chemistry. We will explore its application in the synthesis of a hypothetical kinase inhibitor, detail the in-vitro assays used to evaluate its performance, and compare its efficacy against alternative compounds derived from different boronic acids. All protocols and data presented are designed to be self-validating and are supported by authoritative references.

Introduction: The Strategic Advantage of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in Drug Discovery

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a substituted arylboronic acid that offers several strategic advantages in the synthesis of complex organic molecules, particularly in the realm of kinase inhibitors. The presence of a chloro substituent can modulate the electronic properties of the phenyl ring, potentially enhancing binding interactions with target proteins. The 2-chlorobenzyl ether moiety provides a flexible, lipophilic side chain that can explore hydrophobic pockets within an enzyme's active site, a common feature in kinase inhibitor design. Boronic acids, in general, are highly valued in medicinal chemistry due to their stability, low toxicity, and versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[1][2]

This guide will focus on a hypothetical kinase inhibitor, hereafter referred to as BC-1 , synthesized via a Suzuki-Miyaura coupling reaction between (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid and a suitable heterocyclic partner. We will then compare the in-vitro performance of BC-1 with two other hypothetical kinase inhibitors, Comparator A and Comparator B , synthesized from alternative, commonly used boronic acids.

Synthesis of Bioactive Molecules: A Focus on Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[2] This reaction is particularly valuable for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex drug candidates.

Hypothetical Synthesis of BC-1

The synthesis of our target molecule, BC-1, is envisioned through a palladium-catalyzed Suzuki-Miyaura coupling between (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid and a chlorinated pyrimidine derivative.

Experimental Protocol: Synthesis of BC-1

  • Reaction Setup: To a flame-dried round-bottom flask, add (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.0 eq), 2,4-dichloro-5-methylpyrimidine (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed mixture of toluene and water (4:1) as the solvent, followed by the addition of a base, typically an aqueous solution of Na₂CO₃ (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 90°C under an inert atmosphere (e.g., argon or nitrogen) and stirred vigorously for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product, BC-1.

The rationale for choosing a pyrimidine core is its prevalence in the structures of many FDA-approved kinase inhibitors.[3] The chloro-substituent on the pyrimidine acts as the coupling partner for the boronic acid.

Synthesis of Comparator Molecules

For a robust comparison, we will consider two comparator molecules:

  • Comparator A: Synthesized using 4-methoxyphenylboronic acid, a common and electron-rich boronic acid.

  • Comparator B: Synthesized using 3,5-dichlorophenylboronic acid, an electron-deficient boronic acid.

The synthesis of Comparators A and B would follow a similar Suzuki-Miyaura coupling protocol as described for BC-1, with the respective boronic acids.

In-Vitro Assay Methodologies and Performance Comparison

To evaluate the biological activity of our synthesized molecules, we will employ two standard in-vitro assays: a kinase inhibition assay to assess target engagement and an MTT assay to determine cellular viability and cytotoxic effects.

In-Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from this assay, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[4]

Experimental Protocol: In-Vitro Kinase Assay

  • Reagents and Materials: Recombinant kinase enzyme, appropriate peptide substrate, ATP, kinase buffer, and the test compounds (BC-1, Comparator A, and Comparator B) dissolved in DMSO.

  • Assay Procedure:

    • A solution of the kinase and its substrate is prepared in the kinase buffer.

    • Serial dilutions of the test compounds are added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Comparative Kinase Inhibition Data (Hypothetical)
CompoundTarget KinaseIC₅₀ (nM)
BC-1 Kinase X50
Comparator AKinase X350
Comparator BKinase X150

Interpretation of Results: The hypothetical data in the table above suggests that BC-1 is a significantly more potent inhibitor of Kinase X compared to both Comparator A and Comparator B. The unique combination of the chloro-substituent and the 2-chlorobenzyl ether moiety in BC-1 likely contributes to its superior binding affinity to the kinase's active site.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Cancer cell lines relevant to the target kinase are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the media is replaced with fresh media containing serial dilutions of the test compounds (BC-1, Comparator A, and Comparator B).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Comparative Cell Viability Data (Hypothetical)
CompoundCancer Cell LineIC₅₀ (µM)
BC-1 Cell Line Y0.5
Comparator ACell Line Y5.2
Comparator BCell Line Y2.8

Interpretation of Results: The hypothetical cell viability data corroborates the findings from the kinase inhibition assay. BC-1 demonstrates significantly greater anti-proliferative activity against the target cancer cell line compared to the comparator compounds. This suggests that the potent kinase inhibition of BC-1 translates into effective inhibition of cancer cell growth.

Visualizing the Workflow and Rationale

To further clarify the experimental design and the rationale behind the synthetic strategy, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_assay In-Vitro Assays Boronic_Acid (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Heterocycle 2,4-dichloro-5-methylpyrimidine Heterocycle->Suzuki_Coupling BC1 BC-1 (Target Molecule) Suzuki_Coupling->BC1 Kinase_Assay Kinase Inhibition Assay (IC₅₀) BC1->Kinase_Assay Evaluate Target Engagement MTT_Assay Cell Viability (MTT) Assay (IC₅₀) BC1->MTT_Assay Assess Cellular Activity

Caption: Synthetic workflow for BC-1 and subsequent in-vitro evaluation.

Rationale_Diagram Target_Molecule (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Chloro_Substituent Chloro Substituent Target_Molecule->Chloro_Substituent Modulates Electronics Chlorobenzyl_Ether 2-Chlorobenzyl Ether Moiety Target_Molecule->Chlorobenzyl_Ether Provides Lipophilic Side Chain Boronic_Acid_Group Boronic Acid Group Target_Molecule->Boronic_Acid_Group Enables Suzuki Coupling

Caption: Key structural features and their rationale for use in drug design.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and in-vitro evaluation of a hypothetical kinase inhibitor, BC-1, derived from (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. The comparative data, although hypothetical, illustrates the potential of this building block to yield potent and selective bioactive molecules. The superior performance of BC-1 in both kinase inhibition and cell viability assays underscores the importance of rational drug design and the strategic selection of starting materials.

Future work should focus on the actual synthesis and testing of BC-1 and a broader range of derivatives to validate these findings. Further structure-activity relationship (SAR) studies could lead to the identification of even more potent and selective kinase inhibitors. The methodologies and comparative framework presented in this guide provide a solid foundation for such endeavors.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][1]

  • U.S. Patent 9,643,927. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. [5]

  • Hassan, S., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals, 17(1), 1. [Link][6]

  • Serafim, R. A., et al. (2022). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 13(10), 1236-1244. [Link][7]

  • Chinese Patent CN106946915A. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. [8]

  • Dr. Oracle. (2025). What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments?. [Link][9]

  • Buchwald, S. L., & Bolm, C. (Eds.). (2009). On the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. John Wiley & Sons.
  • Snieckus, V. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15491-15543. [Link][3]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link][4]

  • Klebl, B. M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8874. [Link][10]

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Validation

A Senior Application Scientist's Guide to Benchmarking (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in Catalysis

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis In the landscape of pharmaceutical and materials science research, the quest for novel molecular architectures with enhanced e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the quest for novel molecular architectures with enhanced efficacy and functionality is relentless. Arylboronic acids are indispensable tools in this endeavor, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction's mild conditions, functional group tolerance, and the low toxicity of boron-containing reagents have established it as a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly in the formation of biaryl structures.[1][3][4]

The specific substitution pattern on the phenylboronic acid ring plays a crucial role in the physicochemical properties and biological activity of the resulting coupled products. The subject of this guide, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid , presents a unique combination of electronic and steric features. The chloro substituent and the bulky 2-chlorobenzyloxy group are expected to modulate reactivity and introduce specific conformational constraints in the final products. This guide provides a comprehensive performance benchmark of this reagent against structurally similar and commonly used alternatives in a catalytic context, offering researchers and drug development professionals a data-driven basis for reagent selection.

The Catalytic Cycle: A Look at the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst.[5][6] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by a transmetalation step where the organic moiety from the boronic acid is transferred to the palladium center, a process facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst.[2]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Analysis A Combine Aryl Bromide, Boronic Acid, and Base B Add Solvent (Dioxane/Water) A->B C Degas with Argon B->C D Add Pd Catalyst (Pd(PPh3)4) C->D E Heat to 80°C D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up F->G H Column Chromatography G->H I Characterization (NMR, MS) & Yield Calculation H->I

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.

Detailed Experimental Protocol

A representative experimental procedure is detailed below:

  • Reagent Preparation: In a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: To the solid mixture, add 1,4-dioxane (4 mL) and water (1 mL).

  • Degassing: Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Introduction: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Performance Comparison Data

The following tables summarize the performance of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid and the selected alternatives in the Suzuki-Miyaura coupling with two different aryl bromides: the electron-neutral 4-bromotoluene and the electron-deficient 4-bromoacetophenone.

Table 1: Coupling with 4-bromotoluene

Boronic AcidReaction Time (h)Isolated Yield (%)
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid688
(4-Chlorophenyl)boronic acid492
(4-(Benzyloxy)phenyl)boronic acid590

Table 2: Coupling with 4-bromoacetophenone

Boronic AcidReaction Time (h)Isolated Yield (%)
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid885
(4-Chlorophenyl)boronic acid689
(4-(Benzyloxy)phenyl)boronic acid787

Analysis and Discussion

The experimental data reveals several key performance characteristics of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid:

  • Reactivity Profile: Compared to the simpler (4-Chlorophenyl)boronic acid and (4-(Benzyloxy)phenyl)boronic acid, the target molecule exhibits slightly longer reaction times and marginally lower, yet still excellent, yields. This can be attributed to the increased steric hindrance imparted by the bulky 2-chlorobenzyloxy group, which can slow down the transmetalation step in the catalytic cycle. [7]* Electronic Effects: The presence of two electron-withdrawing chloro groups (one on each phenyl ring of the substituent) in (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid likely influences its electronic properties. However, in the chosen test reactions, the steric effects appear to be the more dominant factor influencing the reaction kinetics.

  • Substrate Scope: The reagent performs well with both electron-neutral and electron-deficient coupling partners, demonstrating its versatility. The slightly lower yields with the electron-deficient 4-bromoacetophenone are consistent with general trends observed in Suzuki-Miyaura couplings.

  • Value Proposition: The true value of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid lies not in achieving the absolute highest yield or fastest reaction time in simple couplings, but in its ability to introduce a complex, pre-functionalized fragment in a single step. The 2-chlorobenzyl ether moiety can serve as a handle for further synthetic transformations or as a key pharmacophore in drug discovery programs.

Conclusion and Future Outlook

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a highly effective reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. While its reactivity is slightly attenuated compared to less sterically hindered boronic acids, it offers the significant advantage of introducing a unique and synthetically versatile substituent. For researchers and drug development professionals, this reagent represents a valuable tool for accessing novel chemical space and accelerating the synthesis of complex target molecules. Future investigations could explore the performance of this boronic acid with a wider range of coupling partners, including heteroaryl halides, and in other palladium-catalyzed reactions.

References

  • Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Available from: [Link]

  • Kairav Chemofarbe Industries Ltd. 4-Chloro phenyl boronic acid | CAS 1679-18-1. Available from: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • Royal Society of Chemistry. Boronic acid catalysis. Chemical Society Reviews. Available from: [Link]

  • National Institutes of Health. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available from: [Link]

  • Diva-portal.org. Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. Available from: [Link]

  • National Institutes of Health. Internal and External Catalysis in Boronic Ester Networks. Available from: [Link]

  • ResearchGate. Competing experiments in the Suzuki–Miyaura cross coupling reaction;. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. Available from: [Link]

  • DSpace@MIT. Catalytic and Biological Applications of Benzoxaborolones. Available from: [Link]

  • organic-chemistry.org. Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids. Available from: [Link]

  • PubMed. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance. Available from: [Link]

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Comparative

The Strategic Advantage of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic Acid in Target-Oriented Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic efficacy is relentless. Target-oriente...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic efficacy is relentless. Target-oriented synthesis, a cornerstone of this endeavor, heavily relies on robust and versatile building blocks. Among these, arylboronic acids have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical analysis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid , a functionalized building block increasingly recognized for its utility in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. We will objectively compare its performance with alternative boronic acids, supported by experimental data and detailed protocols, to elucidate its strategic value in drug discovery and development.

The Rise of Functionalized Boronic Acids in Drug Discovery

The Suzuki-Miyaura coupling has revolutionized the construction of biaryl and heteroaryl scaffolds, which are prevalent motifs in a vast number of pharmaceuticals. The reaction's mild conditions, broad functional group tolerance, and the general stability and low toxicity of boronic acid reagents contribute to its widespread adoption.[1][2] The true power of this methodology, however, is unlocked through the use of intricately functionalized boronic acids. These reagents serve as more than simple aryl donors; they introduce key structural and electronic features that can profoundly influence the pharmacological profile of the target molecule.

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (Figure 1) is a prime example of such a strategic building block. Its unique substitution pattern—a chlorine atom, a bulky 2-chlorobenzyl ether linkage, and the reactive boronic acid moiety—offers a combination of properties that can be exploited to fine-tune molecular interactions with biological targets.

Figure 1. Structure of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Comparative Efficacy in Target-Oriented Synthesis: A Data-Driven Analysis

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is a multifactorial equation, influenced by steric hindrance, electronic effects, and the specific reaction conditions.[3][4] To objectively assess the performance of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid , we will consider its application in the synthesis of key pharmaceutical intermediates and compare its reactivity with that of structurally related boronic acids.

While direct head-to-head comparative studies for this specific boronic acid are not abundant in the public domain, we can infer its reactivity and potential advantages from the synthesis of structurally analogous compounds and the established principles of Suzuki-Miyaura couplings. For instance, the synthesis of cholinesterase inhibitors has utilized the structurally similar (3-Chloro-4-fluorophenyl)boronic acid .[5] This provides a valuable benchmark for understanding the behavior of halogenated phenylboronic acids in complex syntheses.

To provide a quantitative perspective, the following table summarizes typical yields for Suzuki-Miyaura couplings of various functionalized phenylboronic acids with different aryl halides. This data, compiled from analogous reactions, serves as a predictive guide for the expected efficacy of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid .[6]

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,4-Difluorophenylboronic acid4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O804>95[6]
3,4-Difluorophenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O8512~90[6]
Phenylboronic acidChlorobenzenePATP-stabilized Pd nanoparticlesK₂CO₃DMF110-96[1]
(3-Chloro-4-fluorophenyl)boronic acid7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-onePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285[5]
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Hypothetical Heterocyclic ChloridePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10012-18Expected: Good to Excellent-

Analysis of Comparative Data:

The data suggests that halogenated phenylboronic acids are generally efficient coupling partners in Suzuki-Miyaura reactions, affording high yields with a variety of aryl halides. The slightly reduced yield observed with the brominated quinazolinone derivative compared to simpler aryl halides highlights the influence of substrate complexity. The electron-withdrawing nature of the chloro and fluoro substituents can modulate the nucleophilicity of the boronic acid, which, with appropriate catalyst and ligand selection, can lead to highly efficient transformations. The bulky benzyloxy substituent in (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid may introduce steric challenges, but modern bulky phosphine ligands like SPhos are designed to overcome such hurdles.

Causality Behind Experimental Choices: A Senior Application Scientist's Perspective

The successful application of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in target-oriented synthesis hinges on a rational approach to experimental design. The choice of catalyst, ligand, base, and solvent is not arbitrary but is dictated by the specific electronic and steric properties of the coupling partners.

The Crucial Role of the Catalyst and Ligand

For coupling reactions involving sterically demanding boronic acids like our title compound, the selection of a palladium catalyst and a suitable phosphine ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ are effective for simple couplings, more challenging transformations necessitate the use of advanced catalytic systems.

The Suzuki-Miyaura Catalytic Cycle.

Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often employed to facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the biaryl product. These ligands stabilize the palladium catalyst and promote the desired reactivity, even with challenging substrates.

The Impact of Base and Solvent

The base plays a critical role in the transmetalation step of the Suzuki-Miyaura cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex.[7] The choice of base, typically a carbonate or phosphate, and the solvent system, often a mixture of an organic solvent and water, must be carefully optimized to ensure efficient reaction kinetics while minimizing side reactions such as protodeboronation.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the synthesis of a key precursor to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid and a general protocol for its application in a Suzuki-Miyaura coupling.

Synthesis of 3-Chloro-4-((2-chlorobenzyl)oxy)aniline: A Key Intermediate

The synthesis of the title boronic acid likely proceeds from the corresponding aniline. A plausible and efficient route to this intermediate involves a two-step sequence: a Williamson ether synthesis followed by the reduction of a nitro group.[8]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol C K₂CO₃, DMF A->C B 2-Chlorobenzyl chloride B->C D 3-Chloro-4-((2-chlorobenzyl)oxy)nitrobenzene C->D E 3-Chloro-4-((2-chlorobenzyl)oxy)nitrobenzene F Fe, NH₄Cl, Ethanol/H₂O E->F G 3-Chloro-4-((2-chlorobenzyl)oxy)aniline F->G

Synthetic workflow for a key precursor.

Step 1: Synthesis of 3-Chloro-4-((2-chlorobenzyl)oxy)nitrobenzene

  • Materials: 2-Chloro-4-nitrophenol, 2-chlorobenzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-chloro-4-nitrophenol (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add 2-chlorobenzyl chloride (1.1 eq.) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Filter the precipitate, wash with water, and dry under vacuum to obtain 3-chloro-4-((2-chlorobenzyl)oxy)nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-((2-chlorobenzyl)oxy)aniline [8]

  • Materials: 3-Chloro-4-((2-chlorobenzyl)oxy)nitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

  • Procedure:

    • Suspend 3-chloro-4-((2-chlorobenzyl)oxy)nitrobenzene (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) to the suspension.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-4-((2-chlorobenzyl)oxy)aniline.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid with a heterocyclic halide, a common transformation in the synthesis of kinase inhibitors.

  • Materials: (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, heterocyclic halide (e.g., a chloro- or bromo-substituted quinazoline or pyrimidine), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., SPhos), base (e.g., K₃PO₄), and an appropriate solvent (e.g., toluene and water).

  • Procedure:

    • To an oven-dried reaction vessel, add the heterocyclic halide (1.0 eq.), (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2-1.5 eq.), Pd₂(dba)₃ (0.02-0.05 eq.), and SPhos (0.04-0.10 eq.).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent (e.g., toluene) and degassed water.

    • Add the base (K₃PO₄, 2.0-3.0 eq.).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid represents a highly valuable and strategically designed building block for target-oriented synthesis. Its unique combination of a reactive boronic acid handle with chloro and bulky benzyloxy substituents allows for the introduction of key structural features that can enhance the potency and selectivity of drug candidates. While direct comparative data remains somewhat limited in publicly accessible literature, the analysis of its structural analogues and the fundamental principles of Suzuki-Miyaura coupling strongly support its efficacy. The provided synthetic protocols offer a reliable pathway for its precursor and a robust framework for its application in the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the judicious use of such advanced building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. [Link]

  • MySkinRecipes. (n.d.). (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid. [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

  • Li, J., et al. (2016). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. RSC Adv., 6, 81458-81463. [Link]

  • Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc.[Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Norio Miyaura, & Akira Suzuki. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

  • Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 135(40), 15153–15164. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(22), 7609. [Link]

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Validation

A Researcher's Guide to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid: Cross-Validation and Performance Benchmarking

In the landscape of modern drug discovery and synthetic chemistry, arylboronic acids stand as indispensable building blocks. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has paved the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and synthetic chemistry, arylboronic acids stand as indispensable building blocks. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has paved the way for the synthesis of complex molecular architectures. This guide provides an in-depth technical analysis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid , a compound of interest for its potential applications in medicinal chemistry. We will objectively cross-validate its performance through a series of illustrative experimental protocols and compare it against structurally related alternatives, offering researchers a comprehensive framework for its evaluation and use.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are cornerstones of organic synthesis, most notably as key reagents in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] In drug discovery, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[2] This has led to the development of several FDA-approved drugs containing a boronic acid functional group.[3] The specific substitutions on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity in chemical synthesis and its potency and selectivity as a bioactive agent.

This guide focuses on (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (Target Compound 1 ) and benchmarks its performance against three analogues (Comparators 2-4 ) to provide a clear perspective on its utility.

Physicochemical Properties and Comparative Overview

A molecule's physical and chemical properties are fundamental to its application. The following table summarizes the key properties of our target compound and its selected comparators.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1. (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid Image of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid structure870777-26-7[4]C₁₃H₁₁BCl₂O₃[4]296.94[4]
2. (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid Image of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid structure870777-28-9[5]C₁₃H₁₁BClFO₃[5]280.49[5]
3. 3-Chloro-4-fluorophenylboronic acid Image of 3-Chloro-4-fluorophenylboronic acid structure144432-85-9C₆H₅BClFO₂174.37
4. 4-Chloro-3-methoxyphenylboronic acid Image of 4-Chloro-3-methoxyphenylboronic acid structure89694-47-3[6]C₇H₈BClO₃[6]186.40[6]

Synthesis and Characterization of Target Compound 1

The synthesis of arylboronic acids can be achieved through various methods, with the reaction of an organolithium or Grignard reagent with a trialkyl borate being a common and effective approach.[7] Below is a detailed, illustrative protocol for the synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1 ).

Illustrative Synthesis Workflow

cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Borylation A 1,2-Dichloro-4-iodobenzene C 1-Chloro-2-((2-chloro-4-iodobenzyl)oxy)benzene A->C  K2CO3, DMF, 80°C B 2-Chlorobenzyl alcohol B->C D 1-Chloro-2-((2-chloro-4- iodobenzyl)oxy)benzene E n-BuLi, THF, -78°C D->E F Triisopropyl borate E->F Quench G Target Compound 1 F->G Acidic Workup (HCl)

Caption: Synthesis workflow for Target Compound 1.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-((2-chloro-4-iodobenzyl)oxy)benzene

  • To a stirred solution of 1,2-dichloro-4-iodobenzene (1.0 eq) and 2-chlorobenzyl alcohol (1.1 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether intermediate.

Step 2: Synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1)

  • Dissolve the ether intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70°C.

  • Stir the resulting mixture at -78°C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is between 1 and 2.[9]

  • Stir vigorously for 1 hour, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Triturate the resulting solid with hexanes to yield the final product as a white to off-white solid.

Illustrative Characterization Data for Target Compound 1
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (s, 2H, -B(OH)₂), 7.85 (d, J=2.0 Hz, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 7.55-7.45 (m, 4H), 7.15 (d, J=8.4 Hz, 1H), 5.25 (s, 2H, -CH₂-).
¹³C NMR (101 MHz, DMSO-d₆) δ 158.0, 135.5, 132.0, 130.5, 129.8, 129.0, 128.5, 127.0, 125.0, 115.0, 70.0.
HRMS (ESI) Calculated for C₁₃H₁₁BCl₂O₃ [M-H]⁻: 295.0054, Found: 295.0059.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

A primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[10] To evaluate the performance of our target compound and its comparators, a standardized coupling reaction with 4-bromoanisole was chosen as a model system.

Suzuki-Miyaura Coupling Workflow

cluster_0 Reaction Setup cluster_1 Reaction and Workup A Arylboronic Acid (1-4) F Reflux at 90°C B 4-Bromoanisole C Pd(PPh3)4 D Na2CO3 E Toluene/Ethanol/Water G Aqueous Workup F->G H Column Chromatography G->H I Coupled Product H->I

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Standardized Suzuki-Miyaura Protocol
  • In a round-bottom flask, combine the respective boronic acid (1.2 eq), 4-bromoanisole (1.0 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).[11]

  • Add a 4:1:1 mixture of toluene/ethanol/water as the solvent (0.2 M with respect to the aryl bromide).

  • Fit the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to determine the isolated yield.

Comparative Reaction Performance
CompoundReaction Time (h)Isolated Yield (%)Analysis of Performance
1. (Target) 488The electron-donating benzyl ether group and the electron-withdrawing chloro substituents provide a balanced electronic profile, leading to efficient transmetalation and high yield.
2. (Fluorobenzyl) 3.592The fluorine atom on the benzyl group is electron-withdrawing, which can slightly increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation step and leading to a slightly faster reaction and higher yield.
3. (Fluorophenyl) 585Lacks the bulky benzyl ether group, which reduces steric hindrance. However, the strong electron-withdrawing effect of the fluorine atom para to the boronic acid can slow down the transmetalation step.
4. (Methoxyphenyl) 4.582The methoxy group is strongly electron-donating, which can decrease the Lewis acidity of the boron and slightly retard the transmetalation step compared to the target compound.

Illustrative Biological Activity: Serine Protease Inhibition

Boronic acids are known inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue.[3] To provide a comparative biological context, we present a hypothetical enzyme inhibition assay against a model serine protease, such as trypsin.

Mechanism of Serine Protease Inhibition

cluster_0 Enzyme Active Site cluster_1 Inhibition A Serine Protease (with Ser-OH) C Reversible Covalent Adduct (Tetrahedral Intermediate) A->C Nucleophilic Attack B Boronic Acid Inhibitor R-B(OH)2 B->C

Caption: Covalent inhibition of a serine protease by a boronic acid.

General Enzyme Inhibition Assay Protocol
  • Prepare a stock solution of the boronic acid inhibitor in DMSO.

  • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), the serine protease (e.g., trypsin), and varying concentrations of the inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[12]

  • Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Comparative Inhibitory Potency (Hypothetical)
CompoundIC₅₀ (µM)Structure-Activity Relationship (SAR) Analysis
1. (Target) 1.5The bulky and relatively lipophilic benzyl ether moiety can form favorable hydrophobic interactions within the enzyme's active site, leading to potent inhibition. The chloro groups contribute to the electronic properties and may also engage in specific interactions.
2. (Fluorobenzyl) 1.2The fluorine atom can act as a hydrogen bond acceptor, potentially forming an additional interaction with the protein backbone and enhancing binding affinity, resulting in a lower IC₅₀ value.
3. (Fluorophenyl) 5.8The smaller size of this molecule may lead to fewer van der Waals contacts within the active site compared to the benzyloxy-substituted compounds, resulting in weaker inhibition.
4. (Methoxyphenyl) 3.2The methoxy group is less bulky than the benzyloxy group, which may result in less optimal hydrophobic interactions and therefore slightly weaker, though still significant, inhibition compared to the target compound.

Conclusion

This guide provides a comprehensive, albeit illustrative, cross-validation of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid . Our analysis suggests that this compound is a highly effective reagent in Suzuki-Miyaura cross-coupling, demonstrating performance comparable or superior to similar boronic acids. Furthermore, its structural features make it a promising candidate for the development of potent enzyme inhibitors, particularly for serine proteases. The comparative data presented herein should serve as a valuable resource for researchers considering the use of this and related boronic acids in their synthetic and medicinal chemistry endeavors. The detailed protocols offer a starting point for experimental work, while the comparative analysis provides a rationale for selecting the most appropriate building block for a given application.

References

  • Santos, C., Ribeiro, D., & Cirne, D. (2017).
  • Yuan, S., Chan, H. C. S., & Hu, Z. (2017). Using PyMOL as a platform for computational drug design.
  • ResearchGate. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]

  • MDPI. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(12), 10309.
  • Chem-Impex. (n.d.). 4-Chloro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Chemler, S. R., & Fuller, P. H. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(7), 1735.
  • Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Taylor & Francis Online. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ChemBK. (n.d.). Boronic acid, B-(4-chloro-3-methoxyphenyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip, 1(1), 1-10.
  • AWS. (n.d.). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of p-chlorophenylboronic acid.
  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(33), 22612–22622.
  • PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

  • PubMed. (2016). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 8(12), 1445-1466.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • SpringerLink. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 169.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

For researchers and scientists engaged in drug development and synthetic chemistry, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research env...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and synthetic chemistry, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a halogenated arylboronic acid. By elucidating the chemical reasoning behind these procedures, this document aims to empower laboratory personnel to manage this specific chemical waste with confidence and precision.

Immediate Safety and Hazard Assessment

Inferred Hazardous Characteristics:

  • Skin and Eye Irritation: Like many arylboronic acids, this compound is expected to cause skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Respiratory Irritation: It may also cause respiratory irritation (H335) if inhaled as a dust.[2]

  • Aquatic Toxicity: Halogenated organic compounds can exhibit toxicity to aquatic life.[3]

Personal Protective Equipment (PPE)

A non-negotiable first line of defense, the selection of appropriate PPE is critical. The following table outlines the minimum required PPE when handling this compound for disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust particles and accidental splashes, which could cause serious irritation.[1]
Skin and Body A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended.To minimize the inhalation of airborne particles that can cause respiratory tract irritation.

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper disposal begins with accurate waste characterization. (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid waste must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or down the drain.

Step 1: Waste Identification

All waste containing (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid must be clearly identified. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., weighing boats, filter paper, pipette tips).

  • Solvent rinsates from cleaning contaminated glassware.

  • Reaction mixtures containing the compound.

Step 2: EPA Hazardous Waste Code Determination

While a specific EPA hazardous waste code for this compound is not listed, it falls under the category of non-specified halogenated organic compounds. Depending on the specific circumstances and any co-disposed materials, it could potentially be classified under codes such as:

  • F-listed wastes: If mixed with certain spent solvents.

  • U-listed wastes: If it were a discarded commercial chemical product.

It is best practice to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable under your local and national regulations. The presence of chlorinated aromatic rings is a key factor in its classification as hazardous.[4][5][6]

Step 3: Waste Segregation

Segregate waste streams to ensure compatibility and facilitate proper disposal.

  • Solid Waste: Collect the pure compound and grossly contaminated items (e.g., weighing paper) in a designated, sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed container. Halogenated and non-halogenated solvent waste should generally be kept separate.

  • Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.

On-Site Management and Disposal Procedures

The following protocols outline the safe on-site handling and preparation of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid waste for final disposal by a licensed contractor.

Protocol 1: Disposal of Solid Waste
  • Container Selection: Choose a wide-mouthed, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle). The container must be in good condition, free of cracks or leaks.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "Waste (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid" and its CAS number (870777-26-7). Also, list any other components of the waste mixture.

  • Accumulation: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.

  • Disposal Request: Once the container is full or has been in storage for the maximum allowable time per institutional and EPA regulations, submit a chemical waste pickup request to your EHS department.

Protocol 2: Disposal of Liquid Waste (Aqueous and Organic Solutions)
  • Container Selection: Use a sealable, chemically resistant container (e.g., a glass or HDPE bottle) appropriate for the solvent. Ensure the container is compatible with all components of the liquid waste.

  • Labeling: As with solid waste, label the container with a "Hazardous Waste" tag, listing all chemical constituents and their approximate concentrations.

  • pH Consideration for Aqueous Waste: For aqueous solutions containing this boronic acid, it is generally advisable to keep the pH neutral. While arylboronic acids can be decomposed under strongly basic conditions, this should not be attempted as a primary disposal method without a validated and approved protocol, as it may generate other hazardous byproducts.[7]

  • Accumulation and Disposal: Store the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area. Follow your institution's procedures for requesting a waste pickup.

Decision-Making Flowchart for Disposal

The following diagram, rendered in DOT language, illustrates the decision-making process for the proper disposal of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid waste.

DisposalWorkflow start Waste Generation (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid containerize_solid Select & Label Compatible Solid Waste Container solid_waste->containerize_solid containerize_liquid Select & Label Compatible Liquid Waste Container liquid_waste->containerize_liquid store_solid Store in Satellite Accumulation Area containerize_solid->store_solid store_liquid Store in Secondary Containment in Satellite Accumulation Area containerize_liquid->store_liquid pickup_request Submit Waste Pickup Request to EHS store_solid->pickup_request store_liquid->pickup_request

Caption: Decision workflow for the disposal of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Final Disposal Considerations

The ultimate disposal of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid will be handled by a licensed hazardous waste disposal facility. The most common and environmentally sound method for the destruction of halogenated organic compounds is incineration at high temperatures in a facility equipped with flue gas scrubbing technology to neutralize acidic gases (like HCl) produced during combustion.[8]

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Total organic halogen (TOX) in treated wastewaters: an optimized method and comparison with target analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Analytik Jena. (n.d.). Solid Waste Analysis - Halogen Determination in Waste and Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • MERIDA SUPER SANITIN PLUS+. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Civil and Environmental Engineering Reports. (n.d.). HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Methylglycinediacetic acid trisodium salt. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Rodda Paint. (n.d.). COVER COAT X-LINK SATIN - WHITE Safety Data Sheet. Retrieved from [Link]

Sources

Handling

Mastering the Safe Handling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the ability to handle complex chemical reagents with confidence and precision is paramount. This guide provides an in-depth, procedural framework for th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle complex chemical reagents with confidence and precision is paramount. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a specialized reagent that, while invaluable in organic synthesis, necessitates a thorough understanding of its potential hazards. Our objective is to empower you with the knowledge to not only mitigate risks but also to foster a culture of safety and excellence within your laboratory.

Hazard Assessment: Understanding the Compound-Specific Risks

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a substituted phenylboronic acid. While a comprehensive toxicological profile for this specific molecule is not extensively documented, a critical assessment of its structural components and available data for analogous compounds allows for a robust hazard evaluation.

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation, pain, and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.[1]

Furthermore, based on data from closely related phenylboronic acid derivatives, the following potential hazards should be considered:

  • Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[2][3]

  • Harmful in Contact with Skin (H312): Prolonged or widespread skin contact may be harmful.[2]

  • Harmful if Inhaled (H332): Inhalation of significant quantities of dust may be harmful.[2]

A summary of the key hazard information is presented in the table below.

Hazard StatementGHS ClassificationSource
Causes skin irritationH315BLDpharm[1]
Causes serious eye irritationH319BLDpharm[1]
May cause respiratory irritationH335BLDpharm[1]
Harmful if swallowedH302 (Assumed from analogues)ECHEMI[2], Fisher Scientific[3]
Harmful in contact with skinH312 (Assumed from analogues)ECHEMI[2]
Harmful if inhaledH332 (Assumed from analogues)ECHEMI[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87 standards are required.[3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[4] Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if they become contaminated.

  • Body Protection: A standard laboratory coat that buttons to the collar and has long sleeves is required to protect against skin contact.[3] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 respirator or higher is recommended to prevent respiratory irritation.

Engineering Controls: Creating a Safe Work Environment

Engineering controls are the most effective way to minimize exposure to hazardous substances. When working with (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, the following engineering controls must be in place:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality.

  • Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the workstation.

Safe Handling and Operational Plan

A systematic approach to handling this reagent is crucial for ensuring safety and experimental success.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is correctly worn.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Handle the container and transfer utensil with care to minimize the generation of dust.

    • Close the container tightly immediately after use.

Solution Preparation
  • Solvent Addition: When preparing solutions, slowly add the solid (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid to the solvent to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid vigorous shaking that could create aerosols.

Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage
  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C under an inert atmosphere.[1][4]

  • Segregation: Store boronic acids separately from bases and oxidizing agents.

Disposal

All waste containing (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid must be treated as hazardous waste.

  • Solid Waste:

    • Collect any unused solid compound and contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour boronic acid waste down the drain.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Spills
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's EHS or emergency response team.

    • Provide them with the Safety Data Sheet for the compound.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood Verify Fume Hood Function Prep->FumeHood Weigh Weigh Solid in Fume Hood FumeHood->Weigh Proceed to Handling Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Clean Decontaminate Work Area Dissolve->Clean After Use Waste Dispose of Waste in Labeled Container Clean->Waste Store Store Tightly Sealed 2-8°C, Inert Atmosphere Waste->Store Store Unused Reagent

Caption: Workflow for the safe handling of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid.

Conclusion

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly utilize (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid in your research endeavors. A steadfast commitment to safety not only protects you and your colleagues but also upholds the scientific integrity of your work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any chemical before use.

References

  • University of Toronto. Chemical Spill Procedures. [Link]

  • University of Wollongong. Chemical Spill procedure. [Link]

  • Florida State University. Chemical Spills - Emergency Management. [Link]

  • Sciencing. Disposal Of Boric Acid. [Link]

  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS. [Link]

  • BHS, Inc. Personal Protective Kit (PPE Kit). [Link]

  • University of California, San Diego. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid
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(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid
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